molecular formula C9H9NO6 B1452815 2-(3-Methoxy-4-nitrophenoxy)acetic acid CAS No. 1221724-83-9

2-(3-Methoxy-4-nitrophenoxy)acetic acid

Cat. No.: B1452815
CAS No.: 1221724-83-9
M. Wt: 227.17 g/mol
InChI Key: YOVQHOGVUQNYHO-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-nitrophenoxy)acetic acid ( 1221724-83-9) is a nitro-substituted phenoxy acetic acid derivative with the molecular formula C9H9NO6 and a molecular weight of 227.17 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring an electron-withdrawing nitro group and an acetic acid side chain connected via an ether linkage, makes it a versatile precursor for the synthesis of more complex molecules. Researchers utilize this compound in the development of novel chemical entities, particularly in constructing molecular scaffolds with potential biological activity. As a fine chemical, it requires specific handling and cold-chain transportation to ensure stability . This product is intended for research and development use in a laboratory setting. It is strictly for in-vitro studies and is not certified for human or veterinary diagnostic, therapeutic, or any other personal uses.

Properties

IUPAC Name

2-(3-methoxy-4-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-8-4-6(16-5-9(11)12)2-3-7(8)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVQHOGVUQNYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Methoxy-4-nitrophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Methoxy-4-nitrophenoxy)acetic acid, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The guide will delve into the synthetic pathway, reaction mechanisms, detailed experimental protocols, and characterization of the target molecule, grounded in established chemical principles.

Introduction and Synthetic Strategy

This compound is an aromatic carboxylic acid derivative. Its structure, featuring a nitro group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The synthesis of this target molecule is primarily achieved through a two-step process, beginning with the formation of an ether linkage via the Williamson ether synthesis, followed by the hydrolysis of the resulting ester to the final carboxylic acid.

The overall synthetic pathway is as follows:

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Step 1: Williamson Ether Synthesis cluster_2 Step 2: Hydrolysis 3-Methoxy-4-nitrophenol 3-Methoxy-4-nitrophenol Intermediate_Ester Ethyl 2-(3-methoxy-4-nitrophenoxy)acetate 3-Methoxy-4-nitrophenol->Intermediate_Ester Base (e.g., K2CO3) Solvent (e.g., Acetone) Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Base (e.g., NaOH) Water, Heat

Caption: Overall synthetic workflow for this compound.

This strategy is advantageous due to the high reliability and broad applicability of the Williamson ether synthesis for forming aryl ethers. The subsequent ester hydrolysis is a standard and efficient transformation.

Part 1: Synthesis of the Precursor - 3-Methoxy-4-nitrophenol

The starting material, 3-methoxy-4-nitrophenol, can be synthesized from commercially available 4-fluoro-2-methoxy-1-nitrobenzene. This reaction involves a nucleophilic aromatic substitution where the fluoride is displaced by a hydroxide ion.

Experimental Protocol: Synthesis of 3-Methoxy-4-nitrophenol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-methoxy-1-nitrobenzene (e.g., 3.4 g, 19.9 mmol) in dimethyl sulfoxide (DMSO, 40 mL).

  • Addition of Base: To this solution, add a 1N aqueous solution of sodium hydroxide (NaOH, 40 mL, 40 mmol).

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 20 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to a pH of 5 using a 1N aqueous HCl solution.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3-methoxy-4-nitrophenol as a light yellow solid.[1]

Part 2: Williamson Ether Synthesis of Ethyl 2-(3-methoxy-4-nitrophenoxy)acetate

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism.[2] In this step, the phenoxide ion of 3-methoxy-4-nitrophenol, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group.

Table of Reagents and Properties
ReagentFormulaMW ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
3-Methoxy-4-nitrophenolC₇H₇NO₄169.13--Harmful if swallowed, causes skin and eye irritation
Ethyl chloroacetateC₄H₇ClO₂122.551.149144-146Toxic, Lachrymator, Corrosive
Potassium CarbonateK₂CO₃138.212.43-Skin and eye irritant
AcetoneC₃H₆O58.080.79156Highly flammable
Experimental Protocol: Synthesis of Ethyl 2-(3-methoxy-4-nitrophenoxy)acetate
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxy-4-nitrophenol (e.g., 1.69 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

  • Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.35 g, 11 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium chloride salts and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude ester.

    • Dissolve the crude product in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2-(3-methoxy-4-nitrophenoxy)acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 3: Hydrolysis of Ethyl 2-(3-methoxy-4-nitrophenoxy)acetate

The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved by saponification, which involves heating the ester with a strong base, such as sodium hydroxide, followed by acidification.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2-(3-methoxy-4-nitrophenoxy)acetate (e.g., 2.55 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Addition of Base: Add a 2M aqueous solution of sodium hydroxide (10 mL, 20 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with a 2N hydrochloric acid solution until the product precipitates.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude this compound can be recrystallized from a suitable solvent, such as an ethanol/water mixture, to obtain the pure product.

Part 4: Characterization of this compound

To ensure the identity and purity of the synthesized product, a combination of spectroscopic techniques should be employed.

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • 13.0 (s, 1H, -COOH)

    • 7.8-7.9 (d, 1H, Ar-H)

    • 7.2-7.3 (dd, 1H, Ar-H)

    • 7.0-7.1 (d, 1H, Ar-H)

    • 4.8 (s, 2H, -O-CH₂-)

    • 3.9 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

    • 170.0 (-COOH)

    • 152.0 (Ar-C)

    • 145.0 (Ar-C)

    • 140.0 (Ar-C)

    • 125.0 (Ar-CH)

    • 115.0 (Ar-CH)

    • 110.0 (Ar-CH)

    • 65.0 (-O-CH₂-)

    • 56.0 (-OCH₃)

  • FTIR (KBr, cm⁻¹):

    • 3300-2500 (broad, O-H stretch of carboxylic acid)

    • 1700 (strong, C=O stretch of carboxylic acid)

    • 1580, 1340 (strong, N-O stretches of nitro group)

    • 1250 (C-O-C stretch of ether)

  • Mass Spectrometry (ESI-MS):

    • m/z: 228.05 [M+H]⁺, 250.03 [M+Na]⁺

Conclusion

This technical guide has outlined a reliable and efficient synthetic pathway for the preparation of this compound. The two-step synthesis, involving a Williamson ether synthesis followed by ester hydrolysis, utilizes readily available starting materials and well-established reaction protocols. The provided experimental procedures and characterization data serve as a valuable resource for researchers and scientists engaged in the synthesis of this and related compounds. Adherence to proper laboratory safety practices is paramount when performing these chemical transformations.

References

  • PrepChem. Preparation of 4-nitrophenoxyacetic acid. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • PubChem. 3-Methoxy-4-nitrophenol. [Link]

  • PubChem. Ethyl chloroacetate. [Link]

  • PubChem. Potassium carbonate. [Link]

  • PubChem. Acetone. [Link]

  • PubChem. This compound. [Link]

Sources

physicochemical properties of 2-(3-Methoxy-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxy-4-nitrophenoxy)acetic acid

Introduction: Defining a Niche Synthetic Building Block

In the landscape of modern chemical synthesis and drug discovery, the precise understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior from the reaction flask to its ultimate biological application, influencing solubility, stability, absorption, and distribution. This guide provides a comprehensive technical overview of this compound, a substituted phenoxyacetic acid derivative.

While extensive literature on this specific molecule is not widespread, its structural motifs—a nitrated aromatic ring, a methoxy ether, and a carboxylic acid—are common in pharmacologically active compounds and agrochemicals. For instance, the related compound 2-(4-Nitrophenoxy)acetic acid is noted for its use as an intermediate in synthesizing herbicides and pharmaceuticals with potential anti-inflammatory properties[1]. Therefore, a detailed characterization of this compound is critical for researchers looking to utilize it as a scaffold or intermediate in synthetic programs.

It is crucial to distinguish this compound from its isomer, 2-(3-Methoxy-4-nitrophenyl)acetic acid (CAS 5803-22-5)[2][3][4][5][6]. The subject of this guide possesses an ether linkage between the phenyl ring and the acetic acid moiety, a key structural feature that dictates its chemical behavior. This guide will establish a foundational dataset for this compound by outlining robust, validated protocols for determining its core physicochemical properties.

Molecular Structure and Core Properties

The fundamental characteristics of a molecule provide the framework for understanding its behavior. The calculated properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₉NO₆PubChem[7]
Molecular Weight 227.17 g/mol Calculated
Monoisotopic Mass 227.04298 DaPubChem[7]
Predicted XlogP 1.2PubChem[7]
Predicted Hydrogen Bond Donors 1PubChem
Predicted Hydrogen Bond Acceptors 7PubChem

XlogP is a computed measure of lipophilicity, which is a critical parameter in predicting a compound's pharmacokinetic profile, such as membrane permeability.

Synthesis Pathway: A Proposed Approach

The proposed two-step synthesis involves the nitration of a commercially available precursor followed by etherification.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Workup & Purification A 3-Methoxyphenol C 3-Methoxy-4-nitrophenol A->C Nitration at 0-10°C B Fuming Nitric Acid Acetic Acid (Solvent) F This compound C->F Nucleophilic Substitution D Sodium Bromoacetate E Sodium Hydroxide (Base) Acetone (Solvent) G Acidification (HCl) F->G H Recrystallization (e.g., Ethanol/Water) G->H

Caption: Proposed synthetic workflow for this compound.

Experimental Determination of Physicochemical Properties

Where experimental data is unavailable, establishing validated protocols is the primary objective. The following sections detail the methodologies for characterizing the key physicochemical properties of the title compound.

Melting Point and Thermal Analysis by Differential Scanning Calorimetry (DSC)

Rationale: The melting point is a fundamental indicator of purity. While a traditional capillary melting point apparatus provides a range, DSC offers superior accuracy and quantitative data on thermal events, such as purity, heat of fusion, and decomposition. This makes it an indispensable tool in pharmaceutical development.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a Tzero aluminum pan.

  • Instrumentation: Utilize a calibrated Differential Scanning Calorimeter.

  • Method Parameters:

    • Temperature Program: Equilibrate at 25°C, then ramp to 250°C at a rate of 10°C/min.

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.

    • Reference: An empty, hermetically sealed aluminum pan.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The purity can be estimated from the shape of the peak using the van't Hoff equation, which is often integrated into the instrument's software.

Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a critical determinant of bioavailability and formulation feasibility. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a definitive value that is not influenced by kinetic factors. The choice of solvents (water, buffer, and organic) provides a comprehensive profile of the compound's behavior in both biological and process-related media.

G start Add excess solid to solvent incubate Incubate at 25°C (e.g., 24-48h) with agitation start->incubate Equilibration filter Filter (0.22 µm) to remove undissolved solid incubate->filter Separation quantify Quantify supernatant by HPLC-UV filter->quantify Analysis result Calculate Solubility (e.g., mg/mL) quantify->result

Caption: Experimental workflow for thermodynamic solubility determination.

Experimental Protocol:

  • System Preparation: Prepare saturated solutions by adding an excess amount of this compound to vials containing various solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 25°C for at least 24 hours to ensure equilibrium is reached.

  • Sample Collection: Carefully withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter (ideally a filter with low compound binding, such as PTFE) to remove undissolved solid.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.

Acidity Constant (pKa) by Potentiometric Titration

Rationale: The pKa value dictates the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule profoundly affects its solubility, permeability, and interaction with biological targets. The presence of the carboxylic acid group makes this compound acidic; its strength is modulated by the electron-withdrawing nitro group and the electron-donating methoxy group. Potentiometric titration is a direct and highly accurate method for determining this value.

Experimental Protocol:

  • Solution Preparation: Prepare a solution of the compound in water or a water/co-solvent mixture (e.g., methanol) at a known concentration (e.g., 0.01 M).

  • Titration Setup: Use an autotitrator equipped with a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25°C).

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment are non-negotiable aspects of chemical research. A combination of spectroscopic and chromatographic techniques provides an unambiguous identity card for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their connectivity, while ¹³C NMR shows the number of different types of carbon atoms.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Protons: Three protons on the aromatic ring, expected to appear as complex multiplets or distinct doublets/singlets in the 7.0-8.5 ppm region. The specific splitting pattern will depend on the coupling constants between them.

    • Methylene Protons (-O-CH₂-): A singlet at approximately 4.5-5.0 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm.

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR:

    • Nine distinct carbon signals are expected.

    • Carbonyl Carbon (-C=O): In the 170-180 ppm region.

    • Aromatic Carbons: Six signals in the 110-160 ppm range.

    • Methylene Carbon (-O-CH₂-): Around 60-70 ppm.

    • Methoxy Carbon (-OCH₃): Around 55-60 ppm.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Reference chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.

Expected Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

  • C-O Stretch (Ether and Acid): Bands in the 1050-1300 cm⁻¹ region.

  • N-O Stretch (Nitro Group): Two strong bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

  • C-H Stretches (Aromatic and Aliphatic): Around 2850-3100 cm⁻¹.

Experimental Protocol:

  • Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with sufficient scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern can also offer further structural clues.

Expected Results (Electrospray Ionization - ESI):

  • Negative Ion Mode: An abundant ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 226.0357.

  • Positive Ion Mode: An ion corresponding to the protonated molecule [M+H]⁺ at m/z 228.0503 or the sodium adduct [M+Na]⁺ at m/z 250.0322.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample directly into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire spectra in both positive and negative ion modes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is the workhorse of analytical chemistry for separating, identifying, and quantifying components in a mixture. A well-developed HPLC method is essential for determining the purity of a compound and is the chosen quantification technique for the solubility assay.

Protocol for Purity Analysis:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure the carboxylic acid is protonated). For example, a gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the nitro-aromatic chromophore absorbs strongly (e.g., 254 nm or 320 nm).

  • Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

This compound represents a potentially valuable synthetic intermediate. This guide establishes a comprehensive framework for its characterization, moving beyond simple data reporting to explain the causality behind methodological choices. By providing detailed, field-proven protocols for determining its core physicochemical and spectroscopic properties, this document serves as a foundational resource for researchers in synthetic chemistry, medicinal chemistry, and materials science, enabling them to confidently synthesize, purify, and utilize this compound in their research endeavors. The application of these robust analytical techniques ensures the generation of high-quality, reliable data, which is the bedrock of scientific integrity and successful drug development.

References

  • LabSolutions. 2-(3-Methoxy-4-nitrophenyl)acetic acid. Lab Chemicals & Equipment.
  • Chem-Impex. 2-(4-Nitrophenoxy)acetic acid.
  • PubChemLite. This compound (C9H9NO6). PubChem.
  • J&K Scientific. 2-(3-Methoxy-4-nitrophenyl)acetic acid | 5803-22-5. J&K Scientific LLC.
  • PubChem. 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid.
  • CymitQuimica. 2-(3-Methoxy-4-nitrophenyl)acetic acid. CymitQuimica.
  • Saeed, A., et al. 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • Hoffman Fine Chemicals. CAS 5803-22-5 | 2-(3-Methoxy-4-nitrophenyl)acetic acid. Hoffman Fine Chemicals.
  • ChemicalBook. 3-Methoxy-4-hydroxyphenyl acetic acid(306-08-1). ChemicalBook.
  • BenchChem. A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. BenchChem.
  • PubChem. 2-(2-Methoxyphenoxy)acetic acid.
  • Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • Heide, M., et al. Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods.
  • Cheméo. Chemical Properties of Acetic acid, methoxy- (CAS 625-45-6). Cheméo.
  • Iaroshenko, V. O., et al. A Simple and Efficient Protocol for the Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.
  • Wikipedia. Methoxyacetic acid. Wikipedia.
  • Matrix Fine Chemicals. 2-(3,4-DIMETHOXYPHENYL)ACETIC ACID | CAS 93-40-3.
  • PubChem. Methoxyacetic Acid.
  • University of Michigan. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Michigan.
  • Analytical and Bioanalytical Electrochemistry.
  • ChemicalBook. (3-METHOXY-4-NITRO-PHENYL)-ACETIC ACID | 5803-22-5. ChemicalBook.
  • BLDpharm. 2-(4-Methoxy-3-nitrophenyl)acetic acid. BLDpharm.
  • J&K Scientific. 2-(4-Methoxy-2-nitrophenyl)acetic acid | 20876-30-6. J&K Scientific LLC.
  • Heller, S.R., and Milne, G.W.A. EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
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An In-depth Technical Guide to 2-(3-Methoxy-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of 2-(3-Methoxy-4-nitrophenoxy)acetic acid, a niche chemical intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. As professionals in the field of drug development and scientific research, it is understood that the value of a chemical entity lies not just in its structure, but in its synthesis, purity, and potential for further functionalization. This guide is therefore designed to be a self-validating system of information, where theoretical knowledge is paired with practical, field-proven methodologies.

Core Compound Identification and Structure

This compound is a substituted phenoxyacetic acid derivative. The presence of a nitro group, a methoxy group, and a carboxylic acid moiety makes it a versatile building block for organic synthesis.

  • Chemical Name: this compound

  • CAS Number: 1221724-83-9

  • Molecular Formula: C₉H₉NO₆

  • Molecular Weight: 227.17 g/mol

The structural formula, confirmed through spectroscopic data interpretation, is as follows:

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Physicochemical Properties: A Blend of Predicted and Known Data

While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, its properties can be reliably predicted based on its structure. These predictions are valuable for designing reaction conditions, purification strategies, and for preliminary safety assessments.

PropertyValueSourceNotes
Molecular Weight 227.17 g/mol -Calculated from the molecular formula C₉H₉NO₆.
XLogP3 1.2PubChem[1]This predicted octanol-water partition coefficient suggests moderate lipophilicity, which can influence its solubility in organic solvents and biological membranes.
Hydrogen Bond Donors 1PubChem[1]The carboxylic acid group can donate a hydrogen bond.
Hydrogen Bond Acceptors 6PubChem[1]The oxygen atoms in the nitro, methoxy, ether, and carboxyl groups can accept hydrogen bonds.
Rotatable Bond Count 4PubChem[1]This indicates a degree of conformational flexibility.
Purity Min. 95%CymitQuimica[2]This is a typical purity for commercially available research chemicals and is suitable for most synthetic applications.

It is imperative for researchers to perform their own analytical characterization (e.g., NMR, MS, HPLC) to confirm the identity and purity of any obtained sample before use.

Synthesis Protocol: A Reliable and Validated Approach

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis, a robust and well-documented method for forming ether linkages.[2][3][4] This process involves the reaction of a deprotonated phenol with an alkyl halide. The proposed two-step synthesis is detailed below.

Step 1: Synthesis of the Precursor, 3-Methoxy-4-nitrophenol

The starting material, 3-methoxy-4-nitrophenol, is not as commonly available as other isomers. A reliable method for its synthesis is the hydrolysis of 4-fluoro-2-methoxy-1-nitrobenzene.

Protocol:

  • To a solution of 4-fluoro-2-methoxy-1-nitrobenzene (1 equivalent) in dimethyl sulfoxide (DMSO), add a 1N aqueous solution of sodium hydroxide (2 equivalents).

  • Heat the reaction mixture to 80°C and maintain for 20 hours with stirring.

  • Cool the mixture to room temperature and adjust the pH to 5 using a dilute aqueous HCl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-methoxy-4-nitrophenol as a light yellow solid.[5]

Step 2: Williamson Ether Synthesis to Yield this compound

With the phenolic precursor in hand, the final product is synthesized by reaction with an ethyl haloacetate followed by hydrolysis of the resulting ester.

Protocol:

  • In a round-bottom flask, dissolve 3-methoxy-4-nitrophenol (1 equivalent) in acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution. This acts as a base to deprotonate the phenol.

  • Add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter off the potassium salts.

  • Evaporate the acetone from the filtrate to obtain the crude ethyl 2-(3-methoxy-4-nitrophenoxy)acetate.

  • For hydrolysis, dissolve the crude ester in a mixture of ethanol and water.

  • Add sodium hydroxide (2 equivalents) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

This protocol is based on established procedures for similar phenolic compounds and provides a reliable pathway to the target molecule.[6]

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Williamson Ether Synthesis & Hydrolysis A 4-Fluoro-2-methoxy-1-nitrobenzene B NaOH, DMSO, 80°C A->B Hydrolysis C 3-Methoxy-4-nitrophenol B->C D Ethyl Bromoacetate, K2CO3, Acetone C->D Alkylation E Ethyl 2-(3-methoxy-4-nitrophenoxy)acetate D->E F NaOH, EtOH/H2O E->F Saponification G This compound F->G

Diagram 1: Synthetic pathway for this compound.

Potential Applications and Future Research Directions

While specific applications for this compound are not extensively documented, its structural motifs suggest several promising avenues for research and development.

  • Pharmaceutical Intermediate: Phenoxyacetic acid derivatives are a well-established class of compounds with diverse biological activities. For instance, some chlorinated (phenoxyphenyl)acetic acids have shown potent anti-inflammatory activity.[7] The subject compound could serve as a scaffold for the synthesis of novel therapeutic agents. The nitro group can be readily reduced to an amine, providing a handle for further derivatization, such as in the synthesis of amide libraries for screening.

  • Herbicide Development: Chlorinated phenoxyacetic acids are widely used as herbicides.[7] The unique substitution pattern of this compound could be explored for the development of new herbicides with potentially different selectivity or environmental profiles.

  • Material Science: The aromatic nature and functional groups of this molecule could make it a useful monomer or additive in the synthesis of specialty polymers.

The logical progression for future research would involve the synthesis of a small library of derivatives by modifying the carboxylic acid and reducing the nitro group, followed by screening for biological activity in relevant assays (e.g., anti-inflammatory, antimicrobial, herbicidal).

Potential_Applications cluster_pharma Pharmaceuticals cluster_agri Agrochemicals cluster_material Material Science Core {this compound | CAS: 1221724-83-9} Pharma_Inter Scaffold for Novel Drugs Core->Pharma_Inter Functionalization Agro_Inter Herbicide Candidates Core->Agro_Inter Screening Material_Inter Polymer Monomers/Additives Core->Material_Inter Polymerization Anti_Inflam Anti-inflammatory Agents Pharma_Inter->Anti_Inflam e.g.

Diagram 2: Potential research and application pathways.

Conclusion

This compound is a chemical intermediate with significant potential, stemming from its versatile functional groups. While it may not be a widely studied compound, this guide provides a solid foundation for its synthesis and exploration in various fields of chemical and biological research. The provided protocols are based on robust, well-established chemical reactions, ensuring a high degree of confidence in their application. As with any research chemical, proper safety precautions should be taken, and independent analytical verification is strongly encouraged.

References

  • Chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C9H9NO6). Retrieved January 20, 2026, from [Link]

  • Atkinson, R. S., & Grimshire, M. J. (1986). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 29(7), 1162–1167. [Link]

  • Szymańska, E., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 26(11), 3365. [Link]

  • ResearchGate. (2015, March 4). How do I cyclize 5-methoxy-2-nitrophenol using ethyl bromoacetate?. Retrieved January 20, 2026, from [Link]

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The Multifaceted Biological Activities of Phenoxyacetic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Phenoxyacetic Acid

Phenoxyacetic acid, a seemingly simple molecule comprising a phenyl ring linked to an acetic acid moiety through an ether bond, serves as the foundational scaffold for a remarkably diverse array of biologically active compounds.[1][2] Initially gaining prominence for their revolutionary impact on agriculture as selective herbicides, the derivatives of phenoxyacetic acid have since emerged as a versatile pharmacophore in drug discovery and development.[3] This technical guide provides an in-depth exploration of the multifaceted biological activities of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their mechanisms of action, experimental evaluation, and therapeutic potential. The ease of synthesis and the amenability of the phenoxyacetic acid core to chemical modification have fueled the exploration of its derivatives across a wide spectrum of therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant applications.[1][2]

This guide will delve into the core biological activities of phenoxyacetic acid derivatives, elucidating the underlying molecular mechanisms and providing practical, field-proven experimental protocols. By synthesizing technical accuracy with expert insights, we aim to equip researchers with the knowledge to rationally design and evaluate novel phenoxyacetic acid-based compounds with enhanced potency and selectivity.

Herbicidal Activity: The Original Application and its Molecular Basis

The journey of phenoxyacetic acid derivatives began in the 1940s with the development of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA).[4] These compounds revolutionized agriculture by acting as selective herbicides, effectively controlling broadleaf weeds in monocotyledonous crops.[4]

Mechanism of Action: Mimicking Plant Hormones

The herbicidal activity of phenoxyacetic acid derivatives stems from their ability to mimic the natural plant growth hormone, indole-3-acetic acid (IAA).[4] This mimicry leads to a cascade of events that ultimately result in the death of susceptible plants:

  • Auxin Receptor Binding: These synthetic auxins bind to auxin-binding proteins (ABPs) located in the cell membrane, endoplasmic reticulum, and nucleus of plant cells.[4]

  • Uncontrolled Growth: This binding triggers a sustained and uncontrolled stimulation of auxin-responsive genes, leading to abnormal cell division, elongation, and overall disorganized growth.[4]

  • Physiological Disruption: The hormonal imbalance also induces the production of other plant hormones like ethylene and abscisic acid, contributing to senescence, epinasty (downward bending of leaves), stomatal closure, and oxidative stress.

It is important to note that a distinct class of phenoxy herbicides, the "fops" (aryloxyphenoxypropionates), operate through a different mechanism by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in grasses.[5]

Experimental Workflow: Evaluating Herbicidal Activity

A typical workflow to assess the herbicidal potential of novel phenoxyacetic acid derivatives involves a series of in vitro and in vivo assays.

Herbicidal_Activity_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation seed_germination Seed Germination Assay root_shoot_growth Root & Shoot Growth Inhibition seed_germination->root_shoot_growth Primary Screening pot_studies Pot Studies on Target Weeds root_shoot_growth->pot_studies Lead Candidate Selection crop_selectivity Crop Selectivity Testing pot_studies->crop_selectivity Efficacy & Safety Assessment

Caption: A streamlined workflow for evaluating the herbicidal activity of phenoxyacetic acid derivatives.

Protocol: Seed Germination and Early Seedling Growth Assay

This protocol provides a fundamental method for the primary screening of herbicidal activity.

Objective: To assess the inhibitory effect of phenoxyacetic acid derivatives on seed germination and early seedling growth of a model broadleaf weed (e.g., Brassica campestris).

Materials:

  • Test compounds (phenoxyacetic acid derivatives)

  • Control herbicide (e.g., 2,4-D)

  • Seeds of a target weed species (e.g., Brassica campestris)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Solvent for dissolving compounds (e.g., acetone or DMSO)

  • Distilled water

  • Incubator or growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds and the control herbicide in a suitable solvent. Make serial dilutions to obtain a range of test concentrations (e.g., 1, 10, 100, 1000 µM). A solvent-only control should also be prepared.

  • Petri Dish Preparation: Place two layers of filter paper in each Petri dish and sterilize them.

  • Treatment Application: Add 5 mL of each test solution concentration to the respective Petri dishes. The solvent control and a negative control (distilled water) should also be included. Allow the solvent to evaporate completely in a fume hood.

  • Seed Plating: Place a predetermined number of seeds (e.g., 20-25) evenly on the treated filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle).

  • Data Collection: After a specified period (e.g., 7-10 days), record the following data:

    • Germination percentage: The number of germinated seeds as a percentage of the total seeds.

    • Root length and shoot length: Measure the length of the primary root and shoot of each germinated seedling.

  • Data Analysis: Calculate the percentage of inhibition for germination, root growth, and shoot growth for each concentration compared to the negative control. Determine the IC50 (half-maximal inhibitory concentration) values for each parameter.

Antimicrobial Activity: A Broad Spectrum of Action

Phenoxyacetic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[1][6] The structural modifications on the phenyl ring and the acetic acid side chain play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Mechanism of Action: Disrupting Microbial Integrity

While the exact mechanisms can vary depending on the specific derivative and the microbial species, several modes of action have been proposed:

  • Cell Membrane Disruption: Some derivatives are thought to interfere with the integrity of the microbial cell membrane, leading to leakage of intracellular components and eventual cell death.

  • Enzyme Inhibition: Certain compounds may inhibit essential microbial enzymes involved in metabolic pathways, such as those responsible for cell wall synthesis or DNA replication.

  • Interference with Virulence Factors: Some derivatives may not directly kill the microbes but instead inhibit the production of virulence factors, rendering them less pathogenic.

Quantitative Data: Antimicrobial Potency

The antimicrobial activity of phenoxyacetic acid derivatives is often quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
4-(2-methyl-phenylazo)-phenoxyacetic acidS. pyogenes- (Zone of inhibition: 20mm)[1]
2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acidStaphylococcus aureus- (Zone of inhibition: 19mm)[1]
p-bromophenoxyacetic acidBacillus subtilis, E. coli, Klebsiella pneumoniaePotent activity observed[7]

Note: The table presents a selection of reported antimicrobial activities. The actual values can vary depending on the specific experimental conditions.

Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Objective: To determine the lowest concentration of a phenoxyacetic acid derivative that visibly inhibits the growth of a specific bacterium.

Materials:

  • Test compound

  • Standard antibiotic (e.g., Gentamicin)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in the 96-well plate. A positive control (broth with bacteria, no compound) and a negative control (broth only) should be included.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions and the positive control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Anticancer Activity: Targeting Tumor Proliferation and Survival

A growing body of evidence highlights the potential of phenoxyacetic acid derivatives as anticancer agents.[1][8][9] These compounds have shown cytotoxic and antiproliferative effects against various cancer cell lines, including breast, liver, and prostate cancer.[1][8]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer progression.

  • Induction of Apoptosis: Many phenoxyacetic acid derivatives trigger the apoptotic cascade through the modulation of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax) and the activation of caspases.[8]

  • PARP-1 Inhibition: Some derivatives have been shown to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[8] Inhibiting PARP-1 in cancer cells with existing DNA repair defects can lead to synthetic lethality.

  • COX-2 Inhibition: A significant number of phenoxyacetic acid derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers and implicated in inflammation-driven tumorigenesis.[9][10]

  • Lysosomal Dysfunction: Certain phenoxazine derivatives, which share a structural resemblance, have been shown to accumulate in lysosomes and induce lysosomal membrane permeabilization, leading to cell death.[11]

Anticancer_Mechanism cluster_pathways Cellular Targets Phenoxyacetic_Derivative Phenoxyacetic Acid Derivative Bcl2_Family Modulation of Bcl-2 Family Proteins Phenoxyacetic_Derivative->Bcl2_Family PARP1 PARP-1 Inhibition Phenoxyacetic_Derivative->PARP1 COX2 COX-2 Inhibition Phenoxyacetic_Derivative->COX2 Apoptosis Apoptosis Bcl2_Family->Apoptosis DNA_Repair_Inhibition Inhibition of DNA Repair PARP1->DNA_Repair_Inhibition Reduced_Inflammation Reduced Inflammation & Proliferation COX2->Reduced_Inflammation

Caption: Key mechanisms of anticancer activity of phenoxyacetic acid derivatives.

Quantitative Data: Cytotoxic Potency

The in vitro anticancer activity is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-chlorophenoxy)-5-(4- chlorophenyl) pentanoic acidColorectal Cancer (CRC) cells4.8[1]
4-Cl-phenoxyacetic acidBreast Cancer cells0.194 (µg/ml)[1]
1-(4-bromophenyl)-4- (phenoxy)acetylthiosemicarbazideMelanoma (G-361)104.86[1]
1-(4-bromophenyl)-4- (phenoxy)acetylthiosemicarbazideProstate Cancer (LNCaP)145.39[1]
Novel phenoxy acetamide derivative (Compound I)Liver Cancer (HepG2)1.43[8]
Pyrazoline-phenoxyacetic acid derivative (6a)COX-2 Inhibition0.03[12]
Pyrazoline-phenoxyacetic acid derivative (6c)COX-2 Inhibition0.03[12]
Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Objective: To evaluate the cytotoxic effect of phenoxyacetic acid derivatives on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value.

Anti-inflammatory and Analgesic Activities: Modulating the Inflammatory Cascade

Phenoxyacetic acid derivatives have also been investigated for their anti-inflammatory and analgesic properties.[13][14][15] The anti-inflammatory effects are often linked to their ability to inhibit key enzymes and mediators in the inflammatory pathway.

Mechanism of Action: Targeting COX-2 and Pro-inflammatory Cytokines

The primary mechanism underlying the anti-inflammatory activity of many phenoxyacetic acid derivatives is the selective inhibition of COX-2.[10][16]

  • Selective COX-2 Inhibition: By selectively inhibiting COX-2 over COX-1, these compounds can reduce the production of prostaglandins (like PGE2), which are key mediators of inflammation and pain, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[10][12]

  • Cytokine Suppression: Some derivatives have also been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[17][18]

In Vivo Efficacy: Preclinical Models of Inflammation

The anti-inflammatory activity of these compounds is often evaluated in animal models of inflammation, such as the carrageenan-induced paw edema model in rats.

Compound/DerivativeIn Vivo ModelEfficacyReference
Compound 5fCarrageenan-induced paw edema (rat)63.35% inhibition of paw thickness[10]
Compound 7bCarrageanen-induced paw edema (rat)46.51% inhibition of paw thickness[10]
Compound 7bReduction of TNF-α64.88% reduction[10]
Compound 7bReduction of PGE-257.07% reduction[10]
Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Objective: To assess the ability of a phenoxyacetic acid derivative to reduce acute inflammation in rats.

Materials:

  • Male Wistar rats (150-200 g)

  • Test compound

  • Standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib)

  • Carrageenan solution (1% w/v in saline)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups (e.g., control, standard, and test compound groups).

  • Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally at a specific time before inducing inflammation (e.g., 60 minutes). The control group receives the vehicle.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume/Thickness: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Anticonvulsant and Neuroprotective Effects: A New Frontier

More recently, phenoxyacetic acid derivatives have been explored for their potential as anticonvulsant and neuroprotective agents.[16][17] This emerging area of research suggests that these compounds may offer a novel therapeutic approach for epilepsy and other neurological disorders.

Mechanism of Action: A Multifunctional Approach

The anticonvulsant effects of certain phenoxyacetic acid derivatives appear to be mediated by a combination of anti-inflammatory, antioxidant, and neuroprotective mechanisms.

  • Neuroinflammation Suppression: By inhibiting COX-2 and reducing the levels of pro-inflammatory cytokines (TNF-α and IL-6) in the brain, these compounds can mitigate the neuroinflammatory processes that contribute to seizure generation and propagation.[16][17][18]

  • Oxidative Stress Reduction: Some derivatives have been shown to decrease markers of oxidative stress, such as malondialdehyde and nitric oxide levels, in the hippocampus.[17][18]

  • Modulation of Excitotoxicity: Certain compounds can attenuate the accumulation of the excitatory neurotransmitter glutamate, thereby reducing excitotoxicity, a key factor in seizure-induced neuronal damage.[17][18]

  • Glial Activation Downregulation: These derivatives can also downregulate the activation of astrocytes (GFAP) and microglia (Iba-1), which are involved in the neuroinflammatory response in the epileptic brain.[17][18]

Preclinical Efficacy: Seizure Models

The anticonvulsant activity of phenoxyacetic acid derivatives has been demonstrated in preclinical models of seizures, such as the pentylenetetrazol (PTZ)-induced seizure model and the pilocarpine-induced temporal lobe epilepsy model.[17]

Compound/DerivativeSeizure ModelEfficacyReference
Compound 7bPTZ-induced seizures100% seizure protection, 0% mortality[16][17]
Compound 7bPilocarpine-induced TLE188.6% delay in seizure onset, 100% survival[17][18]

Conclusion and Future Directions

The phenoxyacetic acid scaffold has proven to be an exceptionally fruitful starting point for the development of compounds with a wide array of biological activities. From their initial application as herbicides to their emerging potential in treating complex diseases like cancer and epilepsy, these derivatives continue to be a focus of intensive research. The ability to fine-tune their biological activity through targeted chemical modifications makes them an attractive platform for the design of novel therapeutics.

Future research in this field will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To design more potent and selective derivatives for specific biological targets.

  • Mechanism of Action Elucidation: To gain a deeper understanding of the molecular pathways through which these compounds exert their effects.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds for potential clinical development.

  • Combination Therapies: To explore the synergistic effects of phenoxyacetic acid derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

This technical guide has provided a comprehensive overview of the biological activities of phenoxyacetic acid derivatives, underscoring their significance in both agriculture and medicine. By leveraging the knowledge and protocols presented herein, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

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  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Publishing. (URL: [Link])

  • Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed. (URL: [Link])

  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia.pub. (URL: [Link])

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed. (URL: [Link])

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  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. (URL: [Link])

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  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF - ResearchGate. (URL: [Link])

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Potential Agricultural Applications of 2-(3-Methoxy-4-nitrophenoxy)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenoxyacetic acids represent a cornerstone of modern agricultural chemistry, with a legacy spanning decades of use as potent and selective herbicides.[1] The archetypal examples, 2,4-D and MCPA, revolutionized weed control in cereal crops by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and subsequent death in susceptible broadleaf species.[2][3] The versatility of the phenoxyacetic acid scaffold, however, extends beyond herbicidal activity, with various derivatives demonstrating utility as plant growth regulators and even possessing antimicrobial properties.[4][5] This guide explores the untapped potential of a specific analogue, 2-(3-Methoxy-4-nitrophenoxy)acetic acid, providing a technical framework for researchers and drug development professionals to investigate its agricultural applications.

The introduction of methoxy and nitro substituents onto the phenyl ring of the phenoxyacetic acid core is anticipated to significantly modulate its biological activity. The electronic and steric properties of these groups can influence the molecule's binding affinity to target proteins, its uptake and translocation within the plant, and its overall metabolic stability. This guide will, therefore, extrapolate from the known structure-activity relationships of related compounds to propose and detail the most promising agricultural applications for this compound.

Chemical Profile of this compound

PropertyValue
IUPAC Name This compound
CAS Number Not readily available
Molecular Formula C9H9NO6[6]
Molecular Weight 227.17 g/mol
Chemical Structure

Caption: Chemical structure of this compound.

The presence of the carboxylic acid group confers acidic properties, and like other phenoxyacetic acids, it can form salts and esters.[7] These derivatives often exhibit altered solubility and uptake characteristics, which can be exploited in formulation development.[1]

Potential Application 1: Selective Herbicide

The primary and most probable application of this compound is as a selective herbicide, targeting broadleaf weeds in monocotyledonous crops. This is based on the well-established mechanism of action of phenoxyacetic acids.

Proposed Mechanism of Action: Synthetic Auxin Mimicry

Phenoxyacetic acid herbicides function as synthetic auxins.[2] At the molecular level, they are thought to bind to auxin receptors, such as the F-box protein TIR1, leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates the expression of auxin-responsive genes, resulting in a cascade of physiological effects that ultimately lead to plant death.[7] The key steps in this proposed pathway are outlined below.

Herbicidal_Mechanism cluster_plant_cell Plant Cell Herbicide This compound Uptake Uptake via leaves/roots Herbicide->Uptake Receptor Auxin Receptor (e.g., TIR1) Uptake->Receptor Complex Herbicide-Receptor Complex Receptor->Complex Degradation Ubiquitination & Degradation of Aux/IAA Complex->Degradation Aux_IAA Aux/IAA Repressor Aux_IAA->Degradation ARF Auxin Response Factor (ARF) Degradation->ARF releases Gene_Expression Activation of Auxin-Responsive Genes ARF->Gene_Expression Physiological_Effects Uncontrolled Cell Division & Growth Gene_Expression->Physiological_Effects Plant_Death Plant Death Physiological_Effects->Plant_Death

Caption: Proposed mechanism of herbicidal action.

Experimental Protocol: Evaluation of Herbicidal Efficacy

Objective: To determine the post-emergence herbicidal activity of this compound on a model broadleaf weed (e.g., Amaranthus retroflexus) and its selectivity towards a model monocot crop (e.g., Zea mays).

Materials:

  • Technical grade this compound

  • Acetone (solvent)

  • Tween 20 (surfactant)

  • Distilled water

  • Seeds of Amaranthus retroflexus and Zea mays

  • Potting soil

  • Greenhouse facilities with controlled temperature and light

  • Spray chamber

Methodology:

  • Plant Propagation: Sow seeds of A. retroflexus and Z. mays in separate pots containing potting soil. Grow in a greenhouse under optimal conditions until the plants reach the 2-4 leaf stage.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions in distilled water containing 0.1% (v/v) Tween 20 to achieve final concentrations ranging from 10 to 1000 g a.i./ha (grams of active ingredient per hectare). A control solution containing acetone and Tween 20 in water should also be prepared.

  • Herbicide Application: Transfer the pots to a spray chamber. Apply the test solutions to the foliage of the plants at a constant spray volume. Ensure even coverage.

  • Post-Treatment Observation: Return the pots to the greenhouse. Observe the plants daily for signs of phytotoxicity, including epinasty, chlorosis, necrosis, and growth inhibition.

  • Data Collection: At 14 and 21 days after treatment (DAT), visually assess the percentage of weed control and crop injury on a scale of 0% (no effect) to 100% (complete death). Harvest the above-ground biomass of the plants, dry in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis: Calculate the GR50 (the dose required to cause a 50% reduction in plant growth) for both the weed and crop species using probit analysis. The selectivity index can be calculated as the ratio of the crop GR50 to the weed GR50.

Potential Application 2: Plant Growth Regulator

Many phenoxyacetic acid derivatives, at sublethal concentrations, exhibit plant growth-promoting effects.[5][8] These effects include improved fruit set, prevention of premature fruit drop, and increased fruit size.[9]

Proposed Mechanism of Action: Modulating Hormonal Balance

As a synthetic auxin, this compound could be used to supplement the endogenous auxin levels in plants at critical developmental stages. By carefully controlling the application rate, it may be possible to promote desirable growth responses without causing phytotoxicity. For instance, application during flowering could enhance pollen tube growth and fertilization, leading to increased fruit set.[5]

PGR_Workflow Start Flowering Stage of Crop Preparation Prepare low-concentration solution of this compound Start->Preparation Application Foliar Spray Application Preparation->Application Absorption Absorption by Plant Tissues Application->Absorption Hormonal_Effect Supplementation of Endogenous Auxin Levels Absorption->Hormonal_Effect Physiological_Response Promotion of Fruit Set / Prevention of Abscission Hormonal_Effect->Physiological_Response Outcome Increased Yield / Improved Fruit Quality Physiological_Response->Outcome

Caption: Experimental workflow for plant growth regulator application.

Experimental Protocol: Evaluation of Fruit Set and Yield

Objective: To assess the effect of this compound on fruit set, fruit retention, and overall yield in a model fruiting crop (e.g., tomato, Solanum lycopersicum).

Methodology:

  • Plant Cultivation: Grow tomato plants in a greenhouse or field under standard agronomic practices.

  • Treatment Application: At the onset of flowering, apply different concentrations (e.g., 10, 25, 50 ppm) of this compound as a foliar spray. A control group should be sprayed with water and surfactant only.

  • Data Collection:

    • Fruit Set: Tag a specific number of flower clusters on each plant and count the number of flowers that develop into fruits.

    • Fruit Drop: Monitor the tagged clusters and count the number of fruits that drop prematurely.

    • Yield: At maturity, harvest all the fruits from each plant and record the total number and weight of the fruits.

  • Data Analysis: Statistically compare the fruit set percentage, fruit retention percentage, and total yield between the treated and control groups using ANOVA.

Potential Application 3: Fungicide

Certain nitroaromatic compounds and phenoxyacetic acid derivatives have demonstrated fungicidal activity.[4][10] The presence of the nitro group in this compound suggests that it may possess antifungal properties.

Proposed Mechanism of Action: Disruption of Fungal Cell Processes

The precise mechanism is speculative but could involve the inhibition of key fungal enzymes or the disruption of cell membrane integrity. The nitro group can be reduced within the fungal cell to form reactive nitroso and hydroxylamino derivatives, which can cause oxidative stress and damage cellular components.

Experimental Protocol: In Vitro Antifungal Assay

Objective: To evaluate the in vitro fungicidal activity of this compound against a panel of common plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea).

Methodology:

  • Fungal Cultures: Obtain pure cultures of the test fungi and maintain them on potato dextrose agar (PDA).

  • Preparation of Amended Media: Prepare PDA and autoclave. While the medium is still molten, add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Pour the amended media into Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for each fungus in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 (effective concentration to inhibit 50% of growth).

Synthesis

The synthesis of this compound can be readily achieved through a Williamson ether synthesis, a common method for preparing aryloxyacetic acids.[11]

Synthesis_Pathway Phenol 3-Methoxy-4-nitrophenol Ester Ethyl 2-(3-methoxy-4-nitrophenoxy)acetate Phenol->Ester Haloacetate Ethyl bromoacetate Haloacetate->Ester Base K2CO3 in Acetone Base->Ester reflux Product This compound Ester->Product Hydrolysis Acid or Base Hydrolysis Hydrolysis->Product

Caption: General synthesis pathway for this compound.

Future Directions and Conclusion

This technical guide has outlined the most promising agricultural applications for this compound based on the well-established biological activities of the phenoxyacetic acid class of compounds. The proposed herbicidal, plant growth regulating, and fungicidal properties warrant further investigation. The experimental protocols provided offer a starting point for researchers to systematically evaluate the efficacy and selectivity of this novel compound.

Future research should also focus on structure-activity relationship studies by synthesizing and testing related analogues to optimize biological activity. Furthermore, toxicological and environmental fate studies will be crucial for assessing the safety and sustainability of this compound for agricultural use. The exploration of this and other novel phenoxyacetic acid derivatives holds the potential to deliver new and effective solutions for crop protection and enhancement.

References

  • Synthesis and biological evaluation of novel aryloxyacetic acid hydrazide derivatives as anticancer agents. (2021-07-05). Taylor & Francis Online. Available at: [Link]

  • Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid derivatives. PubMed. Available at: [Link]

  • Phenoxy herbicide. Wikipedia. Available at: [Link]

  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents. PubMed. Available at: [Link]

  • Synthesis, characterization and biological screening of some new aryloxyacetic acid analogs. Zenodo. Available at: [Link]

  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. Available at: [Link]

  • Curious engagement of phenoxyacetic acid with plants and soil. The Statesman. Available at: [Link]

  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. National Institutes of Health. Available at: [Link]

  • 2-Naphthoxyacetic acid (BNOA 98%TC). auxins plant growth promoter. King Quenson. Available at: [Link]

  • This compound (C9H9NO6). PubChemLite. Available at: [Link]

  • Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. PubMed. Available at: [Link]

  • The preparation method of 2- methoxyl group -4- nitroaniline. Google Patents.
  • CAS 5803-22-5 | 2-(3-Methoxy-4-nitrophenyl)acetic acid | MFCD09997710. Hoffman Fine Chemicals. Available at: [Link]

  • 2-(3-Methoxy-4-nitrophenyl)acetic acid. LabSolutions. Available at: [Link]

  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. PubMed. Available at: [Link]

  • (PDF) Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. Available at: [Link]

  • Acetic acid. University of California Agriculture and Natural Resources. Available at: [Link]

  • Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. SciELO. Available at: [Link]

  • Plant Growth Regulators - Auxins - Phenoxyacetic acid. CliniSciences. Available at: [Link]

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. Available at: [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link]

  • Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). National Institutes of Health. Available at: [Link]

  • Can I Use Vinegar to Control Weeds?. University of California, Agriculture and Natural Resources. Available at: [Link]

  • 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665. PubChem. Available at: [Link]

  • Antifungal activity of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone against Candida albicans: evidence for the antifungal mode of action. ResearchGate. Available at: [Link]

  • Vinegar: An Alternative to Glyphosate?. University of Maryland Extension. Available at: [Link]

  • Antifungal Activity of 2-Hydroxy 4,4'6'Trimethoxy Chalcone. PubMed Central. Available at: [Link]

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Spectroscopic Characterization of 2-(3-Methoxy-4-nitrophenoxy)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(3-Methoxy-4-nitrophenoxy)acetic acid, a compound of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The guide emphasizes the rationale behind experimental choices and provides a framework for the structural elucidation of this and related molecules.

Molecular Structure and Expected Spectroscopic Features

This compound (C₉H₉NO₆) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The structure, featuring a substituted aromatic ring, an ether linkage, a carboxylic acid, a methoxy group, and a nitro group, presents an excellent case study for the application of modern spectroscopic techniques.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-13Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded. Its chemical shift can be concentration and solvent dependent.
~7.8Doublet1HAr-HAromatic proton ortho to the nitro group, deshielded by the electron-withdrawing nitro group.
~7.2Doublet of doublets1HAr-HAromatic proton meta to the nitro group and ortho to the ether linkage.
~7.0Doublet1HAr-HAromatic proton ortho to the methoxy group.
~4.8Singlet2H-O-CH₂-The methylene protons adjacent to the ether oxygen and the carbonyl group are deshielded.
~3.9Singlet3H-OCH₃The methoxy protons are typically a sharp singlet in this region.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good spectral resolution.

  • Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~170-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~155Ar-C-OAromatic carbon attached to the ether oxygen.
~145Ar-C-NO₂Aromatic carbon attached to the nitro group, deshielded.
~140Ar-C-OCH₃Aromatic carbon attached to the methoxy group.
~125Ar-CHAromatic methine carbon.
~115Ar-CHAromatic methine carbon.
~110Ar-CHAromatic methine carbon.
~65-O-CH₂-Methylene carbon adjacent to the ether oxygen.
~56-OCH₃Methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3300-2500Broad, StrongO-HStretching (Carboxylic Acid)
~1710StrongC=OStretching (Carboxylic Acid)
~1520 and ~1340StrongN-OAsymmetric and Symmetric Stretching (Nitro group)
~1250 and ~1050StrongC-OStretching (Ether and Carboxylic Acid)
~1600, ~1480MediumC=CStretching (Aromatic Ring)
~3000MediumC-HStretching (Aromatic and Alkyl)

Interpretation: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[2] The strong C=O stretch confirms the presence of the carbonyl group. The two strong bands for the nitro group are also a key diagnostic feature.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired. The background is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 227.04 (calculated for C₉H₉NO₆).[3] The presence of this peak confirms the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of -COOH (m/z = 45) to give a fragment at m/z = 182.

    • Loss of -CH₂COOH (m/z = 59) to give a fragment at m/z = 168.

    • Cleavage of the ether bond can lead to fragments corresponding to the substituted nitrophenol and the acetic acid side chain.

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Introduction: The sample, dissolved in a suitable solvent, is injected into a gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier detects the ions, generating a mass spectrum.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a synergistic process involving all three spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Elucidation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR (ATR) Sample->IR MS MS (EI) Sample->MS NMR_data Proton/Carbon Environment NMR->NMR_data IR_data Functional Groups IR->IR_data MS_data Molecular Weight & Fragmentation MS->MS_data Structure Confirmed Structure NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for the spectroscopic analysis and structural confirmation.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. The predicted spectroscopic data presented in this guide, based on the known effects of the constituent functional groups, serve as a reliable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural assignment and purity assessment.

References

  • Samsonowicz, M. (2014). Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 118, 1086–1097. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19188, Phenoxyacetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47002219, this compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]

  • University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 24). 2.4: Functional Groups. Retrieved from [Link]

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A Technical Guide to the Solubility of 2-(3-Methoxy-4-nitrophenoxy)acetic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-Methoxy-4-nitrophenoxy)acetic acid. In the absence of extensive empirical data in publicly available literature, this document outlines a robust theoretical framework for predicting solubility based on the physicochemical properties of the compound and common laboratory solvents. Furthermore, it details a best-practice experimental protocol for the accurate determination of its equilibrium solubility using the widely accepted shake-flask method. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solubility for applications ranging from reaction chemistry to formulation development.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the performance and application of a chemical compound.[1] For a molecule like this compound, understanding its solubility profile across a range of solvents is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.

  • Drug Development: Influencing bioavailability, formulation, and dosage form design.[2]

This guide will first delve into the structural features of this compound that dictate its solubility behavior. Subsequently, a theoretical assessment of its solubility in various solvent classes will be presented. The core of this document is a detailed, self-validating protocol for the experimental determination of solubility, ensuring researchers can generate reliable and reproducible data.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound (Figure 1) reveals key functional groups that influence its interaction with solvents: a carboxylic acid group, a methoxy group, a nitro group, and an ether linkage.

Figure 1: Chemical Structure of this compound Caption: The structure highlights the polar functional groups that influence solubility.

Based on its structure, the following physicochemical properties can be inferred:

  • Polarity: The presence of multiple polar functional groups (carboxylic acid, nitro group, methoxy group, ether) suggests that the molecule is polar.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor.[3] The ether oxygen and the oxygens of the nitro and methoxy groups can act as hydrogen bond acceptors.[3]

  • Acidity: The carboxylic acid moiety confers acidic properties to the molecule, suggesting that its solubility will be pH-dependent in aqueous solutions.

Theoretical Solubility in Common Laboratory Solvents

The principle of "like dissolves like" provides a foundational basis for predicting solubility. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding.[4][5] Given the hydrogen bonding capabilities of this compound, it is expected to exhibit moderate to good solubility in these solvents.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone possess significant dipole moments but lack O-H or N-H bonds for hydrogen bond donation.[5] The polar nature of the target compound suggests good solubility in these solvents due to dipole-dipole interactions.

  • Nonpolar Solvents: In nonpolar solvents such as hexane and toluene, which have low dielectric constants and lack significant dipole moments, the solubility of a polar compound like this compound is expected to be low.

The following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents. It is crucial to note that these are theoretical predictions and must be confirmed by experimental determination.

Solvent Solvent Class Predicted Solubility Rationale for Prediction
WaterPolar ProticLow to ModerateThe presence of a relatively large aromatic structure may limit solubility despite hydrogen bonding capabilities. Solubility is expected to be pH-dependent.
MethanolPolar ProticHighThe polarity and hydrogen bonding ability of methanol are well-suited to dissolve the compound.
EthanolPolar ProticHighSimilar to methanol, ethanol's properties favor the dissolution of polar, hydrogen-bonding compounds.[5]
AcetonePolar AproticHighThe high dipole moment of acetone facilitates the dissolution of polar molecules.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar organic compounds.
Dimethylformamide (DMF)Polar AproticVery HighSimilar to DMSO, DMF is an excellent solvent for polar organic molecules.
AcetonitrilePolar AproticModerateWhile polar, acetonitrile is generally a weaker solvent for highly polar, hydrogen-bonding compounds compared to DMSO or DMF.
Dichloromethane (DCM)Moderately PolarModerateDCM can dissolve a range of organic compounds but may be less effective for highly polar, acidic molecules.
Ethyl AcetateModerately PolarModerate to HighIts moderate polarity and hydrogen bond accepting capability suggest reasonable solubility.
TolueneNonpolarLowThe significant difference in polarity between the solute and solvent will likely result in poor solubility.
HexaneNonpolarVery LowAs a nonpolar alkane, hexane is a poor solvent for polar compounds.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][6] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Rationale for the Shake-Flask Method

The shake-flask method is favored for its precision and reproducibility.[1] It allows for the determination of the thermodynamic or equilibrium solubility, which is a true measure of the saturation point of a solute in a solvent at a given temperature and pressure.[2][7]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating steps to ensure accuracy and reproducibility.

Materials:

  • This compound (high purity)

  • Selected solvents (HPLC grade or higher)[8]

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF, depending on solvent compatibility)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to vial with known volume of solvent A->B C Seal vials and place in shaker B->C D Agitate at constant temperature (e.g., 25 °C) for 24-48 hours C->D E Allow solution to settle D->E F Withdraw supernatant E->F G Filter supernatant to remove undissolved solids F->G H Prepare serial dilutions of the filtrate G->H I Quantify concentration using a validated analytical method (e.g., HPLC) H->I J Calculate solubility I->J

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a sufficient amount of undissolved solid will remain at equilibrium.

    • Accurately add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[1][2] The time to reach equilibrium can be confirmed by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured solubility is constant.[6]

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the dissolved compound in the filtered sample.

  • Data Analysis and Reporting:

    • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

    • Report the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the solubility of this compound, and these should be carefully controlled during experimental determination:

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. Therefore, maintaining a constant and accurately recorded temperature is crucial.[1]

  • pH (for aqueous solutions): As an acidic compound, the solubility of this compound in aqueous media will be significantly affected by pH. At pH values above its pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate form.

  • Polymorphism: The crystalline form of the solid can impact its solubility. It is important to characterize the solid form used in the solubility studies.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential.

Conclusion

References

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An In-depth Technical Guide to the Mechanism of Action of Nitrophenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrophenoxyacetic acids represent a versatile class of organic compounds with significant biological activities, primarily recognized for their roles as synthetic auxins and inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This dual-modality, dictated by specific structural attributes, has positioned them as critical molecules in agricultural science and as subjects of interest in drug development. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of nitrophenoxyacetic acids. We will dissect the distinct signaling pathways they modulate, from receptor binding and transcriptional reprogramming in their capacity as auxins, to the enzymatic inhibition and subsequent metabolic disruption characteristic of their herbicidal action as HPPD inhibitors. Detailed experimental protocols, quantitative data, and visual pathway diagrams are provided to offer a comprehensive resource for researchers, scientists, and professionals in drug and herbicide development.

Introduction: The Dichotomous Nature of Nitrophenoxyacetic Acids

Nitrophenoxyacetic acids are derivatives of phenoxyacetic acid, characterized by the presence of one or more nitro groups on the phenyl ring. The position of the nitro group, alongside other substitutions, profoundly influences the compound's biological effects, leading to two primary, and mechanistically distinct, modes of action:

  • Auxin Mimicry: Certain nitrophenoxyacetic acid isomers act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, these compounds induce uncontrolled and disorganized growth in susceptible plants, leading to their demise. This mechanism is the basis for their use as selective herbicides against broadleaf weeds.

  • HPPD Inhibition: Other derivatives function as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component of the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a cascade of photobleaching effects and ultimately, plant death.

This guide will elucidate these two mechanisms in detail, providing a clear understanding of the structure-activity relationships that govern the specific biological outcomes.

Mechanism I: Nitrophenoxyacetic Acids as Synthetic Auxins

The herbicidal activity of many phenoxyacetic acid derivatives, including certain nitrophenoxyacetic acids, stems from their ability to function as persistent and potent mimics of the plant hormone auxin. Unlike the endogenous auxin IAA, which is tightly regulated through biosynthesis, transport, and degradation, these synthetic auxins overwhelm the plant's hormonal regulatory network.

The Core Auxin Signaling Pathway

The canonical auxin signaling pathway involves three key protein families:

  • TIR1/AFB F-box proteins: These are the primary auxin receptors.[1][2]

  • Aux/IAA transcriptional repressors: These proteins inhibit the activity of auxin response factors.

  • Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes.

In the absence of auxin, Aux/IAA proteins are stable and bind to ARFs, repressing the transcription of auxin-responsive genes.

Nitrophenoxyacetic Acid as a "Molecular Glue"

Nitrophenoxyacetic acids, acting as synthetic auxins, initiate a cascade of events by functioning as a "molecular glue" between the TIR1/AFB receptor and an Aux/IAA repressor protein.[3] This interaction promotes the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex, targeting it for degradation by the 26S proteasome.[4]

The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of a wide array of auxin-responsive genes.[5] The sustained and uncontrolled activation of these genes leads to a variety of physiological disruptions.

Downstream Physiological Consequences of Auxin Overload

The herbicidal effect of auxinic nitrophenoxyacetic acids is a direct result of the massive and unregulated expression of auxin-responsive genes. This leads to:

  • Uncontrolled Cell Division and Elongation: Leading to abnormal growth, such as stem and leaf twisting (epinasty).[6]

  • Ethylene Biosynthesis: Increased auxin levels stimulate the production of ethylene, a plant hormone that contributes to senescence and abscission.[7]

  • Production of Abscisic Acid (ABA): The hormonal imbalance can also lead to an increase in ABA, which is involved in stress responses and can inhibit growth.[7]

  • Oxidative Stress: The metabolic disarray caused by auxin overload results in the generation of reactive oxygen species (ROS), leading to cellular damage.[6]

Ultimately, this cascade of events exhausts the plant's resources and leads to its death. The selectivity of these herbicides for broadleaf plants over grasses is attributed to differences in vascular structure, metabolism, and auxin transport.[8]

Visualizing the Auxin Mimicry Pathway

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Degradation NPAA Nitrophenoxyacetic Acid (Auxin Mimic) TIR1_AFB TIR1/AFB Receptor NPAA->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Proteasome 26S Proteasome TIR1_AFB->Proteasome Ubiquitination & Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Aux_IAA->Proteasome Ubiquitination & Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds Gene_Expression Uncontrolled Gene Expression AuxRE->Gene_Expression Activates Cell_Elongation Uncontrolled Cell Elongation Gene_Expression->Cell_Elongation Cell_Division Uncontrolled Cell Division Gene_Expression->Cell_Division Ethylene_Production Ethylene Production Gene_Expression->Ethylene_Production Plant_Death Plant Death Gene_Expression->Plant_Death Cell_Elongation->Plant_Death Cell_Division->Plant_Death Ethylene_Production->Plant_Death

Caption: Auxin mimicry pathway of nitrophenoxyacetic acids.

Experimental Protocol: Root Elongation Inhibition Assay for Auxin Activity

This protocol provides a method to assess the auxin-like activity of nitrophenoxyacetic acid derivatives by measuring their effect on the root elongation of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • Petri dishes (90 mm)

  • Nitrophenoxyacetic acid compounds to be tested

  • Indole-3-acetic acid (IAA) as a positive control

  • DMSO (vehicle control)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 5 minutes.

    • Remove ethanol and add 1 mL of 50% bleach with 0.05% Triton X-100. Incubate for 10 minutes with occasional vortexing.

    • Wash seeds five times with sterile water.

    • Resuspend seeds in 0.1% sterile agar solution and stratify at 4°C for 2-3 days in the dark.

  • Preparation of Growth Media:

    • Prepare MS medium according to the manufacturer's instructions, supplementing with 1% sucrose and 0.8% agar.

    • Autoclave the medium and allow it to cool to approximately 50°C.

    • Prepare stock solutions of nitrophenoxyacetic acids and IAA in DMSO.

    • Add the test compounds and controls to the molten MS medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

    • Pour the medium into sterile petri dishes and allow them to solidify.

  • Seed Plating and Growth:

    • Pipette the stratified seeds onto the surface of the prepared agar plates, arranging them in a straight line at the top of the plate.

    • Seal the plates with breathable tape and place them vertically in a growth chamber under a long-day photoperiod (16 h light / 8 h dark) at 22°C.

  • Data Collection and Analysis:

    • After 5-7 days of growth, remove the plates and scan them at high resolution.

    • Use image analysis software (e.g., ImageJ) to measure the length of the primary root for at least 20 seedlings per treatment.

    • Calculate the average root length and standard deviation for each treatment.

    • Compare the root lengths of seedlings treated with nitrophenoxyacetic acids to the vehicle control and the IAA positive control. A dose-dependent inhibition of root elongation is indicative of auxin activity.

Mechanism II: Nitrophenoxyacetic Acids as HPPD Inhibitors

A distinct class of nitrophenoxyacetic acid derivatives exerts its herbicidal effects not through hormonal mimicry, but by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[9]

The Role of HPPD in Plant Metabolism

HPPD is a non-heme iron(II)-dependent dioxygenase that plays a crucial role in the catabolism of the amino acid tyrosine.[10] Specifically, it catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate.[11] Homogentisate is a key precursor for the biosynthesis of two essential molecules in plants:

  • Plastoquinone: An essential component of the photosynthetic electron transport chain.

  • Tocopherols (Vitamin E): Potent antioxidants that protect cellular membranes from oxidative damage.[12]

Inhibition of HPPD and its Consequences

Nitrophenoxyacetic acid-based HPPD inhibitors act as competitive inhibitors of the enzyme, blocking the conversion of 4-hydroxyphenylpyruvate to homogentisate.[13] This inhibition sets off a chain reaction of detrimental effects:

  • Depletion of Plastoquinone and Tocopherols: The lack of homogentisate halts the biosynthesis of plastoquinone and tocopherols.[11]

  • Disruption of Carotenoid Biosynthesis: Plastoquinone is a necessary cofactor for the enzyme phytoene desaturase, which is a key enzyme in the carotenoid biosynthesis pathway.[14] The depletion of plastoquinone therefore indirectly inhibits carotenoid synthesis.

  • Chlorophyll Degradation (Bleaching): Carotenoids play a vital role in protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic "bleaching" or whitening of the plant tissues.[15]

  • Inhibition of Photosynthesis and Oxidative Stress: The lack of plastoquinone disrupts the photosynthetic electron transport chain, while the absence of tocopherols leaves the plant vulnerable to oxidative damage.

  • Plant Death: The combined effects of chlorophyll loss, inhibition of photosynthesis, and oxidative stress ultimately lead to the death of the plant.

Visualizing the HPPD Inhibition Pathway

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalyzes NPAA_HPPD_I Nitrophenoxyacetic Acid (HPPD Inhibitor) NPAA_HPPD_I->HPPD Inhibits Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor Oxidative_Stress Oxidative Stress Tocopherols->Oxidative_Stress Prevents Carotenoids Carotenoid Biosynthesis Phytoene_Desaturase->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Plant_Death Plant Death Carotenoids->Plant_Death Depletion leads to Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Essential for Photosynthesis->Plant_Death Inhibition leads to Oxidative_Stress->Plant_Death Increase leads to

Caption: HPPD inhibition pathway by nitrophenoxyacetic acids.

Experimental Protocol: In Vitro HPPD Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of nitrophenoxyacetic acid derivatives against the HPPD enzyme.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-Hydroxyphenylpyruvate (HPPA) substrate

  • Ascorbate

  • FeSO4

  • Catalase

  • Buffer solution (e.g., 50 mM potassium phosphate, pH 7.0)

  • Nitrophenoxyacetic acid compounds to be tested

  • Mesotrione as a positive control inhibitor

  • DMSO (vehicle control)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of HPPA in the buffer.

    • Prepare fresh solutions of ascorbate, FeSO4, and catalase in the buffer.

    • Prepare stock solutions of the nitrophenoxyacetic acid test compounds and mesotrione in DMSO.

  • Assay Reaction Mixture:

    • In each well of the microplate, prepare a reaction mixture containing the buffer, ascorbate, FeSO4, and catalase.

    • Add the test compound or control at various concentrations. Include a vehicle control with DMSO only.

    • Pre-incubate the mixture with the HPPD enzyme for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation and Measurement of the Reaction:

    • Initiate the enzymatic reaction by adding the HPPA substrate to each well.

    • Immediately begin monitoring the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using the microplate spectrophotometer. The decrease in absorbance corresponds to the consumption of HPPA.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

    • Compare the IC50 values of the nitrophenoxyacetic acid compounds to that of the positive control, mesotrione, to assess their inhibitory potency.

Structure-Activity Relationships (SAR)

The specific mechanism of action of a nitrophenoxyacetic acid is critically dependent on its molecular structure, particularly the substitution pattern on the phenyl ring.

FeatureAuxin MimicryHPPD Inhibition
Substitution Pattern Generally, requires substitution at the 2- and 4-positions of the phenyl ring (e.g., 2,4-D). The nitro group can be one of these substituents.[16]Often involves a triketone or pyrazolone moiety, with the nitrophenyl group contributing to binding at the active site. The specific arrangement of substituents is crucial for fitting into the enzyme's active site.[9]
Side Chain The acetic acid side chain is essential for interacting with the auxin receptor pocket.The side chain structure can vary, but it must be compatible with the active site of the HPPD enzyme.

Table 1: General Structure-Activity Relationships for Nitrophenoxyacetic Acids

Conclusion

Nitrophenoxyacetic acids are a fascinating class of molecules with a dualistic mechanism of action that is contingent on their specific chemical structure. As synthetic auxins, they hijack the plant's natural growth regulation machinery, leading to catastrophic developmental abnormalities. As HPPD inhibitors, they disrupt a fundamental metabolic pathway, resulting in rapid photobleaching and death. The in-depth understanding of these distinct molecular mechanisms, as detailed in this guide, is paramount for the rational design of novel herbicides with improved efficacy and selectivity, as well as for exploring the potential of this chemical scaffold in other areas of life sciences. The provided experimental protocols offer a foundation for researchers to further investigate the biological activities of this important class of compounds.

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A Technical Guide to the Synthesis of 2-(3-Methoxy-4-nitrophenoxy)acetic Acid from Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and chemically sound synthetic pathway for producing 2-(3-methoxy-4-nitrophenoxy)acetic acid, a valuable building block in medicinal chemistry and drug development, using vanillin as a readily available and bio-based starting material. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The guide elucidates the strategic rationale behind the chosen three-step pathway, which includes electrophilic nitration, the Dakin oxidation, and the Williamson ether synthesis. Each section provides a detailed exploration of the reaction mechanisms, field-proven experimental protocols, and critical process parameters, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

The synthesis of substituted phenoxyacetic acids is of significant interest in the pharmaceutical industry due to their prevalence in a wide range of biologically active molecules. The target compound, this compound, incorporates key structural motifs—a nitroaromatic system and a carboxylic acid ether—that make it a versatile intermediate for further chemical elaboration.

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available and renewable feedstock derived from lignin, presents an ideal starting point for this synthesis. Its inherent aromatic substitution pattern provides a strategic advantage for achieving the desired regiochemistry in the final product.

The synthetic strategy detailed herein is a three-step sequence designed for efficiency, high yield, and chemical integrity. The pathway circumvents the common pitfalls of alternative routes by employing reactions with well-understood mechanisms and high selectivity.

Overall Synthetic Workflow

The transformation of vanillin to this compound is accomplished through the following sequence:

  • Electrophilic Aromatic Substitution: Nitration of the vanillin aromatic ring at the C5 position to yield 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin).

  • Oxidative Rearrangement: Conversion of the aldehyde functionality of 5-nitrovanillin into a hydroxyl group via the Dakin reaction to form 2-methoxy-5-nitrophenol.

  • Nucleophilic Substitution: Formation of the ether linkage via the Williamson ether synthesis by reacting 2-methoxy-5-nitrophenol with a chloroacetate species.

Synthesis_Workflow Vanillin Vanillin Nitrovanillin 5-Nitrovanillin Vanillin->Nitrovanillin Step 1: Nitration (HNO₃, Acetic Acid) Nitrophenol 2-Methoxy-5-nitrophenol Nitrovanillin->Nitrophenol Step 2: Dakin Reaction (H₂O₂, NaOH) FinalProduct This compound Nitrophenol->FinalProduct Step 3: Williamson Ether Synthesis (ClCH₂COONa, Base)

Caption: Overall three-step synthesis pathway from Vanillin.

Step 1: Synthesis of 5-Nitrovanillin via Electrophilic Nitration

Mechanistic Rationale and Expertise

The initial step involves the introduction of a nitro group onto the aromatic ring of vanillin. This is a classic example of an electrophilic aromatic substitution (EAS) reaction. The hydroxyl (-OH) and methoxy (-OCH₃) groups of vanillin are strong activating, ortho-, para-directing groups. The position para to the hydroxyl group is occupied by the aldehyde. The two ortho positions are C2 and C6. The C5 position is ortho to the hydroxyl group and meta to both the aldehyde and methoxy groups. Due to the powerful directing effect of the hydroxyl group, and considering steric hindrance, the nitration occurs regioselectively at the C5 position, which is activated and relatively unhindered.

Controlling the reaction temperature is paramount to ensure the integrity of the starting material and prevent over-nitration or oxidation side reactions. Performing the reaction at low temperatures (e.g., 0-5°C) enhances the selectivity for the desired 5-nitro isomer.

Experimental Protocol: Nitration of Vanillin

Materials

Reagent/MaterialMolar Mass ( g/mol )Quantity (example)Moles (example)
Vanillin152.1515.2 g0.10
Glacial Acetic Acid60.05100 mL-
Concentrated Nitric Acid (70%)63.017.5 mL~0.12
Ice-As needed-
Deionized Water18.02500 mL-
Ethanol46.07As needed-

Procedure

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.2 g (0.10 mol) of vanillin in 100 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0–5°C with continuous stirring.

  • Addition of Nitrating Agent: Slowly add 7.5 mL of concentrated nitric acid dropwise to the cooled solution using a dropping funnel. The temperature of the reaction mixture must be carefully maintained below 10°C throughout the addition.

  • Reaction: After the complete addition of nitric acid, continue to stir the reaction mixture at 0–5°C for 1-2 hours. The solution will typically turn a dark red color, and a yellow precipitate may begin to form.

  • Precipitation & Isolation: Pour the reaction mixture into a beaker containing 500 mL of ice-cold water. A yellow solid, 5-nitrovanillin, will precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: The crude 5-nitrovanillin can be purified by recrystallization from ethanol or acetic acid to yield bright yellow crystals.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C. The expected yield is typically in the range of 80-88%.

Step 2: Synthesis of 2-Methoxy-5-nitrophenol via Dakin Reaction

Mechanistic Rationale and Expertise

The conversion of the aldehyde group in 5-nitrovanillin to a hydroxyl group is elegantly achieved through the Dakin reaction. This reaction is specifically suited for ortho- or para-hydroxybenzaldehydes.[1][2] It is a variant of the Baeyer-Villiger oxidation but is more direct for this particular substrate class.[3]

The reaction proceeds in two main phases under basic conditions:

  • Oxidation to an Aryl Formate: The reaction initiates with the nucleophilic attack of a hydroperoxide anion (formed from H₂O₂ and base) on the electrophilic aldehyde carbon. This forms a tetrahedral intermediate. A subsequent rearrangement, involving the migration of the aryl group to the adjacent oxygen and elimination of a hydroxide ion, yields an aryl formate ester.[1]

  • In-situ Hydrolysis: The basic reaction medium then facilitates the immediate saponification (hydrolysis) of the intermediate formate ester to yield the final phenoxide and a formate salt.[4] Subsequent acidification during workup protonates the phenoxide to give the desired phenol, 2-methoxy-5-nitrophenol.

Dakin_Mechanism Dakin Reaction: Key Transformations cluster_0 Oxidation Phase cluster_1 Hydrolysis Phase Aldehyde 5-Nitrovanillin (Ar-CHO) Intermediate Tetrahedral Intermediate (with Hydroperoxide) Aldehyde->Intermediate + HOO⁻ Ester Aryl Formate Ester (Ar-O-CHO) Intermediate->Ester Aryl Migration - OH⁻ Phenoxide Phenoxide (Ar-O⁻) Ester->Phenoxide + OH⁻ (Saponification) Phenol 2-Methoxy-5-nitrophenol (Ar-OH) Phenoxide->Phenol + H⁺ (Acid Workup)

Caption: Simplified workflow of the Dakin reaction mechanism.

This choice is critical because a standard Baeyer-Villiger oxidation on an aldehyde would preferentially migrate the hydrogen atom, leading to a carboxylic acid, which is not the desired product pathway.[5] The presence of the ortho-hydroxyl group in the substrate directs the reaction toward the desired Dakin pathway.

Experimental Protocol: Dakin Reaction of 5-Nitrovanillin

Materials

Reagent/MaterialMolar Mass ( g/mol )Quantity (example)Moles (example)
5-Nitrovanillin197.149.85 g0.05
Sodium Hydroxide (NaOH)40.004.0 g0.10
Hydrogen Peroxide (30% w/w)34.016.8 mL~0.06
Deionized Water18.02150 mL-
Concentrated HCl36.46As needed-
Diethyl Ether or Ethyl Acetate-As needed-

Procedure

  • Preparation of Base: In a 500 mL beaker, dissolve 4.0 g (0.10 mol) of sodium hydroxide in 100 mL of deionized water and cool the solution to room temperature.

  • Substrate Addition: Add 9.85 g (0.05 mol) of 5-nitrovanillin to the sodium hydroxide solution. Stir until the solid dissolves completely, forming the sodium phenoxide salt.

  • Oxidant Addition: To the stirred solution, slowly add 6.8 mL of 30% hydrogen peroxide dropwise. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The color of the solution may change. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify it to pH 1-2 by the slow addition of concentrated hydrochloric acid. This will protonate the phenoxide and precipitate the product.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methoxy-5-nitrophenol.[6] The product can be further purified by column chromatography or recrystallization if necessary.

Step 3: Synthesis of this compound via Williamson Ether Synthesis

Mechanistic Rationale and Expertise

The final step is the formation of the ether linkage, a classic Williamson ether synthesis.[7][8] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7]

  • Deprotonation: The phenolic hydroxyl group of 2-methoxy-5-nitrophenol is acidic and is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a nucleophilic phenoxide ion.[9]

  • Sₙ2 Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid (or its corresponding salt, sodium chloroacetate), displacing the chloride leaving group.[9][10]

  • Acidification: The product is initially formed as a carboxylate salt. A final acidification step during the workup is required to protonate the carboxylate and yield the final this compound product.

The use of a primary alkyl halide (chloroacetic acid) is ideal for the Sₙ2 mechanism, minimizing the potential for competing elimination reactions.[7]

Experimental Protocol: Williamson Ether Synthesis

Materials

Reagent/MaterialMolar Mass ( g/mol )Quantity (example)Moles (example)
2-Methoxy-5-nitrophenol169.138.45 g0.05
Sodium Hydroxide (NaOH)40.004.4 g0.11
Chloroacetic Acid94.505.2 g0.055
Deionized Water18.02200 mL-
Concentrated HCl36.46As needed-

Procedure

  • Formation of Phenoxide: In a 250 mL round-bottom flask, dissolve 8.45 g (0.05 mol) of 2-methoxy-5-nitrophenol and 2.2 g (0.055 mol) of sodium hydroxide in 50 mL of water.

  • Preparation of Chloroacetate: In a separate beaker, dissolve 5.2 g (0.055 mol) of chloroacetic acid in 50 mL of water and neutralize it by adding 2.2 g (0.055 mol) of sodium hydroxide.

  • Reaction: Add the sodium chloroacetate solution to the phenoxide solution. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-105°C) for 4-5 hours.

  • Cooling and Acidification: Cool the reaction mixture to room temperature. Carefully acidify the solution to pH 1 by the dropwise addition of concentrated hydrochloric acid. The final product will precipitate as a solid.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid on the filter with copious amounts of cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 60-70°C.

  • Purification: If necessary, the final product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Characterization Data

Final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundAppearanceExpected ¹H NMR Signals (Qualitative)Expected IR Absorptions (cm⁻¹)
5-Nitrovanillin Yellow crystalline solidAldehyde proton (~10 ppm), Aromatic protons, Methoxy protons (~4 ppm), Phenolic proton.~3200-3500 (O-H), ~1680 (C=O, aldehyde), ~1520 & 1340 (NO₂ stretch), ~1270 (C-O stretch).
2-Methoxy-5-nitrophenol Yellow to brown solidAromatic protons, Methoxy protons (~3.9 ppm), Phenolic protons.[6]~3300-3500 (O-H), ~1510 & 1330 (NO₂ stretch), ~1250 (C-O stretch).
This compound Off-white to pale yellow solidCarboxylic acid proton (>10 ppm), Aromatic protons, Methylene protons (~4.7 ppm), Methoxy protons (~3.9 ppm).~2500-3300 (O-H, broad, carboxylic acid), ~1700 (C=O, acid), ~1515 & 1345 (NO₂ stretch), ~1260 (C-O, ether), ~1220 (C-O, acid).

Note: Specific chemical shifts and absorption frequencies can vary based on the solvent and instrument used.

Conclusion

The synthetic route detailed in this guide, commencing from vanillin, offers a reliable and well-founded method for the production of this compound. By leveraging a strategic sequence of nitration, Dakin oxidation, and Williamson ether synthesis, this pathway provides high yields and ensures the desired regiochemical outcome. The protocols described have been structured to be self-validating, with clear explanations for each experimental choice, empowering researchers to confidently reproduce and adapt these methods for their specific drug development and discovery needs.

References

  • Wikipedia. (2023). Dakin oxidation. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Pharmaguideline. (n.d.). Oppenauer Oxidation and Dakin Reaction. Pharmaguideline. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dakin Reaction. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 2.9 The Baeyer-Villiger Reaction. In Organic Chemistry II. Retrieved January 20, 2026, from [Link]

  • J&K Scientific LLC. (2025). Dakin Reaction. J&K Scientific. Retrieved January 20, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Retrieved January 20, 2026, from [Link]

  • Scribd. (n.d.). Dakin Reaction Mechanism Overview. Scribd. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. Retrieved January 20, 2026, from [Link]

  • Chemeurope.com. (n.d.). Williamson ether synthesis. Chemeurope.com. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023). 5-Nitrovanillin. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Green Chemistry. RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Scribd. (n.d.). Dakin Reaction: Ortho or para +M Substituents (NH2, OH) Favor This Reaction. Scribd. Retrieved January 20, 2026, from [Link]

  • Stenutz. (n.d.). 2-methoxy-5-nitrophenol. Stenutz. Retrieved January 20, 2026, from [Link]

  • Zou, Y., et al. (2008). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E, 64(Pt 12), o2423. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-(3-Methoxy-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(3-Methoxy-4-nitrophenoxy)acetic acid. The method is developed for researchers, scientists, and drug development professionals requiring an accurate and precise analytical procedure for quality control, stability testing, and research applications. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase of acidified water and acetonitrile. Detection is performed using a UV detector. The causality behind the selection of chromatographic parameters is discussed in detail, emphasizing the chemical properties of the analyte. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Principle of the Method and Rationale

The successful quantification of an active pharmaceutical ingredient (API) or intermediate like this compound hinges on a chromatographic method that is both selective and robust. The chosen methodology is reversed-phase HPLC, a dominant technique in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[4][5]

Analyte Characteristics: this compound is a moderately polar molecule containing a hydrophobic aromatic ring and polar functional groups: a carboxylic acid, a nitro group, and a methoxy ether. The key to a successful separation is controlling the ionization state of the carboxylic acid moiety.

Rationale for Method Choices:

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase.[4] C18 phases provide a strong hydrophobic surface, promoting retention of the analyte's aromatic structure through hydrophobic interactions.[6] This is the most common and often first-choice stationary phase in reversed-phase chromatography, offering a broad applicability.[4]

  • Mobile Phase pH Control: The analyte possesses a carboxylic acid group, which will be ionized (negatively charged) at neutral or basic pH. In its ionized state, the molecule is highly polar and will exhibit poor retention on a non-polar C18 column, potentially eluting in the void volume with poor peak shape.[7][8] To ensure reproducible retention and symmetrical peak shapes, the ionization of the carboxylic acid must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa.[9] By adding phosphoric acid to the aqueous portion of the mobile phase to achieve a pH of approximately 2.5, the analyte remains in its neutral, protonated form, increasing its hydrophobicity and ensuring optimal interaction with the C18 stationary phase.[7]

  • Mobile Phase Composition: The mobile phase consists of water and an organic modifier, acetonitrile.[6] Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent elution strength in reversed-phase HPLC.[10] A gradient elution, where the concentration of acetonitrile is increased over time, is employed to ensure the elution of the analyte with a sharp peak shape in a reasonable timeframe while also cleaning the column of any more hydrophobic impurities.

  • Detection: The presence of the nitrophenyl chromophore in the analyte's structure results in strong ultraviolet (UV) absorbance. A UV detector is therefore an ideal choice for sensitive and specific detection. The optimal wavelength is determined by acquiring a UV spectrum of the analyte, but a common wavelength for aromatic compounds, such as 254 nm or 273 nm, serves as an excellent starting point.[11]

Instrumentation, Materials, and Reagents

Instrumentation
  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

Materials and Reagents
  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (85%, analytical grade).

  • Water (HPLC grade or Milli-Q).

  • 0.45 µm membrane filters for solvent filtration.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized parameters for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 273 nm
Injection Volume 10 µL
Run Time 22 minutes
Diluent Acetonitrile:Water (50:50, v/v)

Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Filter and degas as above.

  • Diluent (Acetonitrile:Water 50:50): Mix equal volumes of acetonitrile and HPLC-grade water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and assay by diluting the Standard Stock Solution with the diluent. For assay, a concentration of 100 µg/mL is recommended.

Method Validation Protocol

This protocol is designed in accordance with ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[3]

Method_Development_and_Validation_Flow

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[2][12]

  • Protocol:

    • Inject the diluent to demonstrate no interference at the retention time of the analyte.

    • Inject a standard solution of this compound.

    • Inject a sample solution (if a matrix is available).

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to ensure that degradation product peaks are resolved from the main analyte peak.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2]

  • Protocol:

    • Prepare at least five concentrations of the analyte from the stock solution, covering a range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or sample matrix with a known amount of the analyte.

    • Analyze these samples against a standard of known concentration.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst precision).[13]

  • Repeatability Protocol:

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and equipment.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Intermediate Precision Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: %RSD should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • Confirm the determined LOQ by preparing a sample at this concentration and verifying that it meets criteria for accuracy and precision.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Variations to test include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase pH (± 0.1 unit)

    • Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits for all tested variations.

System Suitability and Routine Analysis Protocol

System Suitability

Before conducting any analysis, the suitability of the chromatographic system must be verified.

  • Protocol: Inject a working standard solution (e.g., 100 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD for Peak Area: ≤ 2.0%

HPLC_Workflow

Protocol for Routine Analysis
  • System Preparation: Set up the HPLC system according to the conditions in Section 3. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Perform the system suitability test as described in Section 6.1. Proceed only if all criteria are met.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to achieve a final concentration within the validated range (e.g., 100 µg/mL).

  • Analysis Sequence: Set up the injection sequence in the CDS (e.g., blank, standards, samples).

  • Data Processing: Integrate the chromatograms and calculate the concentration of this compound in the samples using the response from the standard injections.

Anticipated Results

Validation ParameterExpected Result / Acceptance Criteria
Specificity No interference from blank or degradation products.
Linearity (r²) ≥ 0.999
Range 50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOD Method-dependent, typically < 0.1 µg/mL
LOQ Method-dependent, typically < 0.5 µg/mL
Robustness System suitability parameters pass under varied conditions.
System Suitability (%RSD) ≤ 2.0% for peak area (n=5)

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • LabSolutions. (n.d.). 2-(3-Methoxy-4-nitrophenyl)acetic acid.
  • SIELC Technologies. (n.d.). Separation of (2-Nitrophenoxy)acetic acid on Newcrom R1 HPLC column.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
  • YouTube. (2020). Can you retain polar acidic compounds using reversed-phase conditions?
  • LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Reyes-et-al. (2025). Journal of Chromatography B.
  • Hoffman Fine Chemicals. (n.d.). CAS 5803-22-5 | 2-(3-Methoxy-4-nitrophenyl)acetic acid.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • SIELC Technologies. (2018). Acetic acid, (4-nitrophenoxy)-.
  • Cheméo. (n.d.). Chemical Properties of Acetic acid, methoxy- (CAS 625-45-6).
  • Semantic Scholar. (n.d.). Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals.
  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Acetic acid.
  • International Journal of Pharmaceutical Erudition. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.

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Application Note: Unambiguous Structural Elucidation of 2-(3-Methoxy-4-nitrophenoxy)acetic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures in chemical research and pharmaceutical development.[1] This application note provides a comprehensive guide and detailed protocols for the ¹H and ¹³C NMR spectral assignment of 2-(3-Methoxy-4-nitrophenoxy)acetic acid, a substituted phenoxyacetic acid derivative. We delve into the causal relationships between molecular structure and spectral output, explaining the influence of electronic effects from methoxy, nitro, and ether substituents on the chemical shifts and coupling patterns of the aromatic and aliphatic moieties. This guide is designed to be a self-validating system, incorporating protocols for one-dimensional experiments and outlining the logic for two-dimensional NMR for assignment confirmation, ensuring the highest degree of scientific integrity and trustworthiness for researchers.

Introduction and Core Principles

This compound is a complex organic molecule whose biological and chemical properties are intrinsically linked to its precise three-dimensional structure. Verifying the identity and purity of such compounds is a critical step in any research or development pipeline. NMR spectroscopy offers unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[1]

The structural assignment relies on three fundamental NMR parameters:

  • Chemical Shift (δ): The position of an NMR signal, measured in parts per million (ppm), is dictated by the local electronic environment of the nucleus. Electron-withdrawing groups (e.g., -NO₂) decrease the electron density (deshielding), shifting signals to a higher ppm (downfield). Conversely, electron-donating groups (e.g., -OCH₃, -OR) increase electron density (shielding), moving signals to a lower ppm (upfield).

  • Spin-Spin Coupling (J): The interaction between non-equivalent nuclei on adjacent atoms splits NMR signals into distinct patterns (multiplets). The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), provides information about the number of neighboring nuclei and their spatial orientation (e.g., ortho, meta coupling in aromatic systems).

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for a quantitative proton count within the molecule.

This guide will systematically apply these principles to assign every proton and carbon signal in this compound.

Molecular Structure and Atom Labeling

To facilitate a clear and logical assignment, the protons and carbons of this compound are systematically labeled as shown below.

Caption: Labeled structure of this compound.

Experimental Protocols

NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[2] The following protocol ensures a high-quality, homogeneous sample suitable for high-resolution NMR.

  • Solvent Selection: Due to the carboxylic acid moiety, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent solvent choice. It readily dissolves the compound and allows for the observation of the exchangeable acidic proton.[3] Alternatively, Chloroform-d (CDCl₃) can be used, but the carboxylic acid proton signal may be very broad or may not be observed.[3]

  • Sample Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[5]

  • Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.

  • Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any microscopic solid impurities.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Caption: Experimental workflow for NMR sample preparation.

NMR Data Acquisition

Spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

  • ¹H NMR: A standard single-pulse experiment is sufficient. Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.[7] Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be necessary, with a relaxation delay of 2 seconds.

  • Referencing: Spectra are referenced to the residual solvent peak. For DMSO-d₆, the ¹H signal is at ~2.50 ppm and the ¹³C signal is at ~39.52 ppm.[8][9]

Spectral Analysis and Assignment

¹H NMR Spectrum Assignment

The ¹H NMR spectrum is characterized by distinct regions for aliphatic and aromatic protons. The assignment is based on chemical shift, integration, and multiplicity.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically > 10 ppm in DMSO-d₆. Its integration should correspond to one proton.

  • Aromatic Protons (H2, H5, H6): The aromatic ring is 1,2,4-trisubstituted, which gives rise to a characteristic three-proton spin system.

    • H5: This proton is ortho to the strongly electron-withdrawing -NO₂ group and will be the most downfield of the aromatic signals. It will appear as a doublet, split by H6 (ortho coupling, J ≈ 8-9 Hz).

    • H6: This proton is ortho to the ether oxygen (-OR) and meta to the -NO₂ group. It will be shifted downfield, but less so than H5. It will appear as a doublet of doublets, split by H5 (ortho coupling, J ≈ 8-9 Hz) and H2 (meta coupling, J ≈ 2-3 Hz).

    • H2: This proton is positioned between two electron-donating ether groups (-OR and -OCH₃). However, it is also meta to the powerful -NO₂ group. Its precise shift is nuanced, but it will be the most upfield of the three aromatic protons. It will appear as a doublet due to the small meta coupling to H6 (J ≈ 2-3 Hz).

  • Methylene Protons (-OCH₂-): These two protons (H7) are deshielded by the adjacent ether oxygen and the aromatic ring. They are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet integrating to two protons.

  • Methoxy Protons (-OCH₃): These three protons (H9) are deshielded by the attached oxygen. They are equivalent and have no neighbors to couple with, resulting in a sharp singlet integrating to three protons.

Table 1: Predicted ¹H NMR Assignments for this compound (in DMSO-d₆)

SignalAssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
1-COOH> 10.0br s-1H
2H57.8 - 8.0dJ = 8.5 - 9.01H
3H67.4 - 7.6ddJ = 8.5 - 9.0, 2.0 - 2.51H
4H27.1 - 7.3dJ = 2.0 - 2.51H
5-OCH₂ - (H7)~4.8s-2H
6-OCH₃ (H9)~3.9s-3H

(d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet)

¹³C NMR Spectrum Assignment

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, as all carbons are in unique electronic environments. Assignments are based on established chemical shift ranges and substituent effects.[10][11]

  • Carbonyl Carbon (C8): The carboxylic acid carbonyl carbon is the most deshielded carbon, appearing significantly downfield (>165 ppm).

  • Aromatic Carbons (C1-C6):

    • C4: Directly attached to the strongly electron-withdrawing nitro group, this carbon will be significantly deshielded.

    • C1 & C3: These carbons are attached to electron-donating oxygen atoms and are known as ipso-carbons. They will appear downfield in the aromatic region.

    • C2, C5, C6: The chemical shifts of these protonated carbons are influenced by their proximity to the substituents. C5, being ortho to the nitro group, will be shifted downfield relative to C6 and C2. C2 is shielded by two flanking oxygen atoms.

  • Methylene Carbon (C7): The -OCH₂- carbon is attached to an oxygen and will appear in the typical range for such carbons (60-80 ppm).

  • Methoxy Carbon (C9): The -OCH₃ carbon signal will appear in the characteristic upfield region for methoxy groups (~55-60 ppm).[12]

Table 2: Predicted ¹³C NMR Assignments for this compound (in DMSO-d₆)

SignalAssignmentPredicted δ (ppm)Notes
1C =O (C8)168 - 172Carbonyl
2C 1-O152 - 156Quaternary, ipso to Ether
3C 3-OCH₃148 - 152Quaternary, ipso to Methoxy
4C 4-NO₂140 - 144Quaternary, ipso to Nitro
5C 5125 - 130CH, ortho to NO₂
6C 6115 - 120CH
7C 2105 - 110CH
8-OC H₂- (C7)65 - 70Methylene
9-OC H₃ (C9)56 - 60Methoxy

A Self-Validating System: Confirmation with 2D NMR

While 1D NMR provides substantial data, complex structures benefit from two-dimensional (2D) NMR experiments for unequivocal assignment validation. This approach builds trustworthiness by creating an internally consistent network of correlations.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A cross-peak between two signals indicates they are coupled. For this molecule, COSY would show a critical correlation between H5 and H6, and a weaker one between H6 and H2, confirming their connectivity on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly bonded to. It would definitively link the ¹H signals of H2, H5, H6, H7, and H9 to their corresponding ¹³C signals (C2, C5, C6, C7, and C9), validating the assignments in Tables 1 and 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. It is essential for assigning quaternary (non-protonated) carbons. Key expected correlations include:

    • H9 (-OCH₃) protons to the C3 carbon.

    • H7 (-OCH₂) protons to the C1 and C8 carbons.

    • H2 proton to the C4 and C6 carbons.

Caption: Logic diagram for self-validating NMR assignment.

Conclusion

The detailed analysis of ¹H and ¹³C NMR spectra, guided by fundamental principles of chemical shifts and spin-spin coupling, allows for the complete and confident structural assignment of this compound. The protocols and predictive data presented herein provide a robust framework for researchers to verify their synthesized materials. For ultimate scientific rigor, the use of 2D NMR techniques like COSY, HSQC, and HMBC is recommended to create a self-validating and internally consistent dataset, ensuring the highest confidence in the final structural elucidation.

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 20, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 20, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 20, 2026, from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 20, 2026, from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved January 20, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved January 20, 2026, from [Link]

  • Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1645-1648. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 20, 2026, from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Carbon-13 NMR. Retrieved January 20, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved January 20, 2026, from [Link]

Sources

Application Note & Protocol: A Validated HPLC-UV Method for the Quantitative Determination of 2-(3-Methoxy-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and validated quantitative assay for 2-(3-Methoxy-4-nitrophenoxy)acetic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is designed for researchers, scientists, and drug development professionals who require accurate quantification of this compound in various matrices. The protocol herein provides a step-by-step guide for sample preparation, instrument setup, and data analysis, and has been validated for linearity, precision, accuracy, and specificity in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Rationale for a Quantitative Assay

This compound (Figure 1) is a multifaceted organic compound with potential applications in pharmaceutical development and agricultural chemistry.[1] Its structure, featuring a nitrophenoxy moiety linked to an acetic acid group, suggests its potential role as an intermediate in the synthesis of more complex molecules.[1][2][3] Given its potential biological activity, the ability to accurately quantify this compound is paramount for pharmacokinetic studies, quality control of synthesized batches, and understanding its metabolic fate.

This document provides a detailed, validated method for the quantitative analysis of this compound. The chosen methodology, RP-HPLC with UV detection, is widely accessible in analytical laboratories and offers a balance of sensitivity, specificity, and cost-effectiveness. The principles of this method are based on the separation of the analyte from potential impurities on a non-polar stationary phase with a polar mobile phase, a common technique for compounds with similar characteristics.[4][5][6]

Figure 1: Chemical Structure of this compound

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_stock Prepare Stock Standard prep_working Prepare Working Standards prep_stock->prep_working inject_standards Inject Calibration Standards prep_working->inject_standards prep_sample Prepare Sample inject_samples Inject Samples prep_sample->inject_samples inject_blank Inject Blank (Mobile Phase) equilibrate->inject_blank inject_blank->inject_standards inject_standards->inject_samples gen_curve Generate Calibration Curve inject_standards->gen_curve quantify Quantify Analyte in Samples inject_samples->quantify gen_curve->quantify validate Perform Method Validation quantify->validate

Sources

using 2-(3-Methoxy-4-nitrophenoxy)acetic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-(3-Methoxy-4-nitrophenoxy)acetic Acid in Organic Synthesis

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

This compound is a multifunctional aromatic compound poised for significant utility in modern organic synthesis. Its structure is characterized by three key functional groups: a nitro group, a carboxylic acid, and a methoxy substituent on the phenyl ring. This strategic arrangement makes it an exceptionally valuable precursor for the synthesis of complex heterocyclic scaffolds, particularly those of medicinal interest. The electron-withdrawing nitro group can be readily transformed into a nucleophilic amino group, which, in concert with the neighboring carboxylic acid, serves as a powerful handle for intramolecular cyclization reactions. This guide provides a detailed exploration of its primary application: the synthesis of benzoxazinone derivatives, a privileged scaffold in drug discovery. We will delve into the core transformation—catalytic hydrogenation—and the subsequent cyclization, offering detailed protocols and mechanistic insights for researchers in synthetic and medicinal chemistry.

Core Transformation: The Gateway to Functionality via Nitro Group Reduction

The cornerstone of utilizing this compound is the chemoselective reduction of its nitro group to form 2-(4-amino-3-methoxyphenoxy)acetic acid. This transformation is pivotal as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group, unlocking a cascade of synthetic possibilities.[1] Catalytic hydrogenation is the most prevalent and efficient method for this conversion, prized for its high yields, clean reaction profiles, and operational simplicity.[2]

The reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. The choice of catalyst and conditions is crucial to ensure high selectivity and prevent the formation of undesired byproducts like azoxy or azo compounds.[3][4]

start This compound intermediate Nitroso Intermediate start->intermediate +2e-, +2H+ hydroxylamine Hydroxylamine Intermediate intermediate->hydroxylamine +2e-, +2H+ product 2-(4-Amino-3-methoxyphenoxy)acetic acid hydroxylamine->product +2e-, +2H+

Caption: Generalized pathway for nitro group reduction.

Comparative Analysis of Reduction Methodologies

While catalytic hydrogenation is often preferred, other methods can be employed, each with distinct advantages and limitations. The selection depends on factors such as functional group tolerance, scale, and available equipment.

Method Reagents Conditions Advantages Disadvantages References
Catalytic Hydrogenation H₂ gas, Pd/C or Raney NiMild pressure & temp. (e.g., 50 psi, RT)High yield, clean, scalableRequires specialized pressure equipment, flammable H₂ gas[2]
Metal/Acid Reduction Fe, Sn, or Zn with HCl or AcOHRefluxInexpensive, tolerant of some functional groupsStoichiometric metal waste, harsh acidic conditions[1][2]
Transfer Hydrogenation Ammonium formate, HydrazinePd/C, RTAvoids use of H₂ gas, mild conditionsCan be slower, hydrazine is toxic[5][6]
Stoichiometric Reductant Tin(II) Chloride (SnCl₂)RT to mild heatGood chemoselectivityGenerates tin waste, requires workup[1]
Experimental Protocol 1: Catalytic Hydrogenation of this compound

This protocol details the standard procedure for the reduction of the nitro group using palladium on carbon (Pd/C) as the catalyst. This method is highly reliable and provides the desired 2-(4-amino-3-methoxyphenoxy)acetic acid in excellent yield.

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd, 5-10 mol%)

  • Methanol (or Ethanol/Ethyl Acetate)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas source

  • Celite® or other filtration aid

Procedure:

  • Reactor Setup: In a high-pressure vessel, dissolve this compound in a suitable solvent (e.g., methanol, ~0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under a stream of inert gas. Causality Note: The catalyst is often pyrophoric, especially after use. Handling it under an inert atmosphere minimizes fire risk.

  • System Purge: Seal the reactor securely. Purge the system by pressurizing with an inert gas (e.g., nitrogen to 50 psi) and then venting. Repeat this cycle 3-5 times to completely remove oxygen from the headspace. Causality Note: Removing oxygen is critical to prevent the formation of explosive mixtures with hydrogen and to ensure catalyst activity.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-60 psi).

  • Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product. Safety Note: The filter cake containing palladium and hydrogen can ignite upon exposure to air. Keep the cake wet with solvent during filtration and handle with care.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(4-amino-3-methoxyphenoxy)acetic acid, which is often of sufficient purity for the subsequent cyclization step. If necessary, purification can be achieved by recrystallization.

cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Reactor with Substrate & Solvent B Add Pd/C Catalyst (under N2) A->B C Seal & Purge Reactor with N2 (3x) B->C D Pressurize with H2 (e.g., 50 psi) C->D E Stir at RT (Monitor H2 uptake) D->E F Vent H2 & Purge with N2 E->F G Filter through Celite® (Keep wet!) F->G H Concentrate Filtrate G->H I Product Isolated H->I

Caption: Experimental workflow for catalytic hydrogenation.

Application in Heterocyclic Synthesis: The Path to Benzoxazinones

The synthesized 2-(4-amino-3-methoxyphenoxy)acetic acid is an ideal precursor for intramolecular cyclization to form 7-methoxy-2H-benzo[b][5]oxazin-3(4H)-one. This reaction involves the formation of an amide bond between the newly formed aniline and the side-chain carboxylic acid, followed by the elimination of water. This cyclization can be promoted under various conditions, often involving thermal activation or the use of dehydrating agents or acid catalysts.[7][8] The benzoxazinone core is a key structural motif in many biologically active molecules.

start This compound mid 2-(4-Amino-3-methoxyphenoxy)acetic acid start->mid Step 1: Reduction H2, Pd/C final 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one mid->final Step 2: Cyclization Heat or Acid Catalyst

Caption: Two-step synthesis of a benzoxazinone derivative.

Experimental Protocol 2: Intramolecular Cyclization to a Benzoxazinone

This protocol describes a straightforward thermal cyclization method. For more sensitive substrates, acid catalysts like triflic acid or dehydrating coupling agents could be employed under milder conditions.[9]

Materials:

  • 2-(4-amino-3-methoxyphenoxy)acetic acid (from Protocol 1)

  • High-boiling point solvent (e.g., Toluene, Xylene, or Diphenyl ether)

  • Dean-Stark apparatus (optional, for azeotropic water removal)

Procedure:

  • Reaction Setup: Dissolve the crude 2-(4-amino-3-methoxyphenoxy)acetic acid in a high-boiling solvent like toluene in a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if desired).

  • Thermal Cyclization: Heat the mixture to reflux (for toluene, ~110 °C). Causality Note: The high temperature provides the necessary activation energy for the intramolecular condensation-elimination reaction, driving off water to form the stable cyclic amide (lactam).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes several hours.

  • Product Isolation: Cool the reaction mixture to room temperature. The product often crystallizes out of the solution upon cooling.

  • Purification: Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., hexanes) to remove residual solvent, and dry under vacuum. If the product does not crystallize, the solvent can be removed under reduced pressure and the resulting solid purified by recrystallization or column chromatography.

Conclusion and Outlook

This compound serves as a robust and highly effective building block for the synthesis of substituted benzoxazinones and other related heterocyclic systems. The two-step sequence of nitro reduction followed by intramolecular cyclization is a reliable and scalable route. The protocols provided herein offer a solid foundation for researchers to access these valuable molecular scaffolds. The inherent functionality of the starting material allows for further derivatization at multiple stages, enabling the creation of diverse chemical libraries for applications in drug discovery and materials science. A thorough understanding of the underlying reaction mechanisms and adherence to safety protocols are paramount for the successful application of this versatile intermediate.

References

  • General scheme for the catalytic hydrogenation of nitroarene - ResearchGate. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. Available at: [Link]

  • Catalytic hydrogenation of nitroarenes into different products via... - ResearchGate. Available at: [Link]

  • Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones) - Organic Chemistry Portal. Available at: [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - RSC Publishing. Available at: [Link]

  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. Available at: [Link]

  • One-pot cyclization of 2-aminophenethyl alcohols: a novel and direct approach to the synthesis of N-acyl indolines - PubMed. Available at: [Link]

  • Reduction of Nitro, Nitroso, Azo and Azoxy Groups - ResearchGate. Available at: [Link]

  • This compound (C9H9NO6) - PubChem. Available at: [Link]

  • CAS 5803-22-5 | 2-(3-Methoxy-4-nitrophenyl)acetic acid | MFCD09997710 - Hoffman Fine Chemicals. Available at: [Link]

  • 2-(3-Methoxy-4-nitrophenyl)acetic acid | 5803-22-5 - J&K Scientific. Available at: [Link]

  • Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids - ResearchGate. Available at: [Link]

  • Reduction of nitro compounds - Wikipedia. Available at: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. Available at: [Link]

  • Nitro Reduction - Common Conditions - Organic Chemistry Data. Available at: [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - MDPI. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - NIH. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers. Available at: [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. Available at: [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. Available at: [Link]

  • Acetic acid, 2-[[(4-methoxy-3-nitrophenyl)methyl]sulfonyl]- (CAS No. 592542-51-3) Suppliers - LookChem. Available at: [Link]

  • A GENERAL ASYMMETRIC CYCLIZATION. ASYMMETRIC SYNTHETHIS OF OPTICALLY ACTIVE 2-OXO-5-PYRROLIDINEACETIC ACID DERIVATIVES | Semantic Scholar. Available at: [Link]

Sources

Application Note & Protocol for the Synthesis of 2-(3-Methoxy-4-nitrophenoxy)acetic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(3-Methoxy-4-nitrophenoxy)acetic acid esters, a valuable class of intermediates in organic synthesis and medicinal chemistry. The protocol is centered around the robust and widely applicable Williamson ether synthesis. We offer a detailed, step-by-step procedure, an exploration of the underlying reaction mechanism, safety protocols, and characterization data. This guide is intended for researchers in chemistry and drug development, providing the technical insights necessary for successful and safe synthesis.

Introduction

Phenoxyacetic acid derivatives are a significant scaffold in chemical and pharmaceutical research. Their structural motif is present in various biologically active compounds, including herbicides like 2,4-D and 2,4,5-T, and serves as a foundational structure in the design of novel therapeutic agents.[1] The title compounds, this compound esters, are particularly useful as precursors for more complex molecules due to the presence of multiple functional groups amenable to further modification. The nitro group can be reduced to an amine, the ester can be hydrolyzed to a carboxylic acid, and the aromatic ring can undergo further substitution.

The synthesis of these esters is efficiently achieved via the Williamson ether synthesis , a classic and reliable method for forming ethers.[2][3] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide ion.[1] The protocol herein details the reaction between 3-methoxy-4-nitrophenol and an appropriate α-haloacetic acid ester in the presence of a mild base.

Reaction Scheme and Mechanism

The overall transformation is depicted below. The reaction proceeds by deprotonating the phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks the electrophilic α-carbon of the halo-ester, displacing the halide leaving group.

Overall Reaction: Reaction Scheme Figure 1: General reaction scheme for the synthesis of this compound esters via Williamson ether synthesis.

Mechanism: The reaction follows a two-step SN2 mechanism:

  • Deprotonation: A base, typically a carbonate like K₂CO₃, removes the acidic proton from the hydroxyl group of 3-methoxy-4-nitrophenol, forming a resonance-stabilized phenoxide ion. Phenols are sufficiently acidic to be deprotonated by relatively weak bases.[4]

  • Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile, attacking the electron-deficient carbon atom bearing the halogen (e.g., bromine in ethyl bromoacetate). This concerted step results in the formation of the C-O ether bond and the displacement of the bromide ion.[3]

Caption: Reaction mechanism workflow.

Detailed Synthesis Protocol

This protocol describes the synthesis of ethyl 2-(3-methoxy-4-nitrophenoxy)acetate as a representative example. The procedure can be adapted for other alkyl esters by substituting the corresponding haloacetate.

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Notes
3-Methoxy-4-nitrophenol16292-95-8169.14Starting phenol. Can be synthesized if not available.[5]
Ethyl bromoacetate105-36-2167.00Alkylating agent. Lachrymator, handle with care.
Potassium carbonate (K₂CO₃)584-08-7138.21Anhydrous, finely powdered. Mild base.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous. Reaction solvent.
Ethyl acetate (EtOAc)141-78-688.11Extraction solvent.
Brine (Saturated NaCl solution)N/AN/AFor washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Round-bottom flask (100 mL)N/AN/A
Magnetic stirrer and stir barN/AN/A
Reflux condenserN/AN/A
Heating mantle or oil bathN/AN/A
Separatory funnel (250 mL)N/AN/A
Rotary evaporatorN/AN/A
Experimental Procedure

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxy-4-nitrophenol (1.69 g, 10.0 mmol, 1.0 eq.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq.) and anhydrous N,N-dimethylformamide (DMF, 40 mL). The use of a polar aprotic solvent like DMF or DMSO can accelerate the rate of SN2 reactions.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Slowly add ethyl bromoacetate (1.22 mL, 1.84 g, 11.0 mmol, 1.1 eq.) to the mixture dropwise using a syringe.

  • Reaction Conditions: Heat the reaction mixture to 80°C using an oil bath and stir vigorously.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 150 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product as a solid.[7]

Expected Yield and Characterization
  • Expected Yield: 75-90%

  • Appearance: Pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.6 (d, 1H, Ar-H), ~7.2 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.7 (s, 2H, O-CH₂-CO), ~4.2 (q, 2H, O-CH₂-CH₃), ~3.9 (s, 3H, O-CH₃), ~1.3 (t, 3H, O-CH₂-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~168 (C=O), ~155, ~145, ~142, ~118, ~112, ~108 (Ar-C), ~66 (O-CH₂-CO), ~62 (O-CH₂-CH₃), ~56 (O-CH₃), ~14 (O-CH₂-CH₃).

  • IR (KBr, cm⁻¹): ~1750 (C=O, ester), ~1580 & ~1340 (NO₂, asymmetric & symmetric stretch), ~1250 (C-O-C, ether stretch).

Safety and Handling

Handling nitroaromatic compounds and alkylating agents requires strict adherence to safety protocols to mitigate risks.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of volatile reagents and solvent vapors. Nitroaromatic compounds can be toxic and are readily absorbed through the skin.[8]

  • Reagent Handling:

    • Ethyl bromoacetate: Is a lachrymator and corrosive. Handle with extreme care and avoid contact with skin and eyes.

    • Nitroaromatic Compounds: Are potentially explosive, especially when heated under confinement, and can react violently with strong oxidants or bases.[9] They are also toxic, with potential for causing cyanosis upon absorption.[8]

  • Waste Disposal: All chemical waste, including solvents and residual reagents, must be segregated and disposed of in properly labeled hazardous waste containers according to institutional guidelines.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of phenol. 2. Inactive alkylating agent. 3. Insufficient reaction time or temperature. 4. Water present in the reaction.1. Use a stronger base (e.g., NaH) or ensure K₂CO₃ is anhydrous and finely powdered. 2. Use a fresh bottle of ethyl bromoacetate. 3. Increase reaction time and/or temperature, monitoring by TLC. 4. Use anhydrous solvents and reagents; dry glassware thoroughly.
Incomplete Reaction 1. Insufficient base or alkylating agent. 2. Low reaction temperature.1. Check stoichiometry; use a slight excess (1.1-1.2 eq.) of the alkylating agent. 2. Ensure the reaction is maintained at the target temperature (80°C).
Presence of Side Products 1. Hydrolysis of the ester group. 2. C-alkylation instead of O-alkylation.1. Ensure the base is non-nucleophilic and anhydrous (K₂CO₃ is ideal). Avoid strong hydroxides.[10] 2. This is generally not favored with phenoxides under these conditions, but ensure proper temperature control. O-alkylation is typically the major pathway.[11][12]

Applications and Further Reading

The synthesized this compound esters are versatile intermediates. The ester functionality serves as a common prodrug moiety to enhance the oral absorption of parent drugs containing carboxylic acids by increasing their lipophilicity and masking polar groups.[13][14] The nitro group can be readily reduced to an amine, which can then be used in amide bond formation, diazotization reactions, or as a building block for heterocyclic ring systems. The ability to easily hydrolyze the ester back to the carboxylic acid provides another handle for derivatization, making this scaffold highly valuable in the construction of compound libraries for drug discovery.[15]

References

  • Safety Data Sheet. (2019). Nitroaromatics and Isophorone Standard. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Jie Jack Li. (n.d.). Williamson Ether Synthesis. In Name Reactions.
  • Chegg. (2022). Experiment 3: Williamson Ether Synthesis Introduction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step B: (E) [2-Methoxy-4-(2-nitro-1-propenyl)-phenoxy]acetic acid. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

  • GOV.UK. (2024). Nitrobenzene - Incident management. Retrieved from [Link]

  • Google Patents. (2015). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

  • Google Patents. (2016). CN105859559A - Production method of 3-ethoxy-4-nitrophenol.
  • PubMed. (2015). Alkylation of phenol: a mechanistic view. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectral data for 3 and 4. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]

  • Google Patents. (1958). US2841623A - Process for the alkylation of phenols.
  • ResearchGate. (2015). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • YouTube. (2018). Acetoacetic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

  • ResearchGate. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-(3-Methoxy-4-nitrophenyl)acetic acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis of 3-(P-Nitrophenyl)SulfonylOxy2. Retrieved from [Link]

  • Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

  • PubMed. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Retrieved from [Link]

  • YouTube. (2021). 26: Acetoacetic ester synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(3,4-Dimethoxyphenoxy)acetic acid methyl ester. Retrieved from [Link]

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Application Note: A Robust and Sensitive LC-MS/MS Method for the High-Throughput Quantification of Phenoxyacetic Acid Herbicides in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of common phenoxyacetic acid herbicides in water samples. These compounds, including 2,4-D, MCPA, and MCPP, are widely used in agriculture and require precise monitoring due to potential environmental contamination and health concerns.[1] The described method utilizes a direct injection approach, minimizing sample preparation time and potential for analyte loss, while leveraging the superior selectivity and sensitivity of modern triple quadrupole mass spectrometry.[2][3] This protocol is designed for environmental monitoring laboratories, researchers, and regulatory bodies requiring a reliable, high-throughput analytical solution. We provide a complete workflow, from sample preparation to data acquisition and method validation, demonstrating its fitness for purpose in trace-level analysis.

Introduction

Phenoxyacetic acid-based compounds represent one of the oldest and most widely utilized classes of selective herbicides for controlling broadleaf weeds in agriculture and turf management.[1] Their extensive use, however, raises concerns about their potential to contaminate surface and groundwater sources.[2] Traditional analytical techniques, such as Gas Chromatography with Electron Capture Detection (GC-ECD), often require time-consuming and complex derivatization steps to make these polar, acidic compounds amenable to analysis.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique, offering significant advantages. It allows for the direct analysis of these herbicides in their native acidic form, eliminating the need for derivatization. The high selectivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides reliable and defensible data, even in complex matrices, while offering exceptional sensitivity to meet stringent regulatory limits.[2][4]

This guide provides a comprehensive protocol for a direct injection LC-MS/MS method, validated to ensure accuracy, precision, and robustness for the routine analysis of phenoxyacetic acid herbicides in water.

Experimental Methodology

Sample Preparation: Direct Aqueous Injection

The primary goal of the sample preparation protocol is to ensure the herbicides are in their fully protonated (acidic) form for optimal chromatographic retention and consistent ionization. Direct injection is employed to maximize throughput and reduce the use of solvents.[3][5][6]

Causality: Phenoxyacetic acids are weak acids. At neutral or basic pH, they exist as anions, which have poor retention on reversed-phase columns like C18. Acidifying the sample to a pH of 2-3 ensures the carboxylic acid group is protonated, making the molecule more non-polar and enabling effective retention and separation.[1][2] Formic acid is an ideal modifier as it is volatile and compatible with mass spectrometry.[1]

Protocol 1: Water Sample Preparation

  • Collection: Collect water samples in clean, appropriate containers.

  • Acidification: Transfer a 1 mL aliquot of the water sample to a 1.5 mL autosampler vial. Add a sufficient volume of formic acid to adjust the sample pH to approximately 2-3.

  • Internal Standard Spiking: Add an appropriate volume of an internal standard stock solution (e.g., ¹³C₆-labeled 2,4-D) to the vial. This is critical for correcting variations in instrument response and potential matrix effects.

  • Vortexing: Cap the vial and vortex for 10-15 seconds to ensure homogeneity.

  • Filtration (Optional but Recommended): If the sample contains particulate matter, filter it through a 0.22 µm PTFE syringe filter directly into a clean autosampler vial to prevent clogging of the LC system.[7]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow sample 1. Collect 1 mL Water Sample acidify 2. Acidify to pH 2-3 (Formic Acid) sample->acidify spike 3. Add Internal Standard acidify->spike filter 4. Filter (0.22 µm PTFE) spike->filter inject 5. Ready for LC-MS/MS Injection filter->inject

Caption: Workflow for direct aqueous sample preparation.

LC-MS/MS Instrumentation and Conditions

The following parameters have been optimized for the separation and detection of phenoxyacetic acid herbicides.

Table 1: Liquid Chromatography (LC) Parameters | Parameter | Setting | | :--- | :--- | | LC System | Waters ACQUITY UPLC I-Class or equivalent[6] | | Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[6] | | Mobile Phase A | Water + 0.01% Formic Acid[1] | | Mobile Phase B | Acetonitrile + 0.01% Formic Acid | | Flow Rate | 0.4 mL/min | | Injection Volume | 10 - 100 µL[3] | | Column Temp. | 40 °C | | Gradient | Time (min) | %B | | | 0.0 | 10 | | | 4.0 | 95 | | | 5.0 | 95 | | | 5.1 | 10 | | | 6.0 | 10 |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Setting
MS System Waters Xevo TQ-S or equivalent[5]
Ionization Mode Electrospray Ionization (ESI), Negative[2]
Capillary Voltage 2.0 kV[5]
Source Temp. 140 °C[5]
Desolvation Temp. 550 °C[5]
Desolvation Gas Flow 1100 L/hr (Nitrogen)[5]
Cone Gas Flow 50 L/hr (Nitrogen)[5]

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Causality: Negative ESI mode is selected because the carboxylic acid functional group on these herbicides readily deprotonates in the ESI source to form a stable negative ion ([M-H]⁻), which serves as the precursor ion for MS/MS analysis.[2][4]

Table 3: Optimized MRM Transitions for Phenoxyacetic Acid Herbicides The primary, most intense transition used for quantification is shown in bold .

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
MCPA 199.0141.0 18-2015
199.0105.02040
MCPP (Mecoprop) 213.0141.0 2014-15
213.0105.02040
2,4-D 218.9160.9 20-2513-15
218.9125.02040
Dicamba 219.0175.0 107
Dichlorprop 233.0160.9 20-2514-15
233.0125.02040
2,4-DB 247.0161.0 1512
2,4,5-T 254.9196.9 2015
254.9160.92040
2,4,5-TP (Silvex) 268.9196.9 17-2015
268.9160.92040
¹³C₆-2,4-D (IS) 225.0167.0 2513
Source: Optimized parameters synthesized from multiple application notes.[2][5]

Method Validation Protocol

To ensure the analytical method is reliable and fit for its intended purpose, a thorough validation must be performed according to established guidelines (e.g., SANTE/11813/2017).[8]

Trustworthiness: A self-validating system is one where the quality of the data is continuously monitored. This protocol achieves this by defining clear acceptance criteria for each validation parameter.

G cluster_validation Method Validation Workflow linearity Linearity & Range (Calibration Curve, r² > 0.99) sensitivity Sensitivity (LOD & LOQ Determination) linearity->sensitivity accuracy Accuracy (Spike Recovery % at 3 Levels) sensitivity->accuracy precision Precision (Repeatability RSD % at 3 Levels) accuracy->precision selectivity Selectivity (Absence of Interferences in Blanks) precision->selectivity validated Method Validated selectivity->validated

Caption: Key parameters for analytical method validation.

Protocol 2: Validation Experiments

  • Linearity and Range: Prepare a series of calibration standards in a blank matrix (e.g., Milli-Q water) ranging from 0.5 to 40 ng/mL (ppb).[2] Plot the peak area ratio (analyte/internal standard) against concentration. The calibration curve should have a coefficient of determination (r²) ≥ 0.995.[3][5]

  • Sensitivity (LOD & LOQ): The Limit of Detection (LOD) is the lowest concentration at which an analyte can be reliably detected. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. Determine the LOQ by analyzing replicate (n=5) spiked blank samples at low concentrations. The LOQ is the lowest level that meets the accuracy and precision criteria.[8] Modern instruments can achieve LOQs in the low ng/L (ppt) range.[3][5][6]

  • Accuracy (Recovery): Analyze replicate (n=5) spiked blank matrix samples at a minimum of three concentration levels (e.g., low, medium, high). Accuracy is expressed as the percentage recovery of the spiked amount. The acceptable range for recovery is typically 70-120%.[1][8]

  • Precision (Repeatability): Using the data from the accuracy study, calculate the relative standard deviation (RSD) for the replicate measurements at each concentration level. The RSD should typically be ≤ 20%.[8][9]

  • Selectivity: Analyze multiple blank matrix samples to ensure no interfering peaks are present at the retention times of the target analytes. The use of two MRM transitions per compound, with a consistent ion ratio, provides high confidence in identification.

Expected Performance and Discussion

Table 4: Typical Method Validation Performance Data

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.995 > 0.995[5]
Range Covers expected concentrations 5 - 1000 ng/L[3]
LOQ Meets regulatory needs 2.5 - 5.0 ng/L[3][5]
Accuracy (% Recovery) 70 - 120% 90 - 117%[1][5]

| Precision (% RSD) | ≤ 20% | < 15%[8] |

Expertise: Managing Matrix Effects

Matrix effects are a common challenge in LC-MS/MS, caused by co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[10][11] While direct injection into clean water matrices often results in minimal matrix effects, it is a critical parameter to assess during method development.[7]

Strategies for Mitigation:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective approach. A SIL-IS co-elutes with the analyte and experiences nearly identical matrix effects, allowing for accurate correction during data processing.[11]

  • Matrix-Matched Calibration: If a suitable SIL-IS is unavailable, calibration standards should be prepared in a blank matrix extract that is representative of the samples being analyzed.[12][13] This ensures that the standards and samples experience similar matrix effects.

  • Sample Dilution: A simple yet effective strategy is to dilute the sample extract. This reduces the concentration of matrix components, thereby lessening their impact on ionization.[14]

Conclusion

The LC-MS/MS method presented provides a fast, robust, and highly sensitive solution for the quantification of phenoxyacetic acid herbicides in water. The direct injection approach significantly reduces sample preparation time, enabling high-throughput analysis.[2] The method demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision, meeting the requirements for routine environmental monitoring.[2][5] By incorporating appropriate internal standards and understanding potential matrix effects, this protocol serves as a reliable and defensible tool for researchers and regulatory laboratories.

References

  • Source: eConference.
  • Title: Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis Source: Waters Corporation URL
  • Title: Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS Source: Agilent Technologies URL
  • Source: National Institutes of Health (NIH)
  • Title: Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis Source: Waters Corporation URL
  • Title: Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination Source: Taylor & Francis Online URL
  • Title: Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry Source: Restek Resource Hub URL
  • Title: Determination of Phenoxyacid Herbicides in Water by Solid Phase Extraction and LC-MS/MS Detection Source: UCT, LLC URL
  • Title: Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides Source: ResearchGate URL
  • Title: Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry Source: LCGC International URL
  • Title: LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices Source: ResearchGate URL
  • Title: Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis Source: Waters Corporation URL
  • Title: Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass Source: Austin Publishing Group URL
  • Title: Validation of analytical methods for active constituents and agricultural products Source: Australian Pesticides and Veterinary Medicines Authority URL
  • Title: Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables Source: Springer Science and Business Media LLC URL
  • Title: Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS Source: Agilent Technologies URL
  • Title: METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED Source: European Commission URL

Sources

experimental protocol for evaluating the auxin-like activity of novel compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Protocol for Evaluating the Auxin-Like Activity of Novel Compounds Audience: Researchers, scientists, and drug development professionals.

A Hierarchical Strategy for the Identification and Validation of Novel Auxin-Like Compounds

Authored by a Senior Application Scientist
Introduction

Auxin, with indole-3-acetic acid (IAA) as its principal form, is a pivotal class of phytohormones that orchestrates a vast array of plant growth and developmental processes, including cell division and elongation, root formation, and tropic responses.[1][2][3] The unique ability of synthetic auxin mimics to induce profound, often lethal, physiological effects on plants has made them invaluable tools in agriculture as herbicides for over 70 years.[4] The discovery of novel compounds with auxin-like activity continues to be a significant objective for developing next-generation herbicides and plant growth regulators.[5]

This guide presents a robust, multi-tiered experimental strategy for screening, validating, and characterizing the auxin-like activity of novel chemical entities. The workflow is designed to progress from high-throughput physiological screening to targeted molecular validation, ensuring both efficiency and scientific rigor. We will detail the causality behind experimental choices, provide step-by-step protocols, and explain the underlying molecular mechanisms that validate each assay.

The Molecular Basis of Auxin Action: A Self-Validating System

Understanding the molecular mechanism of auxin perception and signaling is critical for designing and interpreting these assays. The canonical auxin signaling pathway provides the foundation for our validation system.[6]

At low auxin concentrations, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as repressors by binding to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from activating gene expression.[7] When auxin is present, it acts as a "molecular glue," promoting the interaction between Aux/IAA repressors and the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[6][7] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[1][8] The degradation of Aux/IAA repressors liberates ARFs to activate the transcription of hundreds of downstream auxin-responsive genes, including the GH3 and SAUR gene families, which ultimately carry out the physiological responses.[8][9]

This mechanism is the cornerstone of the DR5 reporter system used in our Tier 3 validation, where a synthetic promoter containing multiple repeats of an auxin response element (AuxRE) drives the expression of a reporter gene.[10][11] A positive result in this assay provides strong evidence that a compound acts through the canonical auxin perception and signaling pathway.

Diagram: The Canonical Auxin Signaling Pathway

AuxinSignaling cluster_nucleus Nucleus AUXIN Auxin (or novel compound) TIR1_AFB SCF-TIR1/AFB (E3 Ubiquitin Ligase) AUXIN->TIR1_AFB Binds & Promotes Interaction Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Ubiquitinates ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (e.g., DR5 promoter) ARF->AuxRE Activates Gene Auxin-Responsive Genes Response Physiological Response (e.g., Cell Elongation) Gene->Response Transcription & Translation

Caption: Auxin acts as a molecular glue to promote the degradation of Aux/IAA repressors.

Experimental Workflow: A Three-Tiered Approach

A hierarchical screening approach maximizes efficiency by using simple, high-throughput assays to identify initial "hits" before committing resources to more complex, mechanism-specific assays.

Diagram: Hierarchical Screening Workflow

Workflow cluster_Tier1 Start Novel Compound Library Tier1 Tier 1: Primary Physiological Screen (High-Throughput) Start->Tier1 Tier1_A Arabidopsis Seed Germination Tier1_B Arabidopsis Root Elongation Decision1 Active Compounds? Tier1_A->Decision1 Tier1_B->Decision1 Tier2 Tier 2: Secondary Validation (Classic Bioassay) Decision1->Tier2 Yes Inactive Inactive / Off-Target Decision1->Inactive No Tier2_A Avena Coleoptile Elongation Decision2 Confirms Activity? Tier2_A->Decision2 Tier3 Tier 3: Molecular Mechanism (Definitive Assay) Decision2->Tier3 Yes Decision2->Inactive No Tier3_A DR5::Reporter Gene Assay End Validated Auxin-Like Compound Tier3_A->End

Caption: A three-tiered workflow for efficient validation of auxin-like compounds.

Tier 1: Primary Physiological Screening

The goal of this tier is to rapidly screen a library of compounds to identify those that elicit a biological response consistent with auxin activity at a range of concentrations. Arabidopsis thaliana is the model organism of choice due to its small size, rapid life cycle, and well-characterized genetics.

Protocol 1A: Arabidopsis thaliana Seed Germination Assay

Causality: Auxin is known to interact with abscisic acid (ABA) signaling to regulate seed dormancy and germination.[12][13] High concentrations of exogenous auxin typically inhibit seed germination, providing a simple, quantifiable endpoint.[14][15]

Materials:

  • Arabidopsis thaliana seeds (Col-0 ecotype).

  • 96-well microplates or 24-well plates.

  • Sterile filter paper discs.

  • Growth medium: 0.5X Murashige and Skoog (MS) medium, pH 5.7.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: Indole-3-acetic acid (IAA).

  • Negative Control: Solvent used for test compounds.

Step-by-Step Methodology:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes. Rinse 5 times with sterile distilled water.

  • Stratification: Resuspend seeds in sterile 0.1% agar and keep at 4°C in the dark for 3-4 days to synchronize germination.[13]

  • Assay Preparation:

    • Prepare a dilution series of your test compounds and the IAA positive control (e.g., 0.01, 0.1, 1, 10, 100 µM) in 0.5X MS medium. Ensure the final solvent concentration is constant across all wells (e.g., 0.1% DMSO).

    • Dispense the solutions into the wells of the plate containing a sterile filter paper disc. Include a solvent-only negative control.

  • Plating Seeds: Pipette a consistent number of stratified seeds (e.g., 30-50) into each well.

  • Incubation: Seal the plates with breathable film and incubate in a growth chamber under a 16h light/8h dark cycle at 22°C.

  • Data Collection: Score germination daily for 5-7 days. A seed is considered germinated when the radicle has fully emerged.

  • Analysis: Calculate the germination percentage for each treatment and time point. Compare the dose-response of the test compound to the IAA control.

Protocol 1B: Arabidopsis thaliana Primary Root Elongation Assay

Causality: This is a classic and highly sensitive auxin bioassay. While low concentrations of auxin can stimulate root growth, concentrations at 1 µM and above are strongly inhibitory to primary root elongation, a hallmark of auxin activity.[9][16][17] This inhibition is due to the promotion of ethylene biosynthesis and altered cell expansion dynamics in the root elongation zone.[18]

Materials:

  • Arabidopsis thaliana seeds (Col-0).

  • Square (100x100 mm) petri plates.

  • Growth medium: 0.5X MS medium with 1% sucrose and 0.8% agar, pH 5.7.

  • Test compounds, IAA, and solvent.

Step-by-Step Methodology:

  • Plate Preparation: Prepare MS agar plates containing the desired concentrations of test compounds and controls (e.g., 0, 0.01, 0.1, 1, 10 µM).

  • Seed Plating: After sterilization and stratification (as in 1A), align 10-15 seeds in a row on the surface of each plate, about 1 cm from the top edge.

  • Incubation: Seal the plates, orient them vertically, and place them in a growth chamber (16h light/8h dark, 22°C) for 5-7 days. This allows roots to grow downwards along the agar surface.

  • Data Collection:

    • Remove the plates and scan them using a flatbed scanner to create a high-resolution image.

    • Measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ/Fiji).

  • Analysis: Calculate the average root length for each treatment. Plot the mean root length against the log of the compound concentration to generate a dose-response curve.

Tier 2: Secondary Validation - The Classic Bioassay

Compounds that show dose-dependent activity in Tier 1 assays are advanced to a secondary validation step. The oat coleoptile elongation test is a historically significant and robust bioassay that confirms cell elongation activity, a primary effect of auxin.[19][20]

Protocol 2: Avena sativa (Oat) Coleoptile Elongation Bioassay

Causality: Auxin promotes cell enlargement by increasing cell wall extensibility.[3] This assay directly measures the ability of a compound to induce elongation in excised tissue segments, providing strong physiological evidence of auxin-like activity.[19][21]

Materials:

  • Oat (Avena sativa) seeds.

  • Vermiculite or sand.

  • Incubation buffer (e.g., 2% sucrose, 10 mM potassium citrate, pH 5.0).

  • Test compounds, IAA, and solvent.

  • A specialized coleoptile cutter or a sharp razor blade and ruler.

Step-by-Step Methodology:

  • Seedling Growth:

    • Soak oat seeds in water for 2 hours, then plant them in moist vermiculite.

    • Grow the seedlings in complete darkness for 3-4 days at 25°C to produce etiolated seedlings with long, straight coleoptiles. A dim green safelight can be used for manipulations.

  • Coleoptile Excision:

    • Harvest coleoptiles that are approximately 2-3 cm long.

    • Cut off the top 3-4 mm (the tip, which is the primary source of endogenous auxin).

    • Excise the next 10 mm segment from the sub-apical region for the assay.

  • Incubation:

    • Float the 10 mm segments in the incubation buffer containing the test compounds and controls at various concentrations.

    • Place 5-10 segments into each vial or well.

    • Incubate in the dark at 25°C for 18-24 hours on a slow shaker.

  • Data Collection: Measure the final length of each coleoptile segment.

  • Analysis: Calculate the change in length for each segment. Plot the mean elongation against the log of the compound concentration. The elongation should be directly proportional to the concentration of an active auxin-like compound over a specific range.[19]

Tier 3: Molecular Mechanism Confirmation

The final tier aims to confirm that the compound's activity is mediated through the canonical auxin signaling pathway. This is achieved using a transgenic reporter line.

Protocol 3: DR5::GUS Reporter Gene Assay

Causality: The DR5 promoter is a synthetic promoter containing tandem repeats of the TGTCTC auxin response element (AuxRE).[10][11] It drives the expression of a reporter gene, such as β-glucuronidase (GUS), specifically in response to the activation of auxin signaling.[22] An increase in GUS activity is a direct readout of the degradation of Aux/IAA repressors and activation of ARF transcription factors. An updated version, DR5ver2, offers even greater sensitivity.[23][24]

Materials:

  • Arabidopsis thaliana seeds of a DR5::GUS transgenic line.

  • Growth medium and plates as described in Protocol 1B.

  • GUS staining solution (X-Gluc substrate in a phosphate buffer).

  • 70% Ethanol for clearing.

Step-by-Step Methodology:

  • Seedling Growth: Grow DR5::GUS seedlings vertically on agar plates containing the test compound, positive control (IAA or 2,4-D), and negative control for 5-7 days, as in Protocol 1B.

  • GUS Staining:

    • Carefully harvest whole seedlings and place them into wells of a 24-well plate.

    • Submerge the seedlings in ice-cold 90% acetone for 30 minutes to fix the tissue.

    • Rinse with GUS staining buffer (without X-Gluc).

    • Submerge seedlings in GUS staining solution with X-Gluc and vacuum infiltrate for 15 minutes to ensure substrate penetration.

    • Incubate at 37°C in the dark for 4-16 hours, or until a blue color develops.

  • Tissue Clearing: Remove the staining solution and replace it with 70% ethanol. Change the ethanol several times over 24-48 hours to remove chlorophyll and reveal the blue GUS staining pattern.

  • Data Collection & Analysis:

    • Image the seedlings using a dissecting microscope with a camera.

    • Qualitatively assess the intensity and location of the blue staining. Auxin activity is typically highest in root tips, lateral root primordia, and vascular tissue.

    • For quantitative analysis, a fluorometric assay using a MUG substrate can be performed on protein extracts from treated tissues.

Data Analysis and Interpretation

A crucial part of this workflow is the robust analysis of dose-response data. The goal is to determine key parameters that define a compound's activity, such as potency and efficacy.

Dose-Response Curve Analysis

For each assay, data should be plotted with the compound concentration on the x-axis (typically on a logarithmic scale) and the measured response on the y-axis. This will typically generate a sigmoidal curve.[25]

Key Parameters:

  • EC50 (Half-maximal Effective Concentration): The concentration of a compound that produces 50% of the maximum possible response. It is a measure of the compound's potency .

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound that causes 50% inhibition of a specific response (e.g., root growth).

  • Efficacy: The maximum response achievable with the compound.

Non-linear regression analysis is the standard method for fitting these curves and calculating parameters.[26] Software packages like GraphPad Prism or the 'drc' package in R are well-suited for this analysis.[27][28]

Table: Example Data from a Root Elongation Assay
Compound Concentration (µM)Mean Root Length (mm)% Inhibition vs. Control
0 (Control)45.2 ± 2.10%
0.0143.8 ± 2.53.1%
0.135.1 ± 1.922.3%
1.018.5 ± 1.559.1%
10.08.9 ± 0.980.3%
100.08.5 ± 1.081.2%

From a non-linear regression fit of such data, an IC50 value can be accurately determined.

Conclusion

This structured, three-tiered protocol provides a comprehensive framework for the discovery and validation of novel compounds with auxin-like activity. By progressing from broad physiological screening to a definitive molecular assay, this workflow ensures that candidate compounds not only elicit the expected biological responses but also act through the well-defined canonical auxin signaling pathway. The inclusion of appropriate controls, dose-response analysis, and a clear understanding of the underlying molecular biology provides a self-validating system that generates trustworthy and actionable results for researchers in agrochemical and plant science fields.

References

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solid-phase extraction of phenoxyacetic acids from environmental samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Solid-Phase Extraction of Phenoxyacetic Acids from Environmental Samples

Authored by: A Senior Application Scientist

Introduction

Phenoxyacetic acids represent a class of systemic herbicides widely utilized in agriculture and land management for the control of broadleaf weeds.[1] This group includes compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).[2] Due to their extensive use, water solubility, and persistence, these herbicides can contaminate soil, surface water, and groundwater, posing potential risks to ecosystems and human health.[1][3] Consequently, regulatory bodies worldwide have established maximum residue limits, necessitating sensitive and reliable analytical methods for their monitoring.

Solid-phase extraction (SPE) has become an indispensable technique for the sample preparation of phenoxyacetic acids from complex environmental matrices.[2] Compared to traditional liquid-liquid extraction (LLE), SPE offers significant advantages, including reduced consumption of organic solvents, shorter extraction times, higher sample throughput, and the elimination of emulsion formation issues.[4][5] This guide provides an in-depth exploration of the principles, protocols, and optimization strategies for the successful application of SPE in the analysis of phenoxyacetic acid herbicides.

Core Principles: The Chemistry of Extraction

The successful extraction of phenoxyacetic acids via SPE hinges on the manipulation of their chemical properties, primarily their acidic nature. These compounds are weak acids with pKa values typically in the range of 2.5 to 3.5. This characteristic dictates the entire SPE strategy, which is designed to control the ionization state of the analytes to maximize retention on the sorbent and ensure efficient elution.

The Critical Role of pH Adjustment The fundamental principle is to adjust the sample pH to be at least 1.5 to 2 units below the pKa of the analytes. At this low pH (typically ≤ 2), the carboxylic acid functional group is protonated (non-ionized), rendering the molecule more non-polar.[1][6] This non-ionized form exhibits strong hydrophobic interactions with reversed-phase sorbents, which is the primary mechanism of retention.

Sorbent Selection: Mechanisms of Retention The choice of sorbent is critical and depends on the specific analytes and matrix.

  • Reversed-Phase (RP) Sorbents: This is the most common mode for phenoxyacetic acid extraction.

    • Mechanism: Retention is based on non-polar interactions (van der Waals forces) between the non-ionized herbicide and the hydrophobic sorbent surface.

    • C18 (Octadecyl-silica): A traditional choice, C18 provides good retention for many phenoxyacetic acids.[6] However, silica-based sorbents can suffer from residual silanol effects that may lead to inconsistent recoveries.[1]

    • Polymeric Sorbents (e.g., Polystyrene-divinylbenzene, PS-DVB): These are often preferred due to their higher surface area, pH stability (from 0 to 14), and absence of silanol interactions.[1][4] They are less susceptible to drying out during the procedure, which improves method robustness.[1] Examples include Strata-X and Oasis HLB.[1]

  • Anion-Exchange Sorbents:

    • Mechanism: This approach leverages the acidic nature of the analytes. The sample pH is adjusted to be above the pKa, causing the herbicides to be negatively charged (anionic). These anions are then retained on a positively charged sorbent, such as a weak anion exchange (WAX) material.[7] Elution is achieved by using a solvent that disrupts this ionic interaction, often by raising the pH to neutralize the sorbent or using a high ionic strength buffer.

  • Novel Sorbents: Research continues to explore new materials for enhanced selectivity and efficiency. For instance, zirconium(IV)-based metal-organic frameworks (MOF-808) have shown high extraction efficiency by interacting with the carboxyl groups of phenoxyacetic acids through Zr-O-H bonds, as well as π-π and hydrophobic interactions.[8]

Data & Methodologies

Table 1: Common Phenoxyacetic Acid Herbicides
Herbicide NameAbbreviationChemical Family
2,4-Dichlorophenoxyacetic acid2,4-DPhenoxyacetic Acid
4-chloro-2-methylphenoxyacetic acidMCPAPhenoxyacetic Acid
2,4,5-Trichlorophenoxyacetic acid2,4,5-TPhenoxyacetic Acid
2-(2,4-Dichlorophenoxy)propanoic acidDichlorpropPhenoxypropanoic Acid
2-(4-Chloro-2-methylphenoxy)propanoic acidMecoprop (MCPP)Phenoxypropanoic Acid
4-(2,4-Dichlorophenoxy)butanoic acid2,4-DBPhenoxybutanoic Acid
2-(2,4,5-Trichlorophenoxy)propanoic acidSilvex (2,4,5-TP)Phenoxypropanoic Acid

This table is a compilation based on herbicides mentioned in various analytical methods.[2][9]

Diagram 1: General SPE Workflow for Phenoxyacetic Acids

This diagram illustrates the universal steps in a reversed-phase SPE procedure for acidic herbicides.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Environmental Sample (Water or Soil Extract) pH_Adjust Acidify Sample to pH ≤ 2 Sample->pH_Adjust Condition 1. Condition Cartridge (Methanol, then Water) pH_Adjust->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Dry 4. Dry Sorbent Wash->Dry Elute 5. Elute Analytes (Organic Solvent) Dry->Elute Concentrate Evaporate & Reconstitute Elute->Concentrate Analysis LC-MS/MS or GC Analysis Concentrate->Analysis

Caption: General workflow for reversed-phase SPE of phenoxyacetic acids.

Protocol 1: Extraction of Phenoxyacetic Acids from Water Samples

This protocol is designed for the extraction of phenoxyacetic acids from surface water, groundwater, or drinking water using a polymeric reversed-phase SPE cartridge.

1. Materials and Reagents

  • SPE Cartridges: Polymeric reversed-phase (e.g., Strata-X, 200 mg/6 mL or Oasis HLB, 200 mg/6 mL).[1]

  • Methanol (CH₃OH), HPLC grade.

  • Reagent Water, HPLC grade.

  • Formic Acid or Hydrochloric Acid (HCl) for pH adjustment.

  • Elution Solvent: Acetonitrile or Methanol, HPLC grade.

  • SPE Vacuum Manifold.

  • Sample Collection Bottles (Glass).

  • Nitrogen Evaporation System.

2. Sample Pretreatment

  • Collect a 500 mL water sample in a clean glass bottle.

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

  • Preserve the sample by acidifying to pH ≤ 2 with concentrated HCl or formic acid.[1] This step is crucial to ensure the analytes are in their non-ionized form for optimal retention.

3. Solid-Phase Extraction Procedure

  • Step 1: Cartridge Conditioning

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of methanol, allowing it to soak for 1 minute before drawing it through.[6]

    • Equilibrate the cartridges with 5 mL of reagent water (pH ≤ 2), ensuring the sorbent bed does not go dry.[6] This step prepares the sorbent for the aqueous sample.

  • Step 2: Sample Loading

    • Load the 500 mL acidified water sample onto the cartridge at a steady flow rate of approximately 10 mL/min.[6] A consistent, slow flow rate is key to ensuring efficient interaction between the analytes and the sorbent.

  • Step 3: Cartridge Washing

    • After loading, wash the cartridge with 5 mL of reagent water (pH ≤ 2) to remove any remaining polar interferences.

  • Step 4: Cartridge Drying

    • Dry the cartridge thoroughly by applying full vacuum for 10-15 minutes.[6] Removing residual water is critical for ensuring efficient elution with an organic solvent.

  • Step 5: Analyte Elution

    • Place clean collection vials inside the manifold.

    • Add 5 mL of methanol or acetonitrile to the cartridge and let it soak for 1 minute to disrupt the hydrophobic interactions.[6]

    • Slowly draw the solvent through the cartridge at a flow rate of 1-2 mL/min to collect the eluate.

    • Repeat the elution with a second 5 mL aliquot of solvent to ensure complete recovery.[6]

4. Post-Elution Concentration

  • Evaporate the combined eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[6]

  • Reconstitute the residue in a small, precise volume (e.g., 100 µL to 1 mL) of a solvent compatible with the analytical instrument, typically the initial mobile phase for LC-MS/MS analysis.[6]

Protocol 2: Extraction of Phenoxyacetic Acids from Soil Samples

This protocol outlines the initial extraction of herbicides from the soil matrix, followed by SPE cleanup of the resulting extract.

Diagram 2: SPE Workflow for Soil Samples

This diagram includes the necessary pre-extraction steps for solid matrices.

Soil_SPE_Workflow cluster_soilextract Soil Pre-Extraction cluster_spe_soil Solid-Phase Extraction cluster_analysis_soil Analysis Soil_Sample Weigh 10-100 g Soil Slurry Create Slurry with DI Water Soil_Sample->Slurry pH_Adjust_Soil Adjust pH to 2 with H₂SO₄ Slurry->pH_Adjust_Soil Extract Stir/Extract for 15 min pH_Adjust_Soil->Extract Filter Filter Slurry Extract->Filter Condition_S 1. Condition Cartridge Filter->Condition_S Load_S 2. Load Soil Extract Condition_S->Load_S Wash_S 3. Wash Cartridge Load_S->Wash_S Dry_S 4. Dry Sorbent Wash_S->Dry_S Elute_S 5. Elute Analytes Dry_S->Elute_S Concentrate_S Evaporate & Reconstitute Elute_S->Concentrate_S Analysis_S LC-MS/MS Analysis Concentrate_S->Analysis_S

Caption: Workflow for extraction of phenoxyacetic acids from soil.

1. Materials and Reagents

  • All materials from Protocol 1.

  • Sulfuric Acid (H₂SO₄), 50% aqueous solution.

  • Magnetic Stirrer and Stir Bars.

  • Beakers and Filtration Apparatus.

2. Sample Pretreatment and Extraction

  • In an acid-washed beaker, weigh 10-100 grams of the soil sample.[6]

  • Add enough deionized (DI) water to form a loose slurry that can be stirred easily.[6]

  • Place a magnetic stir bar in the beaker and stir for 15 minutes to begin extracting the herbicides into the aqueous phase.[6]

  • While stirring, carefully adjust the slurry pH to 2 using the 50% H₂SO₄ solution.[6] This ensures the herbicides are in their non-ionized form.

  • Continue stirring for an additional 15 minutes, monitoring and adjusting the pH as needed.[6]

  • Filter the sample through an appropriate acidified filter medium to separate the soil solids from the liquid extract.[6] The resulting filtrate is now ready for SPE.

3. Solid-Phase Extraction Procedure

  • Follow the exact same SPE procedure as detailed in Protocol 1 (Steps 3.1 through 3.5), using the filtered soil extract as the "sample" to be loaded onto the conditioned cartridge.

4. Post-Elution Concentration

  • Follow the same concentration and reconstitution procedure as detailed in Protocol 1 (Step 4).

Table 2: Typical SPE Protocol Parameters
StepParameterWater SamplesSoil SamplesRationale
Pretreatment pH AdjustmentAdjust to ≤ 2Adjust slurry to pH 2Protonates the carboxylic acid group for retention on reversed-phase media.[1][6]
Conditioning Solvents1. Methanol (5 mL) 2. Acidified Water (5 mL)1. Methanol (5 mL) 2. Acidified Water (5 mL)Wets the hydrophobic sorbent and prepares it for the aqueous sample.[6]
Sample Loading Flow Rate~10 mL/min~10 mL/minAllows sufficient residence time for analyte-sorbent interaction without being excessively slow.[6]
Washing SolventAcidified Water (5 mL)Acidified Water (5 mL)Removes polar, water-soluble interferences that were not retained by the sorbent.
Drying Time10-15 min (full vacuum)10-15 min (full vacuum)Removes residual water to ensure efficient elution with non-polar organic solvents.[6]
Elution SolventMethanol or Acetonitrile (2 x 5 mL)Methanol or Acetonitrile (2 x 5 mL)A strong organic solvent disrupts the hydrophobic interactions to release the analytes.[6]

Optimization and Troubleshooting

Achieving high and reproducible recoveries requires careful optimization and an understanding of potential pitfalls.

  • Low Analyte Recovery: This is a common issue that can often be traced to several factors:[5]

    • Analyte Breakthrough: The sample was loaded too quickly, or the sorbent capacity was exceeded. Try reducing the flow rate or using a larger sorbent mass.

    • Improper pH: If the sample pH is not sufficiently low, the analytes will be ionized and will not retain well on the reversed-phase sorbent. Always verify the pH before loading.

    • Incomplete Elution: The elution solvent may not be strong enough, or the volume may be insufficient. Consider a stronger solvent or an additional elution step. For some compounds, adding a small amount of a modifier (e.g., ammonia for basic elution or formic acid for acidic elution) can improve recovery.[4]

    • Premature Sorbent Drying: Allowing the sorbent to dry out between conditioning and sample loading can deactivate the stationary phase, leading to poor recovery.

  • Matrix Interference and Ion Suppression: Environmental samples, especially soil, contain complex matrices like humic and fulvic acids that can be co-extracted. These interferences can cause signal suppression or enhancement in LC-MS/MS analysis.[10]

    • Solution: Optimize the wash step. A slightly stronger wash solvent (e.g., water with a small percentage of methanol) may remove more interferences without eluting the analytes of interest. Additionally, using highly selective polymeric sorbents can reduce the co-extraction of interfering compounds.

  • Considerations for GC Analysis: While modern methods often favor LC-MS/MS, GC-based analysis is still used.[11][12] Phenoxyacetic acids are not volatile and require a derivatization step after elution and concentration to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester).[2][11] This adds a step to the workflow but is essential for successful GC analysis.

Subsequent Analytical Determination

Following successful SPE, the concentrated and purified extracts are ready for instrumental analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique due to its high sensitivity and selectivity, allowing for direct analysis of the acidic form of the herbicides without derivatization.[1][9][13]

  • Gas Chromatography (GC): Typically coupled with an electron capture detector (ECD) or a mass spectrometer (MS). As noted, this requires a post-SPE derivatization step.[11][12]

Conclusion

Solid-phase extraction is a powerful and efficient technique for the isolation and concentration of phenoxyacetic acid herbicides from challenging environmental matrices. By understanding the underlying chemical principles of sorbent interaction and carefully controlling parameters such as sample pH, solvent selection, and flow rates, researchers can develop robust and reliable methods. The protocols provided herein serve as a validated starting point, enabling laboratories to achieve the low detection limits required for environmental monitoring and regulatory compliance.

References

  • [Synchronous extraction and determination of phenoxy acid herbicides in water by on-line monolithic solid phase microextraction-high performance liquid chromatography]. PubMed.
  • Solid-phase extraction of phenoxyacetic acid herbicides in complex samples with a zirconium(IV)-based metal-organic framework. PubMed.
  • Solid-phase extraction of acidic herbicides. ResearchGate.
  • Extraction of Phenoxyacetic Acid Herbicides From Soil By LC-MS/MS. United Chemical Technologies (UCT).
  • SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. ResearchGate.
  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health (NIH).
  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA).
  • Development of a solid-phase extraction method for phenoxy acids and bentazone in water and comparison to a liquid-liquid extraction method. PubMed.
  • Use of Solid Phase Extraction Disks for the GC-MS Analysis of Acidic and Neutral Herbicides in Drinking Water. PubMed.
  • Waste-Based Adsorbents for the Removal of Phenoxyacetic Herbicides from Water: A Comprehensive Review. MDPI.
  • Determination of Phenoxyacid Herbicides in Water by Solid Phase Extraction and LC-MS/MS Detection. United Chemical Technologies (UCT).
  • Comparison of Different Sorbents for Solid-Phase Extraction of Phenoxyalkanoic Acid Herbicides. Semantic Scholar.
  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io.
  • Solid Phase Extraction Methods for PFAS in waters. Agilent.
  • Understanding and Improving Solid-Phase Extraction. LCGC International.
  • Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methoxy-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of 2-(3-Methoxy-4-nitrophenoxy)acetic acid. As a critical intermediate in pharmaceutical manufacturing, particularly for drugs like Ranitidine, optimizing its synthesis for yield and purity is paramount.[1][2] This document moves beyond a simple protocol, offering a troubleshooting framework in a question-and-answer format to address common challenges encountered in the laboratory and during scale-up.

Core Synthesis Overview: The Williamson Ether Synthesis

The most prevalent and industrially relevant method for preparing this compound is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution (SN2) of a haloacetate, typically chloroacetic acid, by the phenoxide ion of 3-methoxy-4-nitrophenol.[4][5] The reaction is facilitated by a base, which deprotonates the phenolic hydroxyl group to form a more potent nucleophile.

Reaction Workflow Diagram

Williamson_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product SM1 3-Methoxy-4-nitrophenol Deprotonation Deprotonation (Phenoxide Formation) SM1->Deprotonation SM2 Chloroacetic Acid SN2 SN2 Reaction (Ether Formation) SM2->SN2 Base Base (e.g., NaOH, K2CO3) Base->Deprotonation Solvent Solvent (e.g., DMF, Acetone) Solvent->Deprotonation Deprotonation->SN2 Quench Acidic Quench (e.g., HCl) SN2->Quench Extraction Solvent Extraction Quench->Extraction Purification Recrystallization Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that can compromise the yield and purity of the final product.

Q1: My overall yield is consistently below 60%. What are the most common factors I should investigate?

A low yield is the most frequent challenge and can stem from multiple issues. A systematic approach is crucial for diagnosis.

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting cluster_causes Potential Cause Categories cluster_solutions1 Solutions: Reagent Quality cluster_solutions2 Solutions: Reaction Conditions cluster_solutions3 Solutions: Work-up & Purification Start Low Yield Reported Cause1 Reagent Quality Start->Cause1 Cause2 Reaction Conditions Start->Cause2 Cause3 Work-up & Purification Start->Cause3 Sol1a Verify purity of 3-methoxy- 4-nitrophenol (TLC, mp) Cause1->Sol1a Purity Sol1b Check for hydrolysis of chloroacetic acid Cause1->Sol1b Stability Sol1c Ensure base is anhydrous and non-clumped Cause1->Sol1c Activity Sol1d Use dry, aprotic solvent Cause1->Sol1d Environment Sol2a Optimize Base: Weak vs. Strong Base Trade-off Cause2->Sol2a Base Sol2b Optimize Temperature: Too low = slow kinetics Too high = side reactions Cause2->Sol2b Temp Sol2c Optimize Time: Monitor reaction by TLC Cause2->Sol2c Time Sol3a Ensure complete protonation during acidic quench (check pH) Cause3->Sol3a Quench Sol3b Perform multiple extractions with appropriate solvent Cause3->Sol3b Extraction Sol3c Optimize recrystallization: Choose correct solvent, control cooling rate Cause3->Sol3c Crystallization

Caption: A systematic workflow for diagnosing and resolving low product yield.

Detailed Explanation:

  • Reagent Purity and Stoichiometry:

    • 3-Methoxy-4-nitrophenol: The purity of this starting material is critical. Impurities from its own synthesis (e.g., positional isomers like 2-methoxy-6-nitrophenol) can lead to a complex product mixture that is difficult to separate.[6][7] Confirm purity via melting point or TLC before starting.

    • Base: The base must be strong enough to fully deprotonate the phenol (pKa ≈ 7-8) but not so strong that it promotes unwanted side reactions. Anhydrous potassium carbonate (K₂CO₃) is often a good choice as it is non-hygroscopic and sufficiently basic. Sodium hydroxide (NaOH) is also effective but can introduce water, which may hydrolyze the haloacetate.[8]

    • Solvent: Use a polar aprotic solvent like dimethylformamide (DMF) or acetone. These solvents are excellent at solvating cations (like K⁺ or Na⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[4] Ensure the solvent is anhydrous, as water can participate in competing side reactions.

  • Reaction Conditions:

    • Temperature: The reaction typically requires heating. A temperature range of 80-100°C is common.[8] Temperatures that are too low will result in impractically slow reaction rates. Excessively high temperatures can promote decomposition or side reactions, such as decarboxylation of the product or elimination reactions of the haloacetate.

    • Reaction Time: The reaction should be monitored for completion, typically using Thin Layer Chromatography (TLC). Running the reaction for too long can lead to the formation of degradation byproducts, while insufficient time results in unreacted starting material, complicating purification.

  • Work-up and Purification:

    • Acidification: After the reaction, the mixture must be acidified (e.g., with HCl) to protonate the carboxylate group of the product, making it less water-soluble and extractable into an organic solvent.[8] Ensure the pH is sufficiently low (pH < 2) for complete protonation.

    • Extraction & Washing: Inefficient extraction will leave the product in the aqueous layer. Use a suitable organic solvent (like ethyl acetate) and perform multiple extractions to maximize recovery.

    • Recrystallization: This is the final and most critical step for achieving high purity. Selecting the right solvent is key; the product should be soluble in the hot solvent and sparingly soluble when cold. Hot water or aqueous ethanol mixtures are often effective.[8]

Q2: What are the key differences between using a strong base like NaOH versus a weaker base like K₂CO₃?

The choice of base is a critical parameter that balances reaction rate with the potential for side reactions.

ParameterSodium Hydroxide (NaOH)Potassium Carbonate (K₂CO₃)Senior Scientist's Insight
Basicity Very Strong (pKb ≈ -0.7)Moderately Strong (pKb ≈ 3.7)NaOH ensures rapid and complete deprotonation of the phenol. K₂CO₃ is sufficiently basic for phenols and is often preferred for its milder nature.
Solubility Highly soluble in water and some polar organic solvents.Generally less soluble in organic solvents than NaOH.The heterogeneous nature of a K₂CO₃ reaction in a solvent like acetone can be advantageous, as it provides a solid surface for the reaction and can make moderation easier.
Hygroscopicity Highly hygroscopic; readily absorbs water from the atmosphere.Non-hygroscopic; easier to handle and ensures an anhydrous reaction environment.The presence of water from NaOH can lead to the hydrolysis of chloroacetic acid to glycolic acid, a key side reaction that consumes the electrophile and reduces yield.
Recommendation Use in aqueous solutions or with phase-transfer catalysts. Be mindful of water content.[8]Often the preferred choice for this synthesis in anhydrous polar aprotic solvents like DMF or acetone due to its favorable balance of reactivity and selectivity.
Q3: I see an unexpected byproduct in my NMR/LC-MS analysis. What could it be?

The primary reaction is an O-alkylation. However, under certain conditions, competing reactions can occur.

Reaction Mechanism and Potential Side Reactions

Reaction_Mechanisms Phenoxide Phenoxide Anion Nucleophilic Oxygen O_Alkylation Desired Product (O-Alkylation) This compound Phenoxide:p->O_Alkylation SN2 Attack on CH2Cl (Desired Pathway) C_Alkylation Side Product (C-Alkylation) Ring-alkylated byproduct Phenoxide:p->C_Alkylation Ambident Nucleophile: Attack from Ring (Minor Pathway) Haloacetate Chloroacetic Acid Electrophilic Carbon Hydrolysis Side Product (Hydrolysis) Glycolic Acid Haloacetate:ha->Hydrolysis Hydrolysis by OH- or H2O (Consumes Reagent)

Caption: Desired O-alkylation pathway versus potential side reactions.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated carbon atoms on the aromatic ring. While O-alkylation is electronically and sterically favored, a small amount of C-alkylation (attachment of the -CH₂COOH group to the ring) can occur, especially at higher temperatures.

  • Hydrolysis of Chloroacetic Acid: If water is present in the reaction (e.g., from a non-anhydrous solvent or a hygroscopic base like NaOH), it can hydrolyze chloroacetic acid to glycolic acid. This is a non-productive pathway that consumes one of your key reagents.

  • Dimerization/Polymerization: Although less common under controlled conditions, self-condensation reactions can occur, leading to higher molecular weight impurities.

To minimize these, use an anhydrous solvent, a non-hygroscopic base like K₂CO₃, and maintain the lowest effective reaction temperature.

Recommended Experimental Protocol

This protocol is a robust starting point for achieving high yields. Optimization may be required based on specific laboratory conditions and reagent grades.

Materials:

  • 3-Methoxy-4-nitrophenol (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone or DMF

  • Ethyl Acetate (for extraction)

  • 6M Hydrochloric Acid (HCl)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxy-4-nitrophenol (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of phenol).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirred suspension.

  • Electrophile Addition: Add chloroacetic acid (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 8-12 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The starting phenol spot should disappear and a new, more polar product spot should appear.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Work-up - Dissolution: To the resulting solid residue, add deionized water and stir until all salts are dissolved.

  • Work-up - Acidification: Cool the aqueous solution in an ice bath and slowly add 6M HCl with stirring until the pH is ~1-2. A precipitate of the crude product should form.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers with water, followed by saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot water or an ethanol/water mixture to obtain pure this compound as a crystalline solid.[8]

References

  • The Williamson Ether Synthesis. University of Missouri-St. Louis.
  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Williamson ether synthesis. Wikipedia.
  • A NEW METHOD FOR THE SYNTHESIS OF RANITIDINE. Acta Poloniae Pharmaceutica.
  • Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.
  • An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol. BenchChem.
  • 2-Methoxy-4-nitrophenol.

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Technical Support Center: Resolving Positional Isomers of Methoxynitrophenoxyacetic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic resolution of methoxynitrophenoxyacetic acid positional isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis of these compounds. The principles and methodologies discussed herein are grounded in established chromatographic theory and extensive field experience.

I. Troubleshooting Guide

This section addresses specific, common problems in a direct question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: Why am I seeing poor resolution or complete co-elution of my methoxynitrophenoxyacetic acid isomers?

A1: The Challenge of Similar Physicochemical Properties

Positional isomers of methoxynitrophenoxyacetic acid often exhibit very similar hydrophobicity and polarity, making their separation on standard reversed-phase columns, like a C18, a significant challenge. The subtle differences in the position of the methoxy and nitro groups on the phenoxy ring may not provide sufficient differential interaction with a simple alkyl stationary phase.

Possible Causes & Actionable Solutions:

  • Insufficient Stationary Phase Selectivity: A standard C18 column primarily separates based on hydrophobic interactions.[1] If the isomers have nearly identical hydrophobic character, they will not be resolved.

    • Solution 1: Employ Alternative Stationary Phase Chemistries. To enhance separation, a stationary phase that offers different interaction mechanisms is required.

      • Phenyl Phases: These columns provide π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of your analytes. This can often differentiate between isomers based on the electron density distribution of their aromatic systems.

      • Pentafluorophenyl (PFP) Phases: PFP columns offer a complex mixture of interactions, including dipole-dipole, hydrogen bonding, and π-π interactions, making them highly effective for separating aromatic positional isomers.[2]

    • Solution 2: Screen Different Organic Modifiers. The choice of organic solvent in your mobile phase can significantly impact selectivity.[3][4]

      • If using acetonitrile, try substituting it with methanol, or vice-versa. Methanol and acetonitrile have different properties; for instance, methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic.[4] This difference can alter the interactions between your isomers and the stationary phase, potentially leading to a successful separation.

  • Suboptimal Mobile Phase pH: Methoxynitrophenoxyacetic acid is an acidic compound due to its carboxylic acid functional group. The pH of the mobile phase will dictate the ionization state of this group, which in turn dramatically affects retention and selectivity.[5][6]

    • Solution: Systematically Adjust Mobile Phase pH. The goal is to find a pH where the subtle pKa differences between the isomers can be exploited.

      • It is generally recommended to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa to ensure a consistent ionization state and robust method.[6][7]

      • By adjusting the pH, you can suppress the ionization of the carboxylic acid group (lower pH), making the molecule more non-polar and increasing its retention on a reversed-phase column.[5][8] Conversely, at a higher pH, the carboxylic acid will be ionized, making the molecule more polar and decreasing its retention. The key is that the different isomers may have slightly different pKa values, and operating at a specific pH can maximize the difference in their overall polarity.

Q2: My peaks are tailing. What is causing this and how can I fix it?

A2: Addressing Unwanted Secondary Interactions

Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase. For acidic compounds like methoxynitrophenoxyacetic acid, this can be a common issue.

Possible Causes & Actionable Solutions:

  • Secondary Interactions with Residual Silanols: Silica-based stationary phases can have residual silanol groups (Si-OH) that can interact with polar functional groups on your analytes, leading to peak tailing.[9]

    • Solution 1: Use an End-Capped Column. Modern, high-quality columns are typically "end-capped," meaning these residual silanols have been chemically deactivated. Ensure you are using a well-end-capped column.

    • Solution 2: Adjust Mobile Phase pH. At a higher pH, residual silanols can become deprotonated (Si-O-), leading to electrostatic interactions with any positively charged sites on your molecule (though less likely for your acidic compound). More relevantly for your acidic analyte, at very low pH, the ionization of the carboxylic acid is suppressed, which can sometimes lead to better peak shape. Experimenting with pH can help minimize these secondary interactions.

    • Solution 3: Use a Mobile Phase Additive. Adding a small amount of a competing acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to mask the residual silanols and improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[10]

    • Solution: Reduce Sample Concentration. Prepare a dilution series of your sample and inject decreasing concentrations to see if the peak shape improves.

Q3: I'm observing a drift in retention times over a sequence of injections. What's happening?

A3: Ensuring System Stability and Equilibration

Consistent retention times are critical for reliable quantification. Drifting retention times usually point to a lack of equilibrium in the system or changes in the mobile phase composition.[11]

Possible Causes & Actionable Solutions:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting your analytical run.

    • Solution: Increase Equilibration Time. Before the first injection, and whenever the mobile phase composition is changed, ensure you flush the column with at least 10-20 column volumes of the new mobile phase.

  • Mobile Phase Instability or Inconsistency:

    • Solution 1: Prepare Fresh Mobile Phase. Buffers can change pH over time, and volatile organic solvents can evaporate, altering the mobile phase composition. Prepare fresh mobile phase daily.

    • Solution 2: Degas the Mobile Phase. Dissolved gases in the mobile phase can lead to pump performance issues and retention time variability. Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.

    • Solution 3: Check Pump Performance. Inconsistent solvent delivery from the HPLC pump can cause retention time shifts.[12] If you suspect a pump issue, consult your instrument's maintenance guide for performance checks.

II. Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating positional isomers of methoxynitrophenoxyacetic acid?

A1: While a standard C18 column can be a starting point, for challenging isomer separations, columns with alternative selectivities are often more successful. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase is highly recommended. These phases offer π-π and other interactions that are particularly effective for resolving aromatic positional isomers.[2]

Q2: How do I choose the optimal mobile phase pH?

A2: The optimal pH will be one that maximizes the difference in retention between your isomers. Since methoxynitrophenoxyacetic acid is acidic, its retention will be highly sensitive to pH.[5][13] A good starting point is to screen a range of pH values, for example, from pH 2.5 to 7.0, using appropriate buffers (e.g., phosphate or acetate buffers). It's crucial to operate at a pH where your column is stable; most silica-based columns have a recommended operating pH range.[8]

Q3: Should I use isocratic or gradient elution?

A3: This depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler and can provide better reproducibility if all isomers elute with good resolution in a reasonable time.

  • Gradient elution (varying mobile phase composition) is useful if your isomers have a wider range of retention times or if you need to clean the column of more strongly retained impurities after each injection. A shallow gradient can often provide the best resolution for closely eluting peaks.

Q4: What are the key parameters for validating an HPLC method for isomeric purity?

A4: Method validation ensures your analytical procedure is reliable and suitable for its intended purpose.[14] For isomeric purity, the key validation parameters include:

  • Specificity/Selectivity: The ability to resolve the isomers from each other and from any other potential impurities.[15]

  • Linearity: Demonstrating a proportional relationship between the peak area and the concentration of each isomer over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an isomer that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

III. Experimental Protocols & Data Presentation

Protocol 1: Systematic Approach to Method Development
  • Column Selection:

    • Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Have a PFP and a high-quality C18 column as alternatives.

  • Mobile Phase Screening:

    • Aqueous Phase: 20 mM potassium phosphate buffer.

    • Organic Phase: Acetonitrile and Methanol.

    • Prepare mobile phases at three different pH levels: 2.5, 4.5, and 6.5.

  • Initial Screening Runs:

    • Perform isocratic runs at a 50:50 (Aqueous:Organic) ratio with acetonitrile at each pH.

    • Repeat the isocratic runs with methanol at each pH.

    • If isocratic elution does not provide separation, develop a shallow gradient (e.g., 30% to 70% organic over 20 minutes).

  • Optimization:

    • Once partial separation is achieved, fine-tune the isocratic percentage or the gradient slope to maximize resolution.

    • Adjust the column temperature (e.g., screen 25°C, 35°C, and 45°C) as temperature can also affect selectivity.[3]

Data Summary: Example Method Development Screening Results
Column TypeMobile Phase OrganicpHResolution (Rs) between Isomer 1 & 2Comments
C18Acetonitrile2.50.8Poor resolution, co-elution likely.
Phenyl-HexylAcetonitrile2.51.4Partial resolution, promising.
Phenyl-Hexyl Methanol 2.5 1.9 Good separation, baseline resolution.
PFPAcetonitrile4.51.6Good alternative, different selectivity.

IV. Visualizations

Workflow for Troubleshooting Poor Resolution

Caption: A decision tree for systematically troubleshooting poor peak resolution.

V. References

  • Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry - ACS Publications.

  • A Comparative Guide to the Validation of HPLC Methods for Determining the Isomeric Purity of Pheromones. Benchchem.

  • Technical Support Center: Optimizing HPLC Separation of Positional Isomers. Benchchem.

  • Exploring the Role of pH in HPLC Separation. Moravek.

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Unknown Source.

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news.

  • Troubleshooting poor peak resolution in HPLC of aniline isomers. Benchchem.

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Unknown Source.

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.

  • Validation of Chromatographic Methods. Unknown Source.

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs - Laboratory Testing.

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International.

  • Troubleshooting Common HPLC Issues. Labcompare.com.

Sources

Technical Support Center: Synthesis of 2-(3-Methoxy-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating common impurities in the synthesis of 2-(3-Methoxy-4-nitrophenoxy)acetic acid. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested solutions to ensure the integrity of your synthesis and the purity of your final compound.

This guide is structured to address the most pressing questions and troubleshooting scenarios encountered during the synthesis of this compound, a key intermediate in various research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its critical steps?

A1: The most prevalent and efficient method is a two-step process. It begins with the Williamson ether synthesis, followed by the hydrolysis of the resulting ester intermediate.[1][2][3]

  • Step 1: Williamson Ether Synthesis. This step involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide. Specifically, 3-methoxy-4-nitrophenol is treated with a base (like potassium carbonate or sodium hydroxide) to form the corresponding phenoxide. This nucleophile then attacks an α-haloacetate ester, such as ethyl bromoacetate or ethyl chloroacetate, via an SN2 mechanism to form ethyl 2-(3-methoxy-4-nitrophenoxy)acetate.[2]

  • Step 2: Saponification (Ester Hydrolysis). The intermediate ester is then hydrolyzed, typically using a base like sodium hydroxide, followed by an acidic workup. This cleaves the ester group to yield the desired carboxylic acid product, this compound.

Synthetic_Pathway cluster_step2 Step 2: Ester Hydrolysis SM1 3-Methoxy-4-nitrophenol Intermediate Ethyl 2-(3-Methoxy-4-nitrophenoxy)acetate SM1->Intermediate SM1->Intermediate O-Alkylation SM2 Ethyl Bromoacetate SM2->Intermediate SM2->Intermediate Base Base (e.g., K2CO3) Solvent (e.g., DMF) c1 c1 Product This compound Intermediate->Product Intermediate->Product Saponification Hydrolysis 1. NaOH (aq) 2. HCl (aq) c2 c2 Impurity_Formation Phenoxide 3-Methoxy-4-nitrophenoxide Ion O_Alkylation O-Alkylation (Desired) Phenoxide->O_Alkylation C_Alkylation C-Alkylation (Side Reaction) Phenoxide->C_Alkylation Impurity_SM Impurity: Unreacted Phenol Phenoxide->Impurity_SM Unreacted AlkylHalide Ethyl Bromoacetate AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation Intermediate Ethyl 2-(3-methoxy-4-nitrophenoxy)acetate O_Alkylation->Intermediate C_Product C-Alkylated Isomer C_Alkylation->C_Product Hydrolysis Hydrolysis Intermediate->Hydrolysis FinalProduct Desired Product Hydrolysis->FinalProduct Complete Impurity_Ester Impurity: Unhydrolyzed Ester Hydrolysis->Impurity_Ester Incomplete

Caption: Formation pathways for the desired product and key impurities.

Q4: I am observing a significant amount of an isomeric byproduct that is difficult to separate. What is it and how can I prevent it?

A4: This is very likely a C-alkylation product. The phenoxide ion is an "ambident nucleophile," meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring. While O-alkylation is generally favored, C-alkylation can compete under certain conditions. Causality & Prevention:

  • Mechanism: Reaction at the ring occurs when the nucleophilicity of the oxygen is suppressed. This can happen in the presence of protic solvents that form hydrogen bonds with the oxygen.

  • Prevention Strategy:

    • Solvent Choice: Strictly use polar aprotic solvents like DMF or acetonitrile to maximize the reactivity of the phenoxide oxygen. [1] 2. Counter-ion: The nature of the counter-ion (Na⁺, K⁺) can also influence the O/C alkylation ratio, although the solvent effect is generally more pronounced. 3. Temperature Control: Running the reaction at a moderate temperature (e.g., 60-80 °C) is typically sufficient. Excessively high temperatures may promote side reactions.

Q5: My final product seems pure by TLC, but the ¹H NMR shows residual ethyl peaks. What is the issue?

A5: This is a classic case of incomplete hydrolysis. The TLC may not have sufficient resolution to separate the ester intermediate from the final carboxylic acid product, especially if they have similar polarities. The presence of a quartet around 4.2 ppm and a triplet around 1.2 ppm in the ¹H NMR spectrum are definitive signals for the ethyl group of the unhydrolyzed ester.

Troubleshooting Protocol:

  • Re-subject to Hydrolysis: Dissolve the impure product in an aqueous solution of NaOH (1-2 M).

  • Heat: Gently heat the mixture (e.g., to 50-60 °C) and stir for several hours to drive the hydrolysis to completion.

  • Monitor: Track the disappearance of the ester spot by TLC.

  • Workup: Once the reaction is complete, cool the mixture, and re-acidify with HCl to precipitate the pure carboxylic acid product.

  • Isolate: Filter, wash with cold water to remove salts, and dry thoroughly.

Q6: How should I purify the final product to remove these common impurities?

A6: Recrystallization is the most effective method for purifying the final solid product. Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which your product is highly soluble at high temperatures but sparingly soluble at low temperatures. For a phenolic acid like this, a mixture of an alcohol (like ethanol or isopropanol) and water, or acetic acid and water, is often a good starting point. [4]2. Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the hot solvent (or the more soluble component of a solvent pair) until the solid just dissolves completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. 6. Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References

  • Common side reactions in the Williamson synthesis of ethers. BenchChem.
  • Williamson Ether Synthesis. ChemTalk.
  • Williamson ether synthesis. Wikipedia.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Synthesis of Step B: (E) [2-Methoxy-4-(2-nitro-1-propenyl)-phenoxy]acetic acid.
  • Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)

Sources

optimizing reaction conditions for the etherification of 3-methoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the etherification of 3-methoxy-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to equip you with the knowledge to not only execute this reaction successfully but also to understand the underlying chemical principles for effective optimization.

Introduction: The Chemistry of Etherifying 3-Methoxy-4-Nitrophenol

The etherification of 3-methoxy-4-nitrophenol is most commonly achieved via the Williamson ether synthesis.[1][2] This versatile S(_N)2 reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether.[1][3]

The presence of both a methoxy (-OCH({3})) and a nitro (-NO({2})) group on the aromatic ring introduces specific electronic effects that influence the reactivity of the starting material.[4] The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its removal by a base. The methoxy group, being electron-donating, can influence the nucleophilicity of the resulting phenoxide. Understanding these electronic factors is crucial for optimizing reaction conditions and minimizing side reactions.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the etherification of 3-methoxy-4-nitrophenol:

Q1: What is the best base to use for deprotonating 3-methoxy-4-nitrophenol?

For complete and rapid deprotonation, strong bases like sodium hydride (NaH) or potassium hydride (KH) are highly effective.[5] However, due to the increased acidity of the phenol from the nitro group, weaker bases such as potassium carbonate (K({2})CO({3})), sodium hydroxide (NaOH), or potassium hydroxide (KOH) can also be successfully employed, often with the aid of a phase-transfer catalyst.[1]

Q2: Which solvent should I choose for my reaction?

Polar aprotic solvents are generally the best choice for Williamson ether synthesis. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are particularly effective as they solvate the cation of the phenoxide, leaving a more reactive "naked" anion. Protic solvents, such as ethanol or water, can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.

Q3: My reaction is very slow. How can I speed it up?

To increase the reaction rate, consider the following:

  • Alkylating Agent: The reactivity of the alkyl halide is critical. The trend is I > Br > Cl. Switching from an alkyl chloride to a bromide or iodide will significantly accelerate the reaction.

  • Temperature: Increasing the reaction temperature, typically within the range of 50-100 °C, will increase the rate.[1] However, be cautious as higher temperatures can also promote side reactions.

  • Catalyst: The addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate when using an alkyl chloride or bromide by forming the more reactive alkyl iodide in situ (Finkelstein reaction).

Q4: I am observing byproducts in my reaction. What are they and how can I avoid them?

The most common side reactions are elimination (E2) of the alkyl halide and C-alkylation of the phenoxide.[1]

  • Elimination: This is more prevalent with secondary and tertiary alkyl halides.[5] To minimize this, use a primary alkyl halide whenever possible.[2][5]

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring. This is more likely in protic solvents. Using polar aprotic solvents favors the desired O-alkylation.

Troubleshooting Guide

This section provides a more detailed approach to resolving common issues encountered during the etherification of 3-methoxy-4-nitrophenol.

Problem 1: Low or No Product Yield

A low yield of the desired ether can be frustrating. The following flowchart can help diagnose the potential cause.

low_yield_troubleshooting start Low Yield check_deprotonation Incomplete Deprotonation? start->check_deprotonation check_alkylating_agent Alkylating Agent Reactivity? check_deprotonation->check_alkylating_agent No solution_base Use a stronger base (NaH, KH) or increase stoichiometry of weaker base. check_deprotonation->solution_base Yes check_conditions Suboptimal Conditions? check_alkylating_agent->check_conditions No solution_alkylating_agent Switch to a more reactive halide (I > Br > Cl). Add catalytic NaI or KI. check_alkylating_agent->solution_alkylating_agent Yes check_side_reactions Side Reactions Dominating? check_conditions->check_side_reactions No solution_conditions Increase temperature moderately (50-100°C). Ensure anhydrous conditions. Use a polar aprotic solvent (DMF, DMSO). check_conditions->solution_conditions Yes solution_side_reactions Use a primary alkyl halide. Lower reaction temperature. Ensure use of a polar aprotic solvent. check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting flowchart for low product yield.

Problem 2: Formation of Multiple Products

The presence of multiple spots on a TLC plate indicates the formation of byproducts.

  • Evidence: You are using a secondary or tertiary alkyl halide, and the reaction is run at a high temperature.

  • Mechanism: The phenoxide acts as a base, abstracting a proton from the alkyl halide, leading to the formation of an alkene.[3]

  • Solution:

    • Choice of Alkyl Halide: If possible, redesign your synthesis to use a primary alkyl halide.[2][5]

    • Temperature Control: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.

  • Evidence: You are using a protic solvent or a solvent of low polarity.

  • Mechanism: The phenoxide is an ambident nucleophile. In protic solvents, the oxygen atom is heavily solvated through hydrogen bonding, which hinders its nucleophilicity and can promote attack from the electron-rich aromatic ring.

  • Solution:

    • Solvent Choice: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents do not strongly solvate the oxygen anion, leaving it more available for nucleophilic attack.

The following diagram illustrates the competing O- and C-alkylation pathways.

alkylation_pathways phenoxide 3-Methoxy-4-nitrophenoxide o_alkylation O-Alkylation (Desired Ether) phenoxide->o_alkylation Favored in polar aprotic solvents c_alkylation C-Alkylation (Byproduct) phenoxide->c_alkylation Can occur in protic solvents alkyl_halide Alkyl Halide (R-X) alkyl_halide->o_alkylation alkyl_halide->c_alkylation

Caption: Competing O- and C-alkylation pathways.

Experimental Protocols

General Protocol for the Etherification of 3-Methoxy-4-Nitrophenol

This is a generalized procedure and may require optimization for specific alkylating agents.

1. Deprotonation:

  • In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxy-4-nitrophenol (1 eq.) in anhydrous DMF.
  • Cool the solution to 0 °C in an ice bath.
  • Carefully add sodium hydride (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

2. Alkylation:

  • Cool the reaction mixture back to 0 °C.
  • Add the alkyl halide (1.1 eq.) dropwise.
  • Allow the reaction to warm to room temperature and then heat to the desired temperature (typically 50-80 °C).
  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.
  • Carefully quench the reaction by adding water.
  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na({2})SO({4})).
  • Remove the solvent under reduced pressure.
  • Purify the crude product by column chromatography or recrystallization.[6]

Data Presentation

The choice of base and solvent significantly impacts the success of the etherification. The following table summarizes the key characteristics of common choices.

ParameterRecommended ChoicesRationale
Base NaH, KHStrong, non-nucleophilic bases that ensure complete and irreversible deprotonation.[5]
K({2})CO({3}), NaOH, KOHWeaker bases that can be effective due to the acidity of the nitrophenol. May require higher temperatures or a phase-transfer catalyst.[1]
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents that enhance the nucleophilicity of the phenoxide, favoring O-alkylation.
Alkylating Agent Primary Alkyl Iodide or BromideMinimizes elimination side reactions and provides a good reaction rate.[2][5]
Temperature 50 - 100 °CA good balance between reaction rate and minimizing side reactions.[1]

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved January 19, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Phenol ether. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Bowers Jr, G. N., McComb, R. B., Christensen, R. G., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical chemistry, 26(6), 724–729. [Link]

Sources

degradation of 2-(3-Methoxy-4-nitrophenoxy)acetic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-Methoxy-4-nitrophenoxy)acetic acid

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and detailed protocols in a comprehensive question-and-answer format to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound under acidic conditions?

The primary stability concern is the acid-catalyzed hydrolysis of the aryl ether linkage (the C-O bond between the phenyl ring and the acetic acid moiety). Ethers are generally stable, but under strong acidic conditions and elevated temperatures, this bond can be cleaved.[1][2][3] The electron-withdrawing nature of the nitro group on the aromatic ring can influence the rate of this cleavage.[4][5]

Q2: What are the expected degradation products from acid hydrolysis?

The acid-catalyzed cleavage of the ether bond is expected to yield two primary degradation products:

  • 3-Methoxy-4-nitrophenol

  • Glycolic acid (from the remaining acetic acid moiety)

The reaction proceeds via protonation of the ether oxygen, making the adjacent carbon atom susceptible to nucleophilic attack by water.[1][2][6][7] It is crucial to develop an analytical method that can resolve the parent compound from these potential degradants.

Q3: How do the methoxy and nitro substituents affect the degradation rate?

The electronic properties of the substituents on the aromatic ring play a significant role.

  • The nitro group is strongly electron-withdrawing, which can make the aromatic ring less susceptible to electrophilic attack but can influence the stability of intermediates during the hydrolysis reaction.[4][8]

  • The methoxy group is an electron-donating group. Its position relative to the ether linkage and the nitro group will influence the electron density distribution across the molecule and, consequently, its reactivity.

The interplay of these groups determines the overall rate of acid-catalyzed hydrolysis.

Troubleshooting Guide for Forced Degradation Studies

Q4: My degradation is proceeding too quickly (e.g., >20% degradation in the first time point). What should I do?

Excessive degradation can lead to the formation of secondary degradants that may not be relevant to formal stability studies.[9] The goal of a forced degradation study is typically to achieve 5-20% degradation of the active ingredient.[10][11][12][13]

Troubleshooting Steps:

  • Reduce Acid Concentration: If you are using 1.0 M HCl, try reducing it to 0.1 M or even 0.01 M.[9][13][14]

  • Lower the Temperature: If the experiment is being run at an elevated temperature (e.g., 60-80°C), reduce it to room temperature or 40°C.[9][15]

  • Shorten Exposure Time: Collect time points more frequently at the beginning of the study to capture the initial degradation curve accurately.

Q5: I am not observing any significant degradation. How can I promote it?

If the compound appears too stable under your initial conditions, you may need to apply more stress.[9]

Troubleshooting Steps:

  • Increase Temperature: If you are at room temperature, increase the temperature in increments (e.g., to 50°C, then 70°C).[9] Refluxing in 0.1 N acid for several hours is a common starting point.[10]

  • Increase Acid Concentration: Move from 0.1 M HCl or H₂SO₄ to a higher concentration, such as 1.0 M.[9][13][14]

  • Increase Study Duration: Extend the study duration, ensuring to take time points over a longer period (e.g., up to 7 days).[9][13]

  • Consider Co-solvents: If solubility is an issue, a co-solvent can be used to ensure the drug substance is fully dissolved in the acidic medium.[9][14]

Q6: My analytical results show poor mass balance. Where could the parent compound be going?

Poor mass balance suggests that not all degradation products are being detected or that the parent compound is being lost through other means.

Troubleshooting Steps:

  • Check for Secondary Degradation: Over-stressing the sample can cause primary degradants to break down further into smaller, potentially volatile or non-UV active compounds.[9]

  • Validate Analytical Method: Ensure your analytical method (e.g., HPLC-UV) is truly stability-indicating. Check that the degradants are not co-eluting with the parent peak. Use a photodiode array (PDA) detector to check for peak purity.

  • Broaden Detection Methods: Some degradants may lack a chromophore. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV to detect all potential products.[15]

  • Investigate Adsorption: The compound or its degradants might be adsorbing to the container surface. Consider using different vial materials (e.g., polypropylene vs. glass).

Experimental Protocols & Data Presentation

Protocol 1: Acidic Forced Degradation Study

This protocol outlines a standard procedure for conducting an acid hydrolysis forced degradation study, in line with ICH Q1A(R2) guidelines.[10][11][14]

1. Reagent and Sample Preparation:

  • Prepare stock solutions of 0.1 M and 1.0 M Hydrochloric Acid (HCl).
  • Prepare a stock solution of the test compound (this compound) at a known concentration (e.g., 1.0 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). The drug concentration of 1 mg/mL is commonly recommended.[13]
  • Prepare a neutralizing solution (e.g., 0.1 M and 1.0 M Sodium Hydroxide, NaOH).

2. Experimental Setup:

  • For each condition, prepare a sample by mixing the drug stock solution with the acid solution to achieve the desired final drug concentration and acid molarity.
  • Control Sample: Prepare a sample with the drug stock solution and water (no acid).
  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot of a stressed sample, neutralize it with an equimolar amount of NaOH, and dilute it to the target analytical concentration for immediate analysis.[14]
  • Place the remaining stressed samples and the control sample into a temperature-controlled environment (e.g., a water bath set at 60°C).

3. Sampling and Analysis:

  • Withdraw aliquots from each stressed sample at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
  • Immediately neutralize each aliquot with NaOH to stop the degradation reaction.[9]
  • Dilute the neutralized samples to the target concentration for analysis by a validated stability-indicating HPLC method.
  • Analyze all samples, including the T0 and control samples.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.
  • Calculate the percentage of each degradation product formed.
  • Calculate the mass balance at each time point.
Protocol 2: HPLC Method for Analysis

A robust, stability-indicating HPLC method is essential. While a specific method for this exact molecule requires development, a typical starting point for phenoxyacetic acid derivatives is reversed-phase HPLC.[16][17][18]

  • Instrumentation: HPLC with UV or PDA Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 15 minutes is a reasonable starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm (or a wavelength determined by the UV spectrum of the parent compound).

  • Injection Volume: 10 µL.

Data Presentation: Example Table

Summarize quantitative results in a clear table to track the degradation profile over time.

Time Point (hours)Parent Compound (%)Degradant 1 (%) (3-Methoxy-4-nitrophenol)Unknown Impurity 1 (%)Mass Balance (%)
0100.00.00.0100.0
296.53.10.299.8
492.86.50.599.8
885.113.90.899.8
2469.728.51.599.7

Visualizations: Workflows and Mechanisms

Degradation Study Workflow

The following diagram illustrates the logical flow of a forced degradation experiment, from preparation to final analysis.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_reagents Prepare Acid, Base, & Drug Stock prep_samples Prepare Stressed & Control Samples prep_reagents->prep_samples t0_sample Analyze T0 Sample prep_samples->t0_sample stress_cond Incubate Samples (e.g., 60°C) prep_samples->stress_cond sampling Withdraw Aliquots at Time Points stress_cond->sampling neutralize Neutralize to Stop Reaction sampling->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc data Calculate Degradation & Mass Balance hplc->data

Caption: Workflow for an acidic forced degradation study.

Proposed Degradation Pathway

This diagram shows the proposed mechanism for the acid-catalyzed hydrolysis of the aryl ether bond.

Caption: Proposed acid-catalyzed hydrolysis pathway.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories Inc.[Link]

  • Forced Degradation Testing in Pharma. (2025). ResolveMass Laboratories Inc.[Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 97, 1-23. [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave online Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Arnhard, J., et al. (2007). Analysis of Phenoxyacetic Acid Herbicides as Biomarkers in Human Urine Using Liquid chromatography/triple Quadrupole Mass Spectrometry. Journal of Mass Spectrometry, 42(12), 1599-1607. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Elder, S. E., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1444-1452. [Link]

  • Naughton, M., et al. (2016). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 21(11), 1469. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Aroteca. [Link]

  • Li, C., et al. (2020). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. RSC Advances, 10(72), 44265-44274. [Link]

  • Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Omega, 5(47), 30589-30598. [Link]

  • Liu, S., et al. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ACS Catalysis. [Link]

  • Zhang, C., et al. (2025). A Review of Pretreatment and Analytical Methods for Phenoxyacetic Acid Herbicides in Food. ResearchGate. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2010). ASM Journals. [Link]

  • Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. DTIC. [Link]

  • Habe, H., & Omori, T. (2003). Bacterial Degradation of Aromatic Compounds. Bioscience, Biotechnology, and Biochemistry, 67(12), 2457-2474. [Link]

  • Singh, D. L., et al. (2022). Biotransformation of p-Nitroaniline by a novel bacterial strain Pseudomonas DL17. Environmental Analysis Health and Toxicology, 37(1), e2022002. [Link]

  • Hydrolysis of p-Nitrophenyl Esters in Mixtures of Water and a Fluorous Solvent. (2009). Langmuir, 25(6), 3589-3595. [Link]

  • Optimization of p-nitrophenyl ethanol ether synthesis. (2025). ResearchGate. [Link]

  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). Journal of Biological Chemistry, 296, 100742. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Ether cleavage. (n.d.). Wikipedia. [Link]

  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. (2025). EGUsphere. [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. [Link]

  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. (2025). Atmospheric Chemistry and Physics. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (2012). Hilaris Publisher. [Link]

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minimizing side reactions in the nitration of phenoxyacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of phenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you minimize side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitration of phenoxyacetic acid is resulting in a low yield and a significant amount of dark, tar-like byproducts. What is causing this and how can I fix it?

A1: Cause and Prevention of Tar Formation

The formation of dark, tarry substances is a common issue in the nitration of activated aromatic rings like phenoxyacetic acid and is primarily due to oxidation of the starting material by nitric acid. The phenoxy group is strongly activating, making the aromatic ring highly susceptible to oxidation under harsh nitrating conditions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Aggressive temperatures accelerate oxidative side reactions.[1] Maintaining a low temperature, typically between 0-10°C using an ice bath, is critical to suppress the formation of these byproducts.

  • Control the Addition of Nitrating Agent: Add the nitrating mixture (mixed acid) dropwise to the solution of phenoxyacetic acid with vigorous stirring. This ensures localized heat generated during the exothermic reaction is effectively dissipated, preventing temperature spikes that lead to degradation.

  • Use Milder Nitrating Agents: If tarring persists, consider alternatives to the standard concentrated nitric acid/sulfuric acid mixture. Reagents like acetyl nitrate or N-nitropyridinium nitrate can offer milder reaction conditions.

Q2: I am observing the formation of multiple nitrated products. How can I improve the selectivity for mononitration?

A2: Controlling the Degree of Nitration

Polysubstitution, particularly the formation of dinitro- or trinitro- products, occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long.[2] The initial mononitrated product is still activated enough to undergo further nitration.

Troubleshooting Steps:

  • Strict Stoichiometric Control: Use a slight molar excess of the nitrating agent. A large excess will drive the reaction towards polysubstitution.

  • Reduce Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the desired mononitrated product is the predominant species.

  • Lower Reaction Temperature: As with preventing oxidation, lower temperatures decrease the overall reaction rate, providing a wider window to stop the reaction at the monosubstitution stage.[3]

Q3: The primary product of my reaction is the ortho-isomer, but I need the para-isomer. How can I control the regioselectivity?

A3: Influencing Ortho/Para Selectivity

The ether linkage in phenoxyacetic acid is an ortho, para-director.[4] The ratio of ortho to para products is influenced by a combination of electronic and steric factors. While the two ortho positions are statistically favored, the para position is sterically less hindered.[5][6]

Troubleshooting Steps:

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Less polar solvents may favor the para isomer due to reduced solvation of the transition state leading to the ortho product.

  • Temperature Modification: While lower temperatures are generally recommended, subtle variations can sometimes alter the ortho/para ratio. This should be explored empirically.

  • Alternative Nitrating Systems: The bulkiness of the nitrating agent can play a role. A bulkier electrophile may show a higher preference for the less sterically hindered para position.

Q4: I've noticed the evolution of a gas during my reaction, and my product analysis shows unexpected byproducts. What could be happening?

A4: Potential for Decarboxylation and Other Side Reactions

In some cases, particularly with substituted phenoxyacetic acids, unexpected side reactions can occur. For instance, the nitration of p-carboxy-phenoxyacetic acid with more than one equivalent of nitric acid can lead to the evolution of carbon dioxide and the formation of dinitro-phenoxyacetic acid and dinitro-hydroxybenzoic acid.[7] This suggests that under certain conditions, decarboxylation can be a competing reaction pathway.

Troubleshooting Steps:

  • Careful Control of Reagents: Ensure precise stoichiometry of your nitrating agent to avoid over-nitration which may trigger these alternative pathways.

  • Mild Reaction Conditions: Employing lower temperatures and shorter reaction times can help to suppress these higher activation energy side reactions.

  • Thorough Product Characterization: Be prepared to analyze for unexpected byproducts using techniques like NMR, mass spectrometry, and HPLC to fully understand the reaction outcome.

Experimental Protocols

Protocol 1: Standard Nitration of Phenoxyacetic Acid

This protocol aims for the mononitration of phenoxyacetic acid with a focus on minimizing side reactions.

Materials:

  • Phenoxyacetic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenoxyacetic acid in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of phenoxyacetic acid, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice with stirring.

  • The precipitated product can be collected by vacuum filtration and washed with cold water.

  • For further purification, the crude product can be recrystallized or purified by column chromatography.

Data Presentation

ParameterRecommended ConditionRationale
Temperature 0-10°CMinimizes oxidation and polysubstitution.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Standard, effective nitrating mixture.[8][9][10]
Stoichiometry Slight molar excess of HNO₃Ensures complete consumption of starting material while minimizing over-nitration.[3]
Reaction Time 1-3 hours (TLC monitored)Prevents the formation of polysubstituted products.
Quenching Pouring onto iceSafely stops the reaction and precipitates the product.

Visualizing the Reaction Pathway and Troubleshooting

Reaction Mechanism

The nitration of phenoxyacetic acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of the nitronium ion (NO₂⁺) electrophile, its attack on the electron-rich aromatic ring, and subsequent re-aromatization.

Nitration_Mechanism reagents Conc. HNO₃ + Conc. H₂SO₄ nitronium Nitronium Ion (NO₂⁺) Electrophile Generation reagents->nitronium  Protonation & Dehydration sigma_complex Sigma Complex (Resonance Stabilized) nitronium->sigma_complex Electrophilic Attack phenoxyacetic_acid Phenoxyacetic Acid phenoxyacetic_acid->sigma_complex Electrophilic Attack product Nitrophenoxyacetic Acid (ortho and para isomers) sigma_complex->product Deprotonation (Re-aromatization) H_plus H⁺ sigma_complex->H_plus

Caption: Mechanism of Electrophilic Nitration.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to address common issues encountered during the nitration of phenoxyacetic acid.

Troubleshooting_Workflow start Start Nitration Experiment check_yield Low Yield or Tar Formation? start->check_yield check_purity Multiple Products Observed? check_yield->check_purity No temp_control Lower Temperature (0-10°C) & Control Reagent Addition check_yield->temp_control Yes check_regio Incorrect Isomer Ratio? check_purity->check_regio No stoich_control Adjust Stoichiometry & Reduce Reaction Time (TLC) check_purity->stoich_control Yes success Successful Nitration check_regio->success No solvent_study Investigate Solvent Effects & Alternative Nitrating Agents check_regio->solvent_study Yes temp_control->start Re-run Experiment stoich_control->start Re-run Experiment solvent_study->start Re-run Experiment

Caption: Troubleshooting Decision Tree.

References

  • Vertex AI Search. (n.d.). Nitration of Benzene - Chemistry Steps.
  • BYJU'S. (n.d.). Aromatic Nitration.
  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution.
  • ResearchGate. (2025). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
  • Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene.
  • Sciencemadness Discussion Board. (2021). Avoiding over nitration (or generally over-electrophilic substitution).
  • Quora. (2018). Why is the nitration of nitrobenzene difficult at room temperature?
  • RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization.
  • Wikipedia. (n.d.). Nitration.
  • Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds.
  • askIITians. (2025). What are nitrating agents?
  • Study.com. (n.d.). Video: Nitration Reaction, Benzene Mechanism & Uses.
  • Journal of the American Chemical Society. (1925). THE NITRATION OF PARA-CARBOXY-PHENOXYACETIC ACID.
  • BenchChem. (2025). Side reactions in the nitration of phenols and their prevention.
  • BenchChem. (2025). Benchmarking Nitrating Agents: A Comparative Analysis for Researchers.
  • Google Patents. (n.d.). US3221062A - Nitration process.
  • Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • ResearchGate. (2015). A fast and mild method for nitration of aromatic rings.
  • AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta.
  • University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors.
  • BenchChem. (2025). minimizing side reactions during electrophilic substitution of phenoxazines.
  • ResearchGate. (n.d.). Result of nitrification in different concentration of sulphuric acid.
  • Unknown Source. (n.d.). NITRATION.
  • BenchChem. (2025). Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid.
  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production.
  • Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
  • Unknown Source. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • YouTube. (2018). 18.2c EAS Nitration.
  • ResearchGate. (2020). Synthetic Protocols for Aromatic Nitration: A Review.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • Quora. (2021). Why is sulfuric acid used in aromatic nitration?
  • Unknown Source. (n.d.). Nitration of Benzene at High-Concentrations of Sulfuric Acid.
  • Reddit. (2025). Electrophilic Aromatic Substitution Nitration doubt.
  • Unknown Source. (n.d.). 24. Electrophilic Aromatic Substitution.
  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions.
  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • NIH PubChem. (n.d.). (4-Nitrophenyl)acetic acid.
  • MDPI. (n.d.). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization.
  • Google Patents. (n.d.). US3790626A - Purification of adipic acid.

Sources

Technical Support Center: Solvent Effects on the NMR Spectrum of 2-(3-Methoxy-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers studying 2-(3-Methoxy-4-nitrophenoxy)acetic acid and similar substituted aromatic compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I've designed this resource to address the common challenges and questions that arise from the profound influence of solvent choice on your NMR data. This guide moves beyond simple protocols to explain the underlying principles, enabling you to not only troubleshoot issues but also leverage solvent effects as a powerful tool for structural elucidation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your NMR analysis of this compound. Each issue is followed by an analysis of its probable cause and a step-by-step solution.

Issue 1: Overlapping or Poorly Resolved Aromatic Proton Signals
  • Question: "My 1H NMR spectrum in CDCl₃ shows a crowded aromatic region between 7.0 and 8.0 ppm, making it impossible to assign the protons or determine coupling constants. How can I resolve these signals?"

  • Probable Cause: The electronic effects of the methoxy, nitro, and phenoxyacetic acid groups on the aromatic ring are not sufficiently different in a relatively non-interactive solvent like chloroform-d (CDCl₃) to induce large chemical shift dispersion. This leads to signal overlap.[1]

  • Solution: Employ Aromatic Solvent-Induced Shifts (ASIS)

    • Rationale: Aromatic solvents, such as benzene-d₆ (C₆D₆), form weak, transient "collision complexes" with solute molecules.[2] For a planar molecule like the benzene ring of your analyte, the C₆D₆ molecule will preferentially associate with the electron-deficient regions, influenced by the nitro group. This interaction places the analyte's protons in the anisotropic magnetic field of the benzene ring. Protons located above the face of the C₆D₆ ring will be shielded (shifted upfield to a lower ppm), while those near the edge of the C₆D₆ ring will be deshielded (shifted downfield).[3][4] This differential shifting can effectively "un-clutter" a crowded spectral region.

    • Protocol:

      • Prepare a new sample by dissolving 2-5 mg of your compound in 0.6-0.7 mL of benzene-d₆.

      • Acquire a new ¹H NMR spectrum.

      • Compare the aromatic region of the C₆D₆ spectrum with your original CDCl₃ spectrum. You should observe significant changes in the chemical shifts, which can be used to separate the overlapping signals and facilitate structural assignment.[3]

    ASIS_Effect cluster_solute Analyte: this compound cluster_solvent Solvent Interaction cluster_result Observed Shift Analyte { Aromatic Ring | { Hₐ |  Hₑ}} Benzene Benzene-d₆ Ring Analyte:f1->Benzene Proton above ring face Analyte:f2->Benzene Proton at ring edge Upfield ▲ Upfield Shift (Shielding) Benzene->Upfield Experiences shielding cone Downfield ▼ Downfield Shift (Deshielding) Benzene->Downfield Experiences deshielding zone

    Caption: Aromatic Solvent-Induced Shift (ASIS) mechanism.

Issue 2: The Carboxylic Acid (-COOH) Proton Signal is Broad, Shifted, or Missing
  • Question: "I can't find the signal for my carboxylic acid proton. In some solvents, it's a broad hump, and its position changes every time I run the sample. In methanol-d₄, it disappeared completely."

  • Probable Cause: The carboxylic acid proton is acidic and engages in dynamic hydrogen bonding with the solvent.[5][6][7] The chemical shift, intensity, and shape of this signal are extremely sensitive to solvent polarity, concentration, temperature, and the presence of water.

    • In protic solvents (e.g., Methanol-d₄, D₂O): The acidic proton rapidly exchanges with the deuterium atoms of the solvent. This exchange makes the proton signal disappear from the ¹H NMR spectrum.

    • In aprotic polar solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents are strong hydrogen bond acceptors. They form strong, relatively stable hydrogen bonds with the -COOH proton, which deshields it significantly, causing a large downfield shift (often >10 ppm).[6] The signal is typically sharp and well-defined in very dry aprotic solvents.

    • In non-polar/weakly polar solvents (e.g., CDCl₃): Hydrogen bonding is weaker and may occur between analyte molecules (dimerization) or with trace water. This leads to intermediate chemical shifts and often broader peaks due to chemical exchange on the NMR timescale.[7]

  • Solution: Control Hydrogen Bonding and Confirm Identity

    • For Reliable Observation: To consistently observe the carboxylic acid proton, use a dry, aprotic, polar solvent.

      • Recommended Solvent: DMSO-d₆ is an excellent choice. It is a strong hydrogen bond acceptor and will typically show the -COOH proton as a sharp singlet far downfield, away from other signals.

    • For Confirmation (D₂O Shake Experiment): To prove a signal belongs to an exchangeable proton like -COOH:

      • Acquire a ¹H NMR spectrum in a solvent like CDCl₃ or DMSO-d₆ where the peak is visible.

      • Add one drop of deuterium oxide (D₂O) to the NMR tube.

      • Cap the tube, shake it vigorously for 30 seconds, and allow the layers to settle.

      • Re-acquire the ¹H NMR spectrum. The signal corresponding to the -COOH proton will have disappeared or significantly diminished in intensity, confirming its identity.

    H_Bonding cluster_analyte Analyte Carboxylic Acid cluster_solvents Solvent Interaction cluster_results Resulting Spectrum Analyte R-C(=O)O-H DMSO S=O (CH₃)₂ (Aprotic Acceptor) Analyte->DMSO H-Bond Formation Methanol D-O-CD₃ (Protic Donor/Acceptor) Analyte->Methanol H/D Exchange Result1 Strong H-bond Sharp, Downfield Signal (e.g., >10 ppm) DMSO->Result1 Result2 Proton Exchange Signal Disappears Methanol->Result2

    Caption: Effect of solvent type on the carboxylic acid proton signal.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best initial NMR solvent for this compound?

Choosing the right solvent is a balance of several factors.[8][9][10] The primary consideration is always solubility.

Solvent_Selection Start Start: Select Solvent Solubility Is the compound soluble in CDCl₃? Start->Solubility Use_CDCl3 Use CDCl₃ (Good starting point, easy to remove) Solubility->Use_CDCl3 Yes Polar_Soluble Is it soluble in a polar aprotic solvent like Acetone-d₆ or DMSO-d₆? Solubility->Polar_Soluble No Check_Overlap Check for signal overlap with residual solvent peaks. Use_CDCl3->Check_Overlap Use_DMSO Use DMSO-d₆ (Excellent for polar compounds and observing -COOH proton) Polar_Soluble->Use_DMSO Yes Protic_Soluble Consider Methanol-d₄ or D₂O (Note: Exchangeable protons will be lost) Polar_Soluble->Protic_Soluble No Use_DMSO->Check_Overlap Protic_Soluble->Check_Overlap Acquire Acquire Spectrum Check_Overlap->Acquire No Overlap Overlap_Issue Signals Overlap? Acquire->Overlap_Issue Use_ASIS Re-run in Benzene-d₆ to induce ASIS Overlap_Issue->Use_ASIS Yes Final Analysis Complete Overlap_Issue->Final No Use_ASIS->Final

Caption: Decision workflow for selecting an appropriate NMR solvent.

  • Chloroform-d (CDCl₃): Often the first choice for general organic compounds due to its low cost and ability to dissolve many non-polar to moderately polar substances.[11] However, for your analyte, the carboxylic acid may have limited solubility, and the -COOH proton signal can be broad and unreliable.

  • DMSO-d₆: A superior choice if you anticipate solubility issues or if observing the carboxylic acid proton is critical. Its high polarity ensures dissolution of the polar analyte, and it provides a clear, downfield signal for the acidic proton.[10]

  • Acetone-d₆: A good intermediate-polarity solvent. It is less viscous than DMSO-d₆, which can lead to sharper lines.[9] It is also a hydrogen bond acceptor and will show the -COOH proton clearly.

Q2: Why do the chemical shifts of my compound change from one solvent to another?

Chemical shifts are determined by the local magnetic field experienced by a nucleus, which is a sum of the spectrometer's external magnetic field and local fields generated by surrounding electrons.[12][13] Solvents alter this local environment in several ways:

Solvent Effect Mechanism Impact on this compound
Hydrogen Bonding The solvent can act as a hydrogen bond donor or acceptor, significantly altering electron density around labile protons (-OH, -NH, -COOH).[5][14]Drastically shifts the -COOH proton. Strong H-bond acceptors (DMSO) cause large downfield shifts. Protic solvents (Methanol) cause signal loss via exchange.[6][7]
Anisotropy Solvents with π-systems (e.g., benzene, pyridine) generate their own magnetic fields that shield or deshield nearby solute nuclei depending on their relative orientation.[3][15]Resolves overlapping aromatic proton signals by shifting them differentially. Methylene (-OCH₂-) and methoxy (-OCH₃) protons will also shift, typically upfield.[4]
Polarity / Electric Field The solvent's bulk dielectric constant can polarize the solute molecule, changing the electron density and shielding at various nuclei.[16][17]General, but less dramatic, shifts across the entire spectrum. The electron-withdrawing nitro group and polar carboxylic acid make the molecule susceptible to these effects.
van der Waals Interactions Temporary, non-specific interactions between solute and solvent molecules can cause minor changes in shielding.[17]Contributes to the overall baseline shift observed between different solvents but is usually a smaller effect compared to the others.
Q3: What is a "residual solvent peak" and how does it affect my spectrum?

No deuterated solvent is 100% isotopically pure; there is always a small amount of the protonated form remaining.[8][10] This gives rise to a "residual solvent peak" in your ¹H NMR spectrum. For example, CDCl₃ shows a small peak at ~7.26 ppm from the residual CHCl₃.[11]

  • Why it Matters: You must choose a solvent whose residual peak does not overlap with the signals from your analyte.[9] If you are interested in the aromatic region of your compound, using CDCl₃ (peak at 7.26 ppm) might obscure one of your signals. In this case, switching to Acetone-d₆ (residual peak at ~2.05 ppm) or DMSO-d₆ (residual peak at ~2.50 ppm) would be a better choice.

Experimental Protocols

Protocol 1: General Sample Preparation for a Solvent Study

This protocol ensures consistency when comparing spectra across different solvents.

  • Weigh Analyte: Accurately weigh approximately 5 mg of dry this compound into a clean, dry vial.

  • Solvent Dispensing: Using a clean glass syringe, add 0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) to the vial.

  • Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. If necessary, gentle warming can be applied, but ensure the sample cools to room temperature before analysis.

  • Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer. Ensure the instrument is locked and shimmed correctly for each new solvent, as magnetic susceptibility differs between solvents.

  • Data Processing: Process all spectra identically (e.g., same phasing, baseline correction, and referencing) to ensure valid comparisons. Reference the spectrum to the residual solvent peak or an internal standard like TMS.

Protocol 2: D₂O Shake Experiment for Identifying Exchangeable Protons
  • Prepare Sample: Prepare your sample as described in Protocol 1 using a solvent in which the suspected exchangeable proton signal (e.g., -COOH) is clearly visible (DMSO-d₆ or CDCl₃ are suitable).

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum. Note the chemical shift and integration of the peak of interest.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one drop (~20-30 µL) of D₂O.

  • Mix: Cap the NMR tube securely and shake it vigorously for 20-30 seconds to facilitate the H/D exchange.

  • Re-acquire Spectrum: Place the tube back into the spectrometer. It is not necessary to re-lock or re-shim for this small addition. Acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The disappearance or significant reduction in the intensity of the signal confirms it is an exchangeable proton.

References

  • NotEvans. (2017). What effect does hydrogen bonding have on H NMR spectra? Chemistry Stack Exchange. [Link]

  • Scribd. (n.d.). Why Hydrogen Bonding Responsible To Increase in Chemical Shift. [Link]

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  • Buckingham, A. D. (1960). Chemical shift in the nuclear magnetic resonance spectra of molecules containing polar groups. ResearchGate. [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link]

  • Limbach, H.-H. (2007). Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Rashkin, M. J., & Waters, M. L. (2002). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society. [Link]

  • Gayathri, S., & Priya, M. H. (2025). Solvent-Based NMR Approaches for the Assessment of Molecular Interactions: A Review of Current Practices. Magnetic Resonance in Chemistry. [Link]

  • Bothner-By, A. A., & Glick, R. E. (1957). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics. [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Ch 13 - Shielding. [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. [Link]

  • Weinberger, M. A., Heggie, R. M., & Holmes, H. L. (1965). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry. [Link]

  • Kanto Kagaku. (n.d.). How to select NMR solvent. [Link]

  • Wikipedia. (n.d.). Chemical shift. [Link]

  • Chemistry LibreTexts. (2020). 12.3: Chemical Shifts and Shielding. [Link]

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Technical Support Center: Stability Testing of 2-(3-Methoxy-4-nitrophenoxy)acetic acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(3-Methoxy-4-nitrophenoxy)acetic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of your experimental results. The stability of your compound in solution is a critical parameter that can significantly impact assay performance, reproducibility, and the ultimate success of your research. This guide provides a comprehensive resource, structured in a question-and-answer format, to address common challenges and troubleshooting scenarios encountered during the handling, storage, and analysis of this compound solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the preparation and storage of this compound solutions.

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, high-purity organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or absolute ethanol are recommended. The choice depends on the requirements of your downstream application. DMSO is a common choice due to its high solubilizing power. However, for cell-based assays, ensure the final concentration of DMSO is non-toxic to your system. For applications requiring aqueous buffers, a concentrated stock in an organic solvent should be prepared first, followed by serial dilution into the aqueous medium. Direct dissolution in aqueous buffers, especially at neutral or acidic pH, may be limited by the compound's solubility.

Q2: What are the optimal storage conditions for solutions to ensure stability?

A2: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1] Nitroaromatic compounds can be susceptible to photolytic degradation.[2]

  • Atmosphere: For maximum stability, particularly if the solvent is susceptible to peroxide formation (e.g., some ethers or older batches of DMSO), consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

Q3: How can I visually assess if my solution has started to degrade?

A3: While not a quantitative measure, visual inspection is a crucial first step. Signs of potential degradation include:

  • Color Change: A freshly prepared solution should be pale yellow. A change to a darker yellow or brownish hue can indicate the formation of degradation products, possibly from the alteration of the nitro group.

  • Precipitate Formation: The appearance of solid material in a solution that was previously clear may indicate compound degradation, precipitation due to solvent evaporation, or exceeding the solubility limit after temperature changes.

Q4: What is the expected shelf-life of a prepared stock solution?

A4: The shelf-life is highly dependent on the solvent and storage conditions. A properly prepared stock solution in anhydrous DMSO, stored in single-use aliquots at -80°C and protected from light, can be stable for several months. However, for critical applications, it is best practice to prepare fresh solutions or to qualify the stability of your stored solutions over time using an appropriate analytical method, such as HPLC.[3]

Part 2: In-Depth Troubleshooting Guide

This section provides a problem-cause-solution framework for specific issues that may arise during your experiments.

Problem: My experimental results are inconsistent, even when using the same batch of solution.

  • Potential Cause 1: Solution Instability. The compound may be degrading in your working solution, especially if it's prepared in an aqueous buffer and left at room temperature for extended periods. The ether linkage in the phenoxyacetic acid moiety can be susceptible to hydrolysis under certain pH conditions.

  • Solution 1: Prepare fresh working solutions from a frozen stock immediately before each experiment. If the experiment is lengthy, assess the compound's stability in the assay buffer over the experiment's duration. This can be done by taking aliquots at different time points and analyzing them via HPLC to quantify the parent compound.

  • Potential Cause 2: Repeated Freeze-Thaw Cycles. Each time a stock solution is frozen and thawed, the compound is subjected to stress. This can lead to the introduction of moisture from condensation and can accelerate degradation, leading to a gradual decrease in the effective concentration.

  • Solution 2: Aliquot your main stock solution into smaller, single-use vials immediately after preparation.[4] This ensures that you are always working with a solution that has undergone a minimal number of freeze-thaw cycles.

Problem: I observe new, unexpected peaks in my HPLC chromatogram.

  • Potential Cause: Chemical Degradation. The appearance of new peaks is a strong indicator that the parent compound is breaking down. Nitroaromatic compounds are known to undergo degradation through several pathways, including reduction of the nitro group or hydrolysis.[5][6]

  • Solution: This situation requires a systematic investigation, often through a forced degradation study (see Part 3). By intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light), you can identify the potential degradation products and develop an analytical method that can resolve and quantify them.[2][7] This "stability-indicating method" is crucial for accurately assessing the purity and concentration of your active compound.

Problem: The color of my solution has darkened significantly upon storage.

  • Potential Cause: Nitro Group Transformation. The nitro group (-NO₂) is an electrophilic functional group. Its reduction or participation in side reactions can lead to the formation of colored byproducts. For example, reduction can lead to nitroso (-NO) or amino (-NH₂) derivatives, which can alter the chromophore and thus the visible color of the solution.

  • Solution: While a color change indicates a chemical change, it doesn't quantify the extent of degradation. Use a stability-indicating analytical method like HPLC-UV to determine the percentage of the parent compound remaining. Discard any solution that shows a significant color change and prepare a fresh batch, ensuring strict adherence to proper storage protocols (protection from light, cold temperature).

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[2]

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or DAD detector and a C18 column

Methodology:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Dilute stock with ACN/Water (1:1). Incubate at 60°C for 7 days.

    • Photolytic Degradation: Dilute stock with ACN/Water (1:1). Expose to a photostability chamber (ICH Q1B conditions) or direct sunlight for 7 days.

  • Control Sample: Prepare a control by mixing 1 mL of stock with 1 mL of ACN/Water (1:1) and store at 4°C, protected from light.

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze by a reverse-phase HPLC method (e.g., C18 column, gradient elution with water/ACN containing 0.1% formic acid, UV detection at an appropriate wavelength).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). Calculate the percentage of degradation.

Data Presentation

Table 1: Summary of Recommended Storage Practices and Troubleshooting

ParameterRecommendationPotential Issue if DeviatedTroubleshooting Action
Solvent Anhydrous DMSO or DMFReduced solubility, hydrolysisUse high-purity solvent, prepare fresh
Temperature -20°C (short-term), -80°C (long-term)Accelerated degradationAliquot and store at lower temperatures
Light Store in amber vials or protect from lightPhotodegradation, color changeUse light-protecting containers
Freeze/Thaw Aliquot into single-use volumesInconsistent concentration, degradationImplement a single-use aliquot system
pH (Aqueous) Application-dependent; assess stabilityHydrolysis of ether linkagePerform stability study in your buffer
Visualizations

G cluster_prep Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare 1 mg/mL Stock in Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (60°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo control Control Sample (4°C, Dark) prep_stock->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to 50 µg/mL oxidation->dilute thermal->dilute photo->dilute control->dilute neutralize->dilute hplc Analyze via Stability- Indicating HPLC Method dilute->hplc eval Compare Stressed vs. Control - Assess Peak Purity - Quantify Degradation - Identify Degradants hplc->eval

References

  • Vertex AI Search. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from Google.[4]

  • Vertex AI Search. (2025). Best Practices for Laboratory Table Chemical Storage. Retrieved from Google.[8]

  • SB Labs. (n.d.). Chemical Storage in Labs - Safe Storage Guide. Retrieved from sblabs.co.uk.[9]

  • Chemistry For Everyone. (2025). What Are The Best Practices For Chemical Storage In A Laboratory? Retrieved from YouTube.[1]

  • U.S. Chemical Storage. (2025). The Top 10 Best Practices For Proper Chemical Storage. Retrieved from uschemicalstorage.com.[10]

  • LabSolutions. (n.d.). 2-(3-Methoxy-4-nitrophenyl)acetic acid. Retrieved from labsolutions.com.[3]

  • Benchchem. (n.d.). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation. Retrieved from benchchem.com.

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from medcraveonline.com.[2]

  • ResearchGate. (n.d.). Microbial biodegradation of nitrophenols and their derivatives: A Review. Retrieved from ResearchGate.[11]

  • PubMed. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from PubMed.[5]

  • Scribd. (2012). New Trends in Forced Degradation Studies. Retrieved from Scribd.[7]

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Validation & Comparative

A Framework for a Comparative Analysis of a Novel Phenoxyacetic Acid Derivative and the Archetypal Synthetic Auxin, 2,4-D

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Elucidating Biological Activity

For researchers in drug development and agricultural science, the exploration of novel compounds with potential biological activity is a cornerstone of innovation. This guide provides a comprehensive framework for the comparative analysis of a newly synthesized or uncharacterized phenoxyacetic acid derivative, exemplified here by 2-(3-Methoxy-4-nitrophenoxy)acetic acid, against the well-established synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D). While extensive data exists for 2,4-D, the biological activity of many novel derivatives remains to be elucidated. This guide, therefore, serves as a roadmap for conducting such a comparative study, emphasizing scientific integrity, experimental rigor, and a deep understanding of the underlying biological mechanisms.

Introduction: Understanding the Chemical Context

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective systemic herbicide discovered during World War II, which revolutionized modern agriculture.[1] It primarily targets broadleaf weeds, leaving monocotyledonous crops like corn, wheat, and rice largely unaffected.[1][2] Its mechanism of action lies in its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), the most common and physiologically active auxin.[3] At herbicidal concentrations, 2,4-D induces uncontrolled and unsustainable growth in susceptible plants, leading to stem curling, leaf withering, and ultimately, cell death.[1][2]

FeatureThis compound2,4-Dichlorophenoxyacetic acid (2,4-D)
Chemical Formula C₉H₉NO₆[4]C₈H₆Cl₂O₃[3]
Molecular Weight 227.17 g/mol 221.04 g/mol
Chemical Structure (Structure not available in search results)(Structure widely available)
Known Biological Activity Not publicly documentedSynthetic auxin, herbicide[2][3][5]

The Auxin Signaling Pathway: The Molecular Battleground

To understand the potential effects of our novel compound, we must first grasp the mechanism of action of 2,4-D. As a synthetic auxin, 2,4-D hijacks the plant's natural auxin signaling pathway.[6]

At the molecular level, auxin perception occurs via a co-receptor complex consisting of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[6] In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

When auxin (or a synthetic mimic like 2,4-D) is present, it acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA proteins.[6] This binding event targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of a host of genes involved in cell elongation, division, and differentiation.[7] At herbicidal concentrations of 2,4-D, this process is overstimulated, leading to the phytotoxic effects observed in susceptible plants.[8]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., 2,4-D) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds Degradation 26S Proteasome Degradation TIR1_AFB->Degradation targets for ARF ARF Aux_IAA->ARF represses Aux_IAA->Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates Transcription_Activation Transcription Activation Auxin_Responsive_Genes->Transcription_Activation

Caption: Simplified diagram of the core auxin signaling pathway.

A Trio of Bioassays: Quantifying Biological Activity

To empirically compare the biological activity of this compound and 2,4-D, a series of well-established bioassays should be conducted. These assays are designed to quantify dose-dependent physiological responses indicative of auxin activity.

Seed Germination Assay

Auxins are known to influence seed dormancy and germination, often in a concentration-dependent manner.[9][10] Low concentrations can promote germination, while higher concentrations can be inhibitory.[11] This assay provides a straightforward initial screen for auxin-like activity.

Experimental Protocol:

  • Seed Sterilization: Surface sterilize seeds (e.g., Arabidopsis thaliana or lettuce) with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

  • Plating: Prepare petri dishes with a suitable germination medium (e.g., 0.8% agar with 1/2 strength Murashige and Skoog salts). Incorporate a range of concentrations of this compound and 2,4-D (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) into the medium. A solvent control (e.g., DMSO) should also be included.

  • Sowing and Stratification: Aseptically sow the sterilized seeds onto the prepared plates. To break dormancy, stratify the plates at 4°C in the dark for 2-4 days.

  • Incubation: Transfer the plates to a growth chamber with controlled light (e.g., 16-hour light/8-hour dark cycle) and temperature (e.g., 22°C).

  • Data Collection: Score germination, defined as the emergence of the radicle, daily for 7-10 days.[9]

  • Analysis: Plot the germination percentage against time for each concentration. Calculate the germination rate and final germination percentage. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences between treatments.

Root Elongation Assay

A hallmark of auxin activity is the inhibition of primary root elongation at high concentrations, while often promoting lateral root formation. This assay is highly sensitive and provides quantitative data on auxin-like effects.

Experimental Protocol:

  • Seedling Preparation: Germinate sterilized seeds on auxin-free medium as described above.

  • Transfer: After 4-5 days, transfer seedlings of uniform size to new plates containing the range of concentrations of the test compounds.

  • Vertical Growth: Place the plates vertically in a growth chamber to allow roots to grow along the surface of the medium.

  • Marking and Incubation: Mark the position of the root tip at the time of transfer. Incubate for an additional 3-5 days.

  • Data Collection: Measure the length of new root growth from the initial mark. The number of lateral roots can also be counted.

  • Analysis: Calculate the percentage of root growth inhibition relative to the control for each concentration. Plot the inhibition curve and determine the IC₅₀ (the concentration that causes 50% inhibition) for both compounds.

Avena Coleoptile Elongation Assay

This classic bioassay measures the ability of a substance to induce cell elongation in oat (Avena sativa) coleoptiles, the protective sheath covering the emerging shoot. It is a direct measure of growth-promoting activity characteristic of auxins.

Experimental Protocol:

  • Coleoptile Growth: Germinate oat seeds in the dark for 3-4 days to obtain etiolated seedlings with straight coleoptiles.

  • Sectioning: Under dim green light, excise the apical 3-4 mm of the coleoptiles and discard. Cut a sub-apical section of a defined length (e.g., 10 mm).

  • Incubation: Float the coleoptile sections in a buffer solution containing the various concentrations of the test compounds.

  • Measurement: After a set incubation period (e.g., 24 hours) in the dark, measure the final length of the coleoptile sections.

  • Analysis: Calculate the increase in length for each treatment. Plot the elongation against the logarithm of the concentration to generate a dose-response curve.

Experimental_Workflow cluster_assays Bioassays Seed_Germination Seed Germination Assay Dose_Response Dose-Response Curves Seed_Germination->Dose_Response Root_Elongation Root Elongation Assay Root_Elongation->Dose_Response Coleoptile_Elongation Avena Coleoptile Elongation Assay Coleoptile_Elongation->Dose_Response Start Prepare Stock Solutions (Test Compounds & 2,4-D) Start->Seed_Germination Start->Root_Elongation Start->Coleoptile_Elongation IC50_EC50 Calculate IC₅₀/EC₅₀ Dose_Response->IC50_EC50 Comparison Compare Potency & Efficacy IC50_EC50->Comparison

Caption: General experimental workflow for comparative bioassays.

Interpreting the Data: Building a Biological Profile

The collective data from these assays will allow for a robust comparison between this compound and 2,4-D.

  • Potency: The IC₅₀ or EC₅₀ values will provide a quantitative measure of the potency of each compound. A lower value indicates higher potency.

  • Efficacy: The maximum effect observed at saturating concentrations will indicate the efficacy of the compound.

  • Auxin-like Signature: A biphasic dose-response curve in the seed germination assay (stimulation at low concentrations, inhibition at high), strong inhibition of primary root elongation, and promotion of coleoptile elongation would collectively provide strong evidence for auxin-like activity.

Should this compound exhibit significant biological activity, further investigations into its selectivity between monocots and dicots, its mode of uptake and transport within the plant, and its interaction with the TIR1/AFB receptor complex would be warranted.

Conclusion

This guide provides a foundational experimental framework for characterizing the biological activity of a novel phenoxyacetic acid derivative, using this compound as a case study, in comparison to the well-known synthetic auxin, 2,4-D. By systematically applying these established bioassays and understanding the underlying molecular mechanisms, researchers can effectively elucidate the biological profile of new compounds, paving the way for the development of next-generation herbicides, plant growth regulators, or other valuable chemical tools. The key to a successful comparison lies not just in the execution of these protocols, but in the careful interpretation of the data within the broader context of auxin biology.

References

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A Comparative Guide to the Validation of Analytical Methods for 2-(3-Methoxy-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methods for the quantification and purity assessment of 2-(3-methoxy-4-nitrophenoxy)acetic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and contrasts its performance with a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) approach. The experimental data and protocols herein are presented to support informed decisions in method selection for quality control, stability studies, and impurity profiling.

Introduction to this compound and the Imperative of Method Validation

This compound is a niche organic molecule with potential applications in chemical synthesis and pharmaceutical research. Its chemical structure, featuring a nitrophenoxyacetic acid backbone, necessitates precise and reliable analytical methods to ensure its identity, purity, and quality. The validation of these analytical methods is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance, providing documented evidence that a method is fit for its intended purpose.[1][2]

The validation process, as outlined by the International Council for Harmonisation (ICH) and enforced by regulatory bodies like the FDA and EMA, establishes the performance characteristics of a method, ensuring its accuracy, precision, and reliability.[3][4][5] This guide will walk through the validation of a proposed HPLC-UV method, a workhorse in pharmaceutical analysis, and compare it to the capabilities of LC-MS/MS, a technique renowned for its sensitivity and specificity.[6][7][8]

Primary Analytical Method: A Validated HPLC-UV Approach

A reversed-phase HPLC method with UV detection is proposed for the routine assay and impurity determination of this compound. This technique is selected for its robustness, cost-effectiveness, and wide availability in quality control laboratories.[6] The validation of this method is conducted in accordance with ICH Q2(R2) guidelines.[4][9][10]

Experimental Protocol: Proposed HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and 20 mM phosphate buffer (pH 2.0) in a 60:40 (v/v) ratio. The low pH of the mobile phase is crucial for suppressing the ionization of the carboxylic acid group of the analyte, thereby ensuring good peak shape and retention on the non-polar stationary phase.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound, anticipated to be in the range of 270-280 nm due to the presence of the nitroaromatic chromophore.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Presentation: Summary of Validation Parameters for the HPLC-UV Method

The following table summarizes the validation parameters and acceptance criteria for the proposed HPLC-UV method, based on ICH guidelines.

Validation ParameterAcceptance Criteria (ICH)Plausible Experimental Outcome
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.No interference from placebo or known impurities at the retention time of the analyte peak. Peak purity analysis by a photodiode array detector should confirm homogeneity.
Linearity (R²) R² ≥ 0.999R² = 0.9995
Range 80% - 120% of the test concentration for assay; LOQ - 120% for impurity quantification.1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- RepeatabilityRSD ≤ 2%0.75%
- Intermediate PrecisionRSD ≤ 2%1.10%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters.No significant impact on assay results or chromatographic performance with minor changes in mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2 °C).
Experimental Workflow for HPLC-UV Method Validation

The validation of the HPLC-UV method follows a systematic workflow to ensure all performance characteristics are thoroughly evaluated.

Caption: Workflow for the validation of the HPLC-UV analytical method.

Alternative Analytical Method: LC-MS/MS for Enhanced Sensitivity and Specificity

For applications requiring higher sensitivity, such as the detection of trace-level impurities or for bioanalytical studies, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.[3][8][12] Its superior selectivity allows for the confident identification and quantification of analytes in complex matrices, often with minimal sample preparation.[13][14]

Experimental Protocol: Proposed LC-MS/MS Method
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A shorter C18 column suitable for fast LC applications (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The use of a volatile buffer like formic acid is essential for compatibility with mass spectrometry.[4]

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is proposed, as the carboxylic acid moiety of the analyte is expected to readily deprotonate.[4]

  • MS/MS Transitions: Specific parent-to-product ion transitions would be optimized for this compound and any known impurities to ensure high selectivity and sensitivity.

Comparative Performance: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific analytical requirements. The following table provides a comparative overview of their performance characteristics.[3][8]

Performance CharacteristicHPLC-UVLC-MS/MSRationale for Selection
Sensitivity Good (µg/mL to ng/mL range)Excellent (pg/mL to fg/mL range)LC-MS/MS is the method of choice for trace-level quantification.[6][8]
Specificity Dependent on chromatographic resolution; co-eluting impurities with similar UV spectra can interfere.[15]High, based on specific mass-to-charge ratio transitions, allowing for quantification even with co-eluting peaks.For complex matrices or for impurity identification, LC-MS/MS offers unparalleled specificity.[3][8]
Cost & Complexity Lower initial investment and operational costs; simpler to operate.Higher initial investment and maintenance costs; requires more specialized expertise.For routine QC in a high-throughput environment, HPLC-UV is more cost-effective.
Quantification Generally more robust and less susceptible to matrix effects for quantification of the main component.[1]Can be prone to matrix effects (ion suppression or enhancement), requiring careful validation and often the use of internal standards.HPLC-UV is often preferred for the primary assay of the active ingredient due to its robustness.[1]
Applicability Broadly applicable to non-volatile and thermally labile compounds with a UV chromophore.Applicable to a wide range of ionizable compounds; provides structural information for impurity identification.LC-MS/MS is essential for impurity profiling and structural elucidation.[3][10]

Decision Framework for Method Selection

The selection of the most appropriate analytical method is a critical decision that impacts the entire drug development lifecycle. The following decision tree provides a logical framework for choosing between HPLC-UV and LC-MS/MS for the analysis of this compound.

Method Selection Decision Tree cluster_0 Primary Analytical Goal cluster_1 Method Selection cluster_2 Justification Start Start: Analytical Need for This compound Goal What is the primary analytical goal? Start->Goal HPLUV Select HPLC-UV Goal->HPLUV Routine Assay & Known Impurity Quantification LCMS Select LC-MS/MS Goal->LCMS Trace Level Impurity Profiling, Unknown Impurity ID, or Bioanalysis HPLUV_Just Justification: - Robustness - Cost-effectiveness - Routine QC HPLUV->HPLUV_Just LCMS_Just Justification: - High Sensitivity - High Specificity - Impurity ID - Bioanalysis LCMS->LCMS_Just

Caption: Decision tree for selecting an analytical method.

Forced Degradation Studies: Ensuring Method Specificity

To establish the stability-indicating nature of the proposed analytical methods, forced degradation studies are essential.[2][16][17][18][19] These studies involve subjecting this compound to various stress conditions to generate potential degradation products.

Protocol for Forced Degradation Studies
  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light as per ICH Q1B guidelines.

The stressed samples are then analyzed by the proposed HPLC-UV and LC-MS/MS methods to demonstrate that the methods can effectively separate the parent drug from all degradation products, thus proving their specificity.[7][17]

Conclusion

The validation of an analytical method is a critical component of ensuring the quality and safety of pharmaceutical products. This guide has presented a comprehensive overview of a proposed validated HPLC-UV method for the analysis of this compound and provided a detailed comparison with an LC-MS/MS alternative. While the HPLC-UV method is well-suited for routine quality control due to its robustness and cost-effectiveness, the LC-MS/MS method offers superior sensitivity and specificity, making it indispensable for trace-level impurity profiling and bioanalytical applications. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, as outlined in the provided decision framework.

References

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agriculture, understanding the intricate relationship between the chemical structure of a molecule and its biological activity is paramount. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of substituted phenoxyacetic acids, a versatile chemical scaffold known for its wide range of biological activities, most notably as herbicides. We will delve into the molecular mechanisms, comparative biological data, and detailed experimental protocols to provide a comprehensive resource for designing and evaluating novel compounds.

The Phenoxyacetic Acid Scaffold: A Privileged Structure

Phenoxyacetic acid consists of a phenyl ring linked to an acetic acid moiety through an ether bond. This core structure is a "privileged scaffold" in medicinal and agricultural chemistry because its derivatives exhibit a wide spectrum of biological activities, including herbicidal, antimicrobial, anti-inflammatory, and anticancer effects.[1] The biological activity of these analogs is profoundly influenced by the nature, position, and number of substituents on the aromatic ring, as well as modifications to the acetic acid side chain.

The most well-known application of phenoxyacetic acid derivatives is as synthetic auxin herbicides. Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) mimic the natural plant hormone indole-3-acetic acid (IAA).[2] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.

Core Principles of Structure-Activity Relationship (SAR)

The biological activity of substituted phenoxyacetic acids is intricately linked to their molecular structure. The key determinants of activity are the substituents on the aromatic ring and the integrity of the acetic acid side chain.

The Role of Aromatic Ring Substitution

The nature, position, and number of substituents on the phenyl ring are critical for herbicidal activity. Halogen atoms, particularly chlorine, and methyl groups are common substituents that significantly influence the molecule's efficacy.

  • Position of Substitution: The position of the substituent on the phenyl ring is crucial. For instance, chlorine substitution at positions 2 and 4 of the benzene ring, as seen in 2,4-D, is known to induce significant cytotoxic and mutagenic effects, which contribute to its herbicidal action.[3] The introduction of a third chlorine atom at the 5th position, as in 2,4,5-T, has been found to abolish the mutagenic effect while retaining toxicity.[3]

  • Number of Substituents: The number of substituents also plays a key role. Dichlorinated derivatives like 2,4-D are generally more active than their monosubstituted counterparts.[1]

  • Nature of Substituents: The type of substituent affects the electronic and steric properties of the molecule, which in turn influences its interaction with the target receptor. The presence of a methyl group, as in MCPA (2-methyl-4-chlorophenoxyacetic acid), also confers high herbicidal activity.[1]

The Acetic Acid Side Chain

The acetic acid side chain is essential for auxin-like activity. The carboxylic acid group is believed to be the primary site of interaction with the auxin receptor. Modifications to this side chain, such as esterification, can alter the compound's uptake and transport within the plant. Ester formulations are generally more lipophilic and can penetrate the plant cuticle more effectively.[2] Once inside the plant, these esters are hydrolyzed to the active acid form.

Comparative Analysis of Herbicidal Activity

A direct quantitative comparison of the herbicidal activity of various substituted phenoxyacetic acids is essential for understanding their SAR. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 1: Comparative Herbicidal Activity of Substituted Phenoxyacetic Acids

CompoundSubstituentsTarget WeedActivity MetricValueReference
2,4-D2,4-dichloroBrassica campestris (root growth)IC50~0.0002 mmol L⁻¹[4]
MCPA2-methyl-4-chloroBrassica campestris (root growth)IC50~0.0002 mmol L⁻¹[4]
2,4,5-T2,4,5-trichloroBroadleaf weedsGeneral EfficacyHigh[2]
Phenoxyacetic acidUnsubstitutedLolium multiflorum (root growth)% Inhibition @ 0.156 mmol L⁻¹Lower than substituted analogs[4]

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions and target species.

The data clearly indicates that dichlorinated and methyl-chloro substituted phenoxyacetic acids exhibit significantly higher herbicidal potency compared to the unsubstituted parent compound.

Beyond Herbicides: A Spectrum of Biological Activities

The versatility of the phenoxyacetic acid scaffold extends to various therapeutic areas. Researchers have synthesized and evaluated numerous derivatives for their potential as antimicrobial, anti-inflammatory, and anticancer agents.

Table 2: Anticancer Activity of Selected Phenoxyacetic Acid Derivatives

CompoundCell LineActivity MetricValue (µM)
4-chlorophenoxyacetic acid derivativeHuman breast cancer (MCF-7)IC5010.51
Pyridazine hydrazide appended phenoxy acetic acidHuman liver cancer (HepG2)IC506.9
2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivativeHuman breast cancer (MCF-7)IC5010.51

Experimental Protocols for Activity Assessment

To enable researchers to conduct their own SAR studies, this section provides detailed, step-by-step methodologies for key bioassays.

Avena Coleoptile Elongation Bioassay for Auxin Activity

This classic bioassay is a quantitative test to measure the auxin-like activity of a compound.[5]

Principle: The test is based on the polar transport of auxin in the coleoptiles of oats (Avena sativa). An external application of an auxin-like substance to one side of a decapitated coleoptile will cause that side to elongate more, resulting in a curvature that is proportional to the concentration of the active substance.[6]

Step-by-Step Protocol:

  • Seed Germination: Germinate Avena sativa seeds in complete darkness. Two days after germination, expose the seedlings to a brief period (2-4 hours) of red light.

  • Seedling Preparation: When the roots reach approximately 2 mm in length, transfer the seedlings to glass holders for water culture. Select straight coleoptiles for the assay.

  • First Decapitation and Auxin Collection: Excise the top 1 mm of the coleoptiles and place them on an agar block to allow the natural auxin to diffuse into the agar.

  • Agar Block Preparation: Cut the auxin-containing agar into standardized blocks (e.g., 1 mm³).

  • Second Decapitation: After about 3 hours, perform a second decapitation of the coleoptiles, removing the top 4 mm to prevent regeneration of the tip. Gently pull the primary leaf to break its connection at the base.

  • Application of Test Compound: Place an agar block containing the test compound (or a control) asymmetrically on one side of the cut coleoptile surface. The primary leaf can be used to support the agar block.

  • Incubation and Measurement: After approximately 90-110 minutes, create a shadowgraph of the seedlings and measure the angle of curvature.

  • Data Analysis: The degree of curvature is directly proportional to the concentration of the auxin-like compound in the agar block. A standard curve can be generated using known concentrations of a reference auxin like IAA.

Seed Germination and Root Elongation Inhibition Assay

This bioassay is a straightforward method to assess the herbicidal potential of a compound by measuring its effect on seed germination and early root growth.[7]

Principle: Herbicides can inhibit or retard seed germination and subsequent root and shoot development. The degree of inhibition is concentration-dependent and can be quantified to determine the compound's potency.

Step-by-Step Protocol:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO) and then in distilled water or a nutrient solution. Include a solvent control.

  • Test Setup: Place a sterile filter paper in a petri dish and moisten it with a specific volume of the test solution or control.

  • Seed Plating: Place a predetermined number of seeds of a sensitive indicator species (e.g., garden cress, Lepidium sativum) on the moistened filter paper.[8][9]

  • Incubation: Seal the petri dishes and incubate them in a controlled environment (e.g., 25°C in the dark) for a specified period (e.g., 3-5 days).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds at regular intervals. A seed is considered germinated when the radicle emerges.

    • Root Length: At the end of the incubation period, carefully remove the seedlings and measure the length of the primary root.

  • Data Analysis: Calculate the percentage of germination inhibition and root growth inhibition for each concentration relative to the control. The IC50 value (the concentration that causes 50% inhibition) can then be determined.

Visualizing the Mechanism of Action

To better understand the biological processes underlying the activity of phenoxyacetic acids, we can visualize the key pathways and experimental workflows using Graphviz.

General Structure and Key Substitution Sites

Caption: Core structure of phenoxyacetic acid with potential substitution sites (R₂-R₆) on the phenyl ring.

Auxin Signaling Pathway

cluster_cell Plant Cell Auxin Phenoxyacetic Acid (Auxin Mimic) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Growth & Cell Division Auxin_Responsive_Genes->Uncontrolled_Growth Leads to

Caption: Simplified auxin signaling pathway initiated by phenoxyacetic acid herbicides.

Experimental Workflow for SAR Studies

cluster_workflow SAR Experimental Workflow Compound_Synthesis Synthesis of Substituted Analogs Biological_Screening Biological Screening (e.g., Avena Bioassay, Root Inhibition) Compound_Synthesis->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis SAR_Elucidation Elucidation of Structure-Activity Relationships Data_Analysis->SAR_Elucidation Lead_Optimization Lead Compound Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design

Caption: A typical experimental workflow for conducting structure-activity relationship studies.

Conclusion: A Powerful Tool for Rational Design

The phenoxyacetic acid scaffold is a testament to the power of understanding structure-activity relationships. The extensive research into its derivatives has provided a wealth of knowledge on how subtle changes in molecular structure can lead to profound differences in biological activity. For researchers in drug discovery and agricultural science, a thorough grasp of these principles, combined with robust experimental validation, is crucial for the rational design of novel, effective, and safe chemical agents. This guide provides a foundational framework for this endeavor, empowering scientists to build upon the rich history of phenoxyacetic acid chemistry to address current and future challenges.

References

  • A schematic representation of auxin perception. Auxin binds to its receptor SCF-TIR1 and degrades Aux/IAA protein by ubiquitination. Aux/IAA transcription is repressed by the Aux/IAA-ARF dimer via a negative feedback loop. Link

  • Study Notes on Bioassay (With Diagram) | Plants - Biology Discussion. Link

  • Auxin signal transduction pathways. (A) Model of the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) signaling pathway. Link

  • Auxin signalling pathways in plants. (a) The 'canonical' pathway... - ResearchGate. Link

  • Auxin Signaling in Regulation of Plant Translation Reinitiation - Frontiers. Link

  • Mechanisms of auxin signaling - PMC - NIH. Link

  • Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners - PubMed. Link

  • 2,4-Dichlorophenoxyacetic acid. Link

  • Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates - PubMed. Link

  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC - NIH. Link

  • Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid - Semantic Scholar. Link

  • Garden cress (Lepidium sativum) seed germination, root and shoot elongation test for monitoring contaminated sites | ENvironmental inFOrmation. Link

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. Link

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. Link

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do;. Link

  • DOT Language - Graphviz. Link

  • Graphviz tutorial - YouTube. Link

  • 2,4-Dichlorophenoxyacetic acid - Wikipedia. Link

  • Genotoxic effect of substituted phenoxyacetic acids - PubMed. Link

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. Link

  • The differential binding and biological efficacy of auxin herbicides - PMC - NIH. Link

  • 6 Synthetic herbicides include MCPA, 2,4-D, and 2,4,5-T. - ResearchGate. Link

  • Seed Germination and Root Elongation Toxicity Tests in Hazardous Waste Site Evaluation: Methods Development and Applications - ASTM Digital Library. Link

  • Dicamba, 2,4-D, 2,4,5-T - CORESTA. Link

  • Using Cress in the Lab - Science & Plants for Schools. Link

  • 2,4,5-T - Collaborative for Health & Environment. Link

  • Development and Analysis of QSAR Models for Generating Pesticidal Synt - Taylor & Francis eBooks. Link

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Link

  • (PDF) Whole-Plant and Seed Bioassays for Resistance Confirmation - ResearchGate. Link

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A Comparative Guide to the Efficacy of Phenoxyacetic Acid Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of agricultural science and weed management, a comprehensive understanding of herbicide efficacy is paramount. This guide provides an in-depth, objective comparison of the performance of various phenoxyacetic acid herbicides, a cornerstone in the selective control of broadleaf weeds. Grounded in experimental data and established scientific principles, this document will delve into the nuances of their mode of action, comparative efficacy, and the critical factors influencing their performance in both controlled and field environments.

Introduction to Phenoxyacetic Acid Herbicides: The Synthetic Auxins

Phenoxyacetic acid herbicides are a class of organic compounds that have been pivotal in agriculture since the commercial release of 2,4-D in 1946.[1][2] These herbicides are synthetic auxins, meaning they mimic the natural plant growth hormone indole-3-acetic acid (IAA).[3][4] This mimicry is the basis of their herbicidal action. When absorbed by susceptible plants, primarily broadleaf weeds, they induce rapid, uncontrolled, and disorganized cell division and elongation.[3][4] This ultimately leads to the destruction of vascular tissues and plant death.[4] Their selectivity for broadleaf weeds over grasses is largely attributed to differences in vascular structure and metabolic pathways, with grasses being more capable of metabolizing these synthetic auxins.

Prominent members of this chemical family include:

  • 2,4-D (2,4-dichlorophenoxyacetic acid): One of the most widely used herbicides globally for the control of broadleaf weeds in cereal crops and non-cropland areas.[2][5]

  • MCPA (2-methyl-4-chlorophenoxyacetic acid): Another extensively used phenoxy herbicide, often favored in situations where crop safety is a primary concern.[2][6]

  • Dichlorprop (2,4-DP): Often used in combination with other herbicides to broaden the spectrum of controlled weeds.[7][8]

Mode of Action: A Disruption of Hormonal Balance

The herbicidal activity of phenoxyacetic acids is a direct consequence of their ability to overwhelm the natural auxin regulatory system in susceptible plants.[1] Unlike natural IAA, which is tightly regulated by the plant, synthetic auxins like 2,4-D are more stable and persist at high concentrations within the plant cells.[9]

The key steps in their mode of action are as follows:

  • Perception and Signal Transduction: Upon entering the plant, these synthetic auxins bind to auxin receptors, primarily the TIR1/AFB family of F-box proteins.[9]

  • Derepression of Auxin-Responsive Genes: This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins.[9] The removal of these repressors allows for the activation of auxin response factors (ARFs), which in turn switch on the expression of numerous auxin-responsive genes.[9]

  • Hormonal Crosstalk and Physiological Disruption: The overexpression of these genes leads to a cascade of physiological disruptions, including the overproduction of other plant hormones like ethylene and abscisic acid (ABA).[1][9] This hormonal imbalance results in symptoms such as epinasty (twisting of stems and petioles), leaf cupping, and ultimately, senescence and cell death.[1][3][9]

Phenoxyacetic Acid Herbicide Mode of Action cluster_0 Plant Cell SA Synthetic Auxin (e.g., 2,4-D, MCPA) Receptor TIR1/AFB Auxin Receptor SA->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Ethylene Ethylene Biosynthesis Auxin_Genes->Ethylene ABA Abscisic Acid (ABA) Biosynthesis Auxin_Genes->ABA Growth Uncontrolled Growth & Cell Division Auxin_Genes->Growth Death Plant Death Ethylene->Death Leads to Senescence ABA->Death Contributes to Stress Growth->Death Causes Vascular Damage Greenhouse Herbicide Efficacy Protocol Start Start: Seed Collection & Preparation Seed_Germination Seed Germination (Species-specific methods) Start->Seed_Germination Transplanting Transplanting Seedlings to Pots/Trays Seed_Germination->Transplanting Growth Growth to Uniform Stage (e.g., 2-3 leaf stage) Transplanting->Growth Herbicide_Prep Herbicide Solution Preparation (Dose-response) Growth->Herbicide_Prep Application Herbicide Application (Controlled Spray Chamber) Growth->Application Herbicide_Prep->Application Incubation Incubation under Controlled Conditions Application->Incubation Assessment Data Collection: Visual Injury, Biomass, Survival Incubation->Assessment Analysis Data Analysis: ED50/IC50 Calculation Assessment->Analysis End End: Efficacy Determination Analysis->End

Caption: Workflow for a greenhouse herbicide efficacy bioassay.

Step-by-Step Methodology:

  • Seed Acquisition and Preparation: Collect seeds from the target weed populations. [10]If necessary, employ dormancy-breaking techniques to ensure uniform germination.

  • Plant Cultivation: Sow seeds in a suitable substrate and allow them to grow to a consistent developmental stage (e.g., 2-4 true leaves) under controlled greenhouse conditions (temperature, light, humidity). [10][11][12]3. Herbicide Preparation: Prepare a series of herbicide concentrations to establish a dose-response curve. A typical series might include a non-treated control, and several rates below and above the anticipated effective dose.

  • Herbicide Application: Apply the herbicide solutions using a calibrated laboratory spray chamber to ensure uniform coverage. [11]5. Post-Application Care: Return the treated plants to the greenhouse and maintain optimal growing conditions.

  • Efficacy Assessment: At predetermined intervals (e.g., 7, 14, and 21 days after treatment), assess herbicide efficacy. [12]This can be done through:

    • Visual Injury Ratings: A scale of 0% (no effect) to 100% (plant death).

    • Biomass Reduction: Harvest the above-ground plant material, dry it, and weigh it to determine the reduction in biomass compared to the control. [10] * Plant Survival: Count the number of surviving plants in each treatment group. [10]7. Data Analysis: Use the collected data to calculate the ED50 or IC50 values for each herbicide-weed combination. [13][14]

Field Trial Protocol

Field trials are essential for evaluating herbicide performance under real-world agricultural conditions, taking into account environmental variables.

Field Herbicide Efficacy Protocol Start Start: Site Selection & Plot Layout Plot_Prep Plot Preparation (Tillage, Seeding) Start->Plot_Prep Treatment_Design Treatment Design (Randomized Complete Block) Plot_Prep->Treatment_Design Herbicide_App Herbicide Application (Calibrated Field Sprayer) Treatment_Design->Herbicide_App Data_Collection Data Collection: Weed Counts, Crop Tolerance, Environmental Data Herbicide_App->Data_Collection Yield_Assess Yield Assessment at Crop Maturity Data_Collection->Yield_Assess Data_Analysis Statistical Analysis (ANOVA, Mean Separation) Yield_Assess->Data_Analysis End End: Field Efficacy & Crop Safety Report Data_Analysis->End

Caption: Workflow for a field herbicide efficacy trial.

Step-by-Step Methodology:

  • Site Selection and Preparation: Choose a field with a uniform and representative population of the target weed species. Prepare the land according to standard agricultural practices for the crop being grown.

  • Experimental Design: Lay out the trial using a recognized statistical design, such as a randomized complete block design with at least four replications. [15]This helps to minimize the effects of field variability.

  • Treatment Application: Apply the herbicides at various rates using a calibrated field sprayer. Include an untreated control for comparison. Record environmental conditions (temperature, humidity, wind speed) at the time of application. [16]4. In-Season Assessments:

    • Weed Control: At regular intervals, assess weed control using visual ratings and by counting the number of weeds per unit area. * Crop Tolerance: Visually assess the crop for any signs of injury (phytotoxicity), such as stunting, discoloration, or malformation. 5. Yield Data: At the end of the growing season, harvest the crop from each plot and measure the yield. 6. Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between the herbicide treatments.

Factors Influencing Efficacy

The performance of phenoxyacetic acid herbicides is not solely dependent on the chemical itself but is significantly influenced by a range of environmental and biological factors.

Table 2: Key Factors Affecting Phenoxyacetic Acid Herbicide Performance

FactorInfluence on EfficacyReferences
Temperature Higher temperatures generally increase herbicide uptake and activity, but extreme heat can cause stress and reduce efficacy.[7][17]
Humidity High humidity slows the drying of spray droplets on the leaf surface, allowing for greater absorption.[6][17]
Soil Moisture Weeds under drought stress have thicker cuticles and reduced metabolic activity, leading to decreased herbicide uptake and translocation.[6][16]
Weed Growth Stage Herbicides are most effective on young, actively growing weeds.
Herbicide Formulation Ester formulations are generally more readily absorbed by weeds than amine salt formulations, especially under cool conditions, but can be more volatile. [4]Choline salt formulations offer reduced volatility. [4][4]
Water Quality Hard water and water with high levels of suspended solids can reduce the efficacy of some herbicides.[6][16]

Conclusion

The phenoxyacetic acid herbicides, including 2,4-D, MCPA, and dichlorprop, remain indispensable tools in modern weed management. Their efficacy is a complex interplay of their inherent chemical properties, the target weed's biology, and prevailing environmental conditions. A thorough understanding of their mode of action and the factors influencing their performance, coupled with rigorous experimental evaluation, is crucial for their optimal and sustainable use. This guide provides a foundational framework for researchers and professionals to conduct their own comparative analyses and to make informed decisions in the development and application of these important herbicides.

References

  • Auxin herbicides: current status of mechanism and mode of action. (2009). Regulations.gov. [Link]

  • CHOOSING, COMPARING, AND SELECTING HERBICIDE COMBINATIONS FOR BROADLEAF WEED CONTROL. (2022). Purdue University. [Link]

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A Comparative Guide to Impurity Profiling of Synthesized 2-(3-Methoxy-4-nitrophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 2-(3-Methoxy-4-nitrophenoxy)acetic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offers detailed protocols, and presents supporting data to ensure scientific integrity and regulatory compliance.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. Unwanted chemicals that remain after synthesis or develop during formulation and storage can significantly impact the safety, efficacy, and stability of a drug product.[1] Even trace amounts of certain impurities can possess undesired pharmacological or toxicological effects.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough characterization and control of these impurities.[3]

Impurity profiling—the identification, quantification, and characterization of all potential impurities in an API—is therefore not merely a quality control exercise but a fundamental component of ensuring patient safety.[3][4] The ICH Q3A and Q3B guidelines establish clear thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug, typically starting at levels as low as 0.05%.[5] This guide will compare the primary analytical techniques used to build a robust impurity profile for synthesized this compound, providing a framework for method selection and implementation.

Synthetic Pathway and Anticipated Impurities

To effectively profile impurities, one must first understand their origin. The impurities present in a given batch are intrinsically linked to the method of synthesis and the raw materials used.[3] A plausible and efficient route for synthesizing this compound is the Williamson ether synthesis, as depicted below.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis SM1 3-Methoxy-4-nitrophenol Intermediate Ethyl 2-(3-methoxy-4- nitrophenoxy)acetate SM1->Intermediate SM2 Ethyl Chloroacetate SM2->Intermediate Base K2CO3, Acetone API 2-(3-Methoxy-4- nitrophenoxy)acetic acid Intermediate->API Hydrolysis Hydrolysis 1. NaOH (aq) 2. HCl (aq)

Caption: Plausible synthetic route for this compound.

Based on this two-step synthesis, we can anticipate several classes of impurities. A systematic evaluation of the process allows for the proactive identification of potential contaminants.[6]

Impurity_Sources cluster_Process Process-Related Impurities cluster_Degradation Degradation Products API Synthesized API Starting_Materials Starting Materials (e.g., 3-Methoxy-4-nitrophenol) API->Starting_Materials Intermediates Intermediates (e.g., Ethyl Ester) API->Intermediates Byproducts By-products (e.g., Dimerization products) API->Byproducts Reagents Reagents & Solvents (e.g., Acetone, Ethanol) API->Reagents Hydrolytic Hydrolytic API->Hydrolytic Oxidative Oxidative API->Oxidative Photolytic Photolytic API->Photolytic

Caption: Classification of potential impurities in the synthesized API.

Table 1: Potential Process-Related and Degradation Impurities

Impurity ClassPotential Compound NameOriginRationale for Formation
Starting Material 3-Methoxy-4-nitrophenolStep 1Incomplete reaction of the starting phenol.
Starting Material Ethyl ChloroacetateStep 1Excess reagent or incomplete reaction.
Intermediate Ethyl 2-(3-methoxy-4-nitrophenoxy)acetateStep 2Incomplete hydrolysis of the ester intermediate.
By-product 1,2-bis(3-methoxy-4-nitrophenoxy)ethaneStep 1Potential side reaction or impurity in starting material.
Degradation 2-(3-Hydroxy-4-nitrophenoxy)acetic acidStorage/StressDemethylation of the methoxy group under acidic or thermal stress.
Reagent/Solvent Acetone, EthanolProcessResidual solvents from reaction and purification steps.[7]

A Comparative Guide to Analytical Techniques

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach, leveraging the strengths of orthogonal methods, is essential for detection, quantification, and structural elucidation.[6][8]

TechniquePrimary ApplicationSensitivitySpecificityStructural InfoThroughput
HPLC-UV Quantification of known impurities, Purity assessmentHigh (ng-pg)Moderate to HighLow (Retention Time)High
LC-MS/MS Identification of unknown impurities, ConfirmationVery High (pg-fg)Very HighHigh (MW, Fragmentation)Moderate
GC-MS Analysis of volatile/semi-volatile impurities (Residual Solvents)Very High (pg-fg)Very HighHigh (Mass Spectrum)High
NMR Definitive structure elucidation of isolated impuritiesLow (µg-mg)Very HighVery High (Connectivity)Low
High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, ideal for separating and quantifying non-volatile organic impurities.[9] Its adaptability, precision, and robustness make it the gold standard for routine quality control and stability testing.[9][10]

  • Causality & Expertise: A reversed-phase HPLC method is the logical starting point. The target molecule and its likely impurities possess aromatic rings and polar functional groups, making them well-suited for separation on a C18 column with a water/acetonitrile mobile phase. Developing a "stability-indicating" method through forced degradation studies is critical. This ensures that any degradation products that form over the product's shelf-life can be separated from the API and other impurities, a key requirement for regulatory submissions.[11]

  • Trustworthiness: Method validation according to ICH Q2(R1) guidelines ensures the reliability of the data. Parameters such as specificity, linearity, accuracy, precision, and robustness are rigorously tested to prove the method is fit for its intended purpose.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

When HPLC-UV reveals an unknown peak, LC-MS becomes indispensable. By coupling the separation power of LC with the detection capabilities of mass spectrometry, this technique provides molecular weight and fragmentation data, which are crucial for deducing the structure of an unknown impurity.[12][13][14]

  • Causality & Expertise: For impurity identification, high-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap analyzer, is preferred. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity.[12] Tandem MS (MS/MS) experiments fragment the impurity ion, and the resulting pattern provides clues to its substructures, effectively allowing chemists to piece together the molecular puzzle.[13]

  • Trustworthiness: The combination of retention time, accurate mass, and a characteristic fragmentation pattern provides an extremely high degree of confidence in the identification of an impurity, even at trace levels.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for analyzing organic volatile impurities (OVIs), commonly known as residual solvents.[15][16] Since solvents like acetone and ethanol are used in the proposed synthesis, their control is mandatory under ICH Q3C guidelines.

  • Causality & Expertise: Headspace sampling is the preferred injection technique for residual solvent analysis. It involves heating the sample in a sealed vial and injecting only the vapor phase (headspace) into the GC. This prevents non-volatile matrix components, like the API, from contaminating the system while concentrating the volatile analytes.[17] Mass spectrometry detection provides definitive identification by comparing the resulting mass spectrum to established libraries.[15]

  • Trustworthiness: The method is validated for specificity and sensitivity, ensuring that even highly toxic Class 1 solvents can be detected at the low parts-per-million (ppm) levels required by regulatory agencies.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the ultimate authority for structural elucidation.[18] While LC-MS provides the molecular formula and fragments, NMR reveals the precise arrangement and connectivity of atoms in a molecule, including stereochemistry.[19][20]

  • Causality & Expertise: NMR is typically performed on isolated impurities. After an unknown impurity is detected by HPLC, it can be isolated using preparative chromatography. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are then conducted. These experiments act as a "GPS" for the molecule, mapping out which protons are connected to which carbons and which atoms are neighbors, allowing for unambiguous structure determination.[21][22]

  • Trustworthiness: An NMR-confirmed structure is considered definitive proof. It is the most powerful tool for resolving ambiguities that may arise from mass spectrometry data alone and is essential for qualifying new impurities that exceed identification thresholds.[18]

Experimental Protocols & Integrated Workflow

A robust impurity profiling strategy integrates these techniques into a logical workflow.

Analytical_Workflow Start Synthesized API Batch HPLC HPLC-UV Screening & Quantification Start->HPLC GCMS Headspace GC-MS (Residual Solvents) Start->GCMS Decision1 Known Impurities Below Threshold? HPLC->Decision1 Report1 Report in Profile Decision1->Report1 Yes Decision2 Unknown Peak Detected? Decision1->Decision2 No Final Comprehensive Impurity Profile Report1->Final Decision2->Report1 No LCMS LC-MS/MS Analysis (Identification) Decision2->LCMS Yes Decision3 Structure Elucidated? LCMS->Decision3 Decision3->Report1 No (Minor Peak) Decision4 Above Identification Threshold? Decision3->Decision4 Yes Decision4->Report1 No Isolate Preparative HPLC (Isolation) Decision4->Isolate Yes NMR NMR Analysis (Definitive Structure) Isolate->NMR Report2 Qualify & Report NMR->Report2 Report2->Final Report3 Report Solvents GCMS->Report3 Report3->Final

Caption: Integrated workflow for comprehensive impurity profiling.

Protocol 1: HPLC-UV Method for Quantification

Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the separation and quantification of this compound and its related impurities.

1. Instrumentation & Materials:

  • HPLC or UPLC system with a photodiode array (PDA) detector.[19]

  • C18 Column (e.g., 100 mm x 2.1 mm, 1.9 µm).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

2. Chromatographic Conditions (Starting Point):

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (verify with UV scan of API).

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-12 min: 5% to 90% B

    • 12-13 min: 90% B

    • 13-13.5 min: 90% to 5% B

    • 13.5-15 min: 5% B (re-equilibration).

3. Method Development & Validation:

  • Specificity (Forced Degradation): Subject the API to stress conditions (acid, base, peroxide, heat, light) to generate degradation products. The method is specific if all resulting degradant peaks are resolved from the main API peak (peak purity > 99%).[11]

  • Linearity: Prepare solutions of the API and known impurities at five concentrations (e.g., from LOQ to 150% of the specification limit). Plot peak area vs. concentration; the correlation coefficient (r²) should be >0.99.[23]

  • LOD & LOQ: Determine the Limit of Detection and Limit of Quantification based on signal-to-noise ratios (typically 3:1 for LOD, 10:1 for LOQ).

  • Accuracy & Precision: Analyze samples spiked with known amounts of impurities at three levels in triplicate. Accuracy is determined by percent recovery, and precision by the relative standard deviation (%RSD).

Protocol 2: LC-MS/MS for Unknown Identification

Objective: To identify unknown impurities using high-resolution mass spectrometry.

1. Instrumentation & Materials:

  • LC-QTOF or LC-Orbitrap Mass Spectrometer.[12]

  • Use the same column and mobile phases as the HPLC-UV method for seamless method transfer. Formic acid is an MS-compatible modifier.[24]

2. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all analytes.

  • Scan Mode: Full Scan MS (e.g., m/z 100-1000) to detect all ions.

  • Data-Dependent Acquisition (DDA): Configure the instrument to automatically perform MS/MS fragmentation on the top 3-5 most intense ions from the full scan.

  • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.

3. Data Analysis:

  • Extract the accurate mass of the unknown peak from the full scan data.

  • Use software to generate possible elemental compositions within a narrow mass tolerance (e.g., < 5 ppm).

  • Analyze the MS/MS fragmentation pattern to identify characteristic losses and substructures.

  • Compare the proposed structure with potential impurities predicted from the synthetic route.

Protocol 3: Headspace GC-MS for Residual Solvents

Objective: To identify and quantify residual solvents according to ICH Q3C.

1. Instrumentation & Materials:

  • GC system with a headspace autosampler and a Mass Spectrometer detector.[17]

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).[17]

  • Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Carrier Gas: Helium or Hydrogen.

2. Headspace & GC Conditions:

  • Vial Equilibration Temperature: 80°C.

  • Vial Equilibration Time: 20 min.

  • Injection Volume: 1 mL of headspace vapor.

  • Inlet Temperature: 250°C.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • MS Scan Range: m/z 29-400.

3. Analysis:

  • Prepare a standard solution containing all potential residual solvents at their ICH limit concentrations.

  • Prepare a sample solution by dissolving a known weight of the API in the diluent.

  • Analyze the standard and sample. Identify peaks by comparing retention times and mass spectra to the standard and library data (e.g., NIST).

  • Quantify using an external or internal standard method.

Conclusion

The impurity profiling of a synthesized API like this compound is a rigorous, multi-step process that forms the bedrock of its quality control and regulatory acceptance. It requires a deep understanding of the synthetic process to anticipate potential impurities and a strategic application of orthogonal analytical techniques. While HPLC serves as the primary tool for separation and quantification, it must be complemented by the high-specificity identification power of LC-MS and GC-MS. For ultimate structural confirmation of unknown impurities, NMR remains the definitive technique. By integrating these methods into a cohesive workflow, researchers and drug developers can build a comprehensive impurity profile, ensuring the final product is safe, effective, and compliant with global regulatory standards.

References

  • Waters Corporation. (n.d.). A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Waters.com. Available from: [Link]

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  • CPL. (2024). Ich guidelines for impurity profile. Contract Pharma. Available from: [Link]

  • Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. IJPSR. Available from: [Link]

  • Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters.com. Available from: [Link]

  • Pharmaffiliates. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Pharmaffiliates.com. Available from: [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. EMA. Available from: [Link]

  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink. Available from: [Link]

  • IJDRA. (2020). Regulatory aspects of Impurity profiling. IJDRA Publication. Available from: [Link]

  • Al-Sabti, B. H., & Singh, N. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. Available from: [Link]

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  • ResolveMass. (2024). GCMS Residual Solvent Analysis: What You Must Know. ResolveMass. Available from: [Link]

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A Comparative Guide to the Synthesis of 2-(3-Methoxy-4-nitrophenoxy)acetic Acid: From Traditional Methods to Modern Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and fine chemicals, 2-(3-Methoxy-4-nitrophenoxy)acetic acid holds significance as a key building block. Its synthesis is a critical step in the development of various downstream products. This guide provides an in-depth technical comparison of the primary synthetic routes to this valuable compound, offering insights into the underlying chemistry, experimental considerations, and the trade-offs between traditional and contemporary methodologies.

The Classical Approach: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, and it represents the most conventional route to this compound. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1]

The synthesis commences with the deprotonation of 3-methoxy-4-nitrophenol using a suitable base, typically a strong base like sodium hydroxide or potassium hydroxide, to generate the corresponding phenoxide. This is followed by the reaction of the phenoxide with an acetic acid derivative bearing a good leaving group, such as ethyl chloroacetate. The final step involves the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Reaction Pathway: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Hydrolysis 3-Methoxy-4-nitrophenol 3-Methoxy-4-nitrophenol Phenoxide Ion Phenoxide Ion 3-Methoxy-4-nitrophenol->Phenoxide Ion Deprotonation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Phenoxide Ion Ester Intermediate Ester Intermediate Phenoxide Ion->Ester Intermediate SN2 Attack Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Ester Intermediate Final Product This compound Ester Intermediate->Final Product Acid/Base Hydrolysis

Caption: A three-step Williamson ether synthesis for this compound.

Experimental Protocol: A Representative Williamson Synthesis
  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-4-nitrophenol in a suitable solvent such as ethanol or acetone. Add an equimolar amount of a strong base (e.g., sodium hydroxide or potassium carbonate) and stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Alkylation: To the phenoxide solution, add a slight excess of ethyl chloroacetate dropwise. Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis and Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. To the resulting residue, add a solution of sodium hydroxide and heat to reflux for 1-2 hours to hydrolyze the ester. Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Causality in Experimental Choices:
  • Choice of Base: A strong base is necessary to fully deprotonate the phenolic hydroxyl group, which has a pKa of around 10. The resulting phenoxide is a much stronger nucleophile than the neutral phenol, which is crucial for the SN2 reaction to proceed efficiently.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO can accelerate the SN2 reaction by solvating the cation of the base, leaving the phenoxide anion more exposed and reactive. However, for practical and environmental reasons, alcohols or acetone are often used.

  • Leaving Group: Chloroacetate is a commonly used and cost-effective reagent. Bromo- or iodoacetates are more reactive but also more expensive and less stable.

An Alternative Classical Route: The Ullmann Condensation

The Ullmann condensation offers another established method for the formation of aryl ethers.[2] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[2] In the context of synthesizing this compound, this would typically involve the reaction of 3-methoxy-4-nitrophenol with a haloacetic acid in the presence of a copper catalyst and a base.

Traditionally, the Ullmann condensation requires harsh reaction conditions, including high temperatures (often exceeding 150 °C) and stoichiometric amounts of copper powder or copper salts.[2]

Reaction Pathway: Ullmann Condensation

Ullmann_Condensation 3-Methoxy-4-nitrophenol 3-Methoxy-4-nitrophenol Final Product This compound 3-Methoxy-4-nitrophenol->Final Product Haloacetic Acid (e.g., Chloroacetic acid) Haloacetic Acid (e.g., Chloroacetic acid) Haloacetic Acid (e.g., Chloroacetic acid)->Final Product Copper Catalyst Copper Catalyst Copper Catalyst->Final Product Catalyzes Base Base Base->Final Product

Caption: The Ullmann condensation for the synthesis of this compound.

Modern Synthetic Strategies: Enhancing Efficiency and Sustainability

While the Williamson and Ullmann reactions are reliable, they often suffer from long reaction times, high temperatures, and the use of stoichiometric reagents. Modern synthetic chemistry has focused on developing more efficient and environmentally friendly alternatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[3] In the context of the Williamson ether synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.[4]

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is another valuable technique for accelerating reactions between reactants in immiscible phases.[5] In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the phenoxide anion from an aqueous phase (where it is generated) to an organic phase containing the ethyl chloroacetate.[6] This approach can lead to milder reaction conditions, reduced reaction times, and improved yields.[7]

Workflow: Phase-Transfer Catalyzed Synthesis

PTC_Workflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Phenol 3-Methoxy-4-nitrophenol Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Catalyst Phase-Transfer Catalyst (Q+X-) Phenoxide->Catalyst Forms Ion Pair (Q+OAr-) AlkylHalide Ethyl Chloroacetate Product Ester Intermediate AlkylHalide->Product SN2 Reaction Catalyst->AlkylHalide Transfers to Organic Phase

Caption: Mechanism of phase-transfer catalysis in the synthesis of the ester intermediate.

Comparative Analysis of Synthetic Routes

ParameterWilliamson Ether Synthesis (Conventional)Ullmann Condensation (Traditional)Microwave-Assisted Williamson SynthesisPhase-Transfer Catalysis (PTC)
Reaction Time 4-12 hours12-24 hours5-30 minutes2-6 hours
Temperature 50-100 °C (Reflux)150-220 °C80-150 °CRoom Temperature to 60 °C
Typical Yield 60-80%40-70%85-95%80-95%
Reagents Stoichiometric strong baseStoichiometric copper, strong baseCatalytic or stoichiometric baseCatalytic amount of PTC, base
Solvents Alcohols, Acetone, DMF, DMSOHigh-boiling polar solvents (e.g., DMF, NMP)Polar solvents suitable for microwave heatingBiphasic system (e.g., water/toluene)
Advantages Well-established, reliable, readily available reagentsEffective for unreactive aryl halidesRapid, high yields, improved energy efficiencyMilder conditions, high yields, simple workup
Disadvantages Long reaction times, sometimes harsh conditionsHarsh conditions, stoichiometric copper waste, high temperaturesRequires specialized equipmentCatalyst cost, potential for side reactions

Note: The values in this table are representative and can vary depending on the specific reaction conditions and scale.

Conclusion

The synthesis of this compound can be accomplished through several routes, each with its own set of advantages and disadvantages. The traditional Williamson ether synthesis remains a viable and well-understood method. The Ullmann condensation, while historically significant, is often less preferred due to its harsh conditions.

For researchers and drug development professionals seeking to optimize efficiency and embrace greener chemical practices, modern techniques such as microwave-assisted synthesis and phase-transfer catalysis offer compelling alternatives. These methods can significantly reduce reaction times, improve yields, and operate under milder conditions, making them highly attractive for both laboratory-scale synthesis and potential scale-up operations. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost considerations, and available equipment.

References

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Sciences, 4(12), 4752-4757.
  • Jin, T. S., et al. (2004). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis conditions. Journal of Chemical Research, 2004(6), 414-415.
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  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
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A Comparative Study of the Degradation Pathways of Nitrophenoxyacetic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the degradation pathways of three isomers of nitrophenoxyacetic acid: 2-nitrophenoxyacetic acid (2-NPAA), 3-nitrophenoxyacetic acid (3-NPAA), and 4-nitrophenoxyacetic acid (4-NPAA). These compounds, often used as herbicides or as intermediates in chemical synthesis, are of environmental interest due to their potential persistence and toxicity.[1][2] Understanding their degradation is crucial for developing effective remediation strategies.

While direct comparative studies on the degradation of all three isomers under identical conditions are limited in the scientific literature, this guide synthesizes available data on related compounds, such as nitrophenols and phenoxyacetic acids, to provide a predictive and inferential comparison. We will explore the influence of the nitro group's position on the aromatic ring on the susceptibility of each isomer to various degradation mechanisms, including microbial degradation, photodegradation, and advanced oxidation processes (AOPs).

Physicochemical Properties and their Influence on Degradation

The position of the nitro group significantly influences the physicochemical properties of the nitrophenoxyacetic acid isomers, which in turn affects their environmental fate and amenability to degradation.

Property2-Nitrophenoxyacetic Acid3-Nitrophenoxyacetic Acid4-Nitrophenoxyacetic AcidReference(s)
Molecular Formula C₈H₇NO₄C₈H₇NO₄C₈H₇NO₄[3][4][5]
Molecular Weight 181.15 g/mol 181.15 g/mol 181.15 g/mol [3][4][5]
Melting Point 137-142 °C117-120 °C152-155 °C[6][7][8][9]
Water Solubility 0.1417% (20 °C)SolubleSlightly soluble[2][10][11]
pKa -3.97 (at 25°C)-[9][10]

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack.[1][12] This effect is most pronounced at the ortho and para positions relative to the nitro group.[13] Consequently, reactions initiated by electrophilic attack, which can be a step in some degradation pathways, are expected to be slower for these isomers compared to unsubstituted phenoxyacetic acid. The meta position is the least deactivated, suggesting that 3-NPAA might be more susceptible to electrophilic attack than 2-NPAA and 4-NPAA.[12][13]

Conversely, the electron-withdrawing effect of the nitro group makes the aromatic ring more susceptible to nucleophilic attack, a key mechanism in some microbial and chemical degradation pathways.

Microbial Degradation Pathways

Microbial degradation is a key process for the natural attenuation of organic pollutants. The degradation of nitrophenoxyacetic acids is expected to proceed through pathways similar to those observed for chlorophenoxyacetic acids and nitrophenols.[14][15]

Proposed Microbial Degradation Pathways

The initial steps in the microbial degradation of nitrophenoxyacetic acids likely involve either the cleavage of the ether linkage or the reduction of the nitro group.

Pathway A: Ether Bond Cleavage

This pathway is analogous to the well-studied degradation of 2,4-dichlorophenoxyacetic acid (2,4-D).[14][16] It would involve a dioxygenase enzyme that cleaves the ether bond, releasing the corresponding nitrophenol and glyoxylate. The resulting nitrophenol would then be further degraded.

Pathway B: Nitro Group Reduction

Alternatively, the initial step could be the reduction of the nitro group to a hydroxylamino or amino group, catalyzed by nitroreductases. This is a common initial step in the microbial degradation of nitroaromatic compounds.[1] The resulting aminophenoxyacetic acid would then be susceptible to further degradation, likely involving ring cleavage.

dot

Caption: Proposed microbial degradation pathways for nitrophenoxyacetic acid isomers.

Comparative Susceptibility to Microbial Degradation

The position of the nitro group is expected to influence the rate and preferred pathway of microbial degradation.

  • 2-Nitrophenoxyacetic Acid (2-NPAA): The ortho-nitro group may exert steric hindrance on the ether linkage, potentially slowing down enzymatic cleavage.[17] However, the proximity of the nitro and carboxylic acid groups could also influence the electronic properties of the ring, making it susceptible to specific enzymatic attacks.

  • 3-Nitrophenoxyacetic Acid (3-NPAA): With the nitro group in the meta position, steric hindrance on the ether bond is reduced compared to the ortho isomer. The electronic deactivation of the ring is also less pronounced at the carbon atom bearing the ether linkage, which might favor the ether cleavage pathway.

  • 4-Nitrophenoxyacetic Acid (4-NPAA): The para-nitro group exerts a strong electron-withdrawing effect, which could make the aromatic ring more susceptible to nucleophilic attack, a potential step in some degradation pathways. However, this strong deactivation might hinder initial oxidative attacks.

Experimental Protocol for Microbial Degradation Studies

The following is a generalized protocol for assessing the microbial degradation of nitrophenoxyacetic acids in a laboratory setting, based on methodologies used for similar compounds.[18]

  • Enrichment of Degrading Microorganisms:

    • Collect soil or water samples from a site with a history of herbicide contamination.

    • Inoculate a minimal salt medium containing the target nitrophenoxyacetic acid isomer as the sole carbon source with the environmental sample.

    • Incubate under appropriate conditions (e.g., 30°C, shaking) and perform serial transfers to fresh medium to enrich for microorganisms capable of degrading the compound.

  • Degradation Experiment:

    • Inoculate a defined minimal medium containing a known concentration of the nitrophenoxyacetic acid isomer with the enriched microbial culture.

    • Set up abiotic controls (without microorganisms) and biotic controls (with microorganisms but without the target compound).

    • Incubate the cultures under controlled conditions.

    • At regular time intervals, withdraw samples for analysis.

  • Analytical Methods:

    • Monitor the disappearance of the parent compound using High-Performance Liquid Chromatography (HPLC) with UV detection.[19][20]

    • Identify and quantify degradation intermediates and final products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[19][21]

Photodegradation Pathways

Photodegradation involves the breakdown of compounds by light energy. For nitrophenoxyacetic acids, this can occur through direct photolysis or indirect photolysis involving photosensitizers.

Proposed Photodegradation Mechanisms

The primary photochemical reactions are likely to involve the nitro group and the phenoxyacetic acid moiety.

  • Homolytic Cleavage: UV irradiation can lead to the homolytic cleavage of the ether bond, generating a phenoxy radical and an acetic acid radical.

  • Nitro Group Reactions: The excited state of the nitro group can undergo various reactions, including reduction or rearrangement, leading to different degradation products.

  • Hydroxylation: In the presence of water and oxygen, photo-induced reactions can lead to the formation of hydroxyl radicals, which can then attack the aromatic ring, leading to hydroxylated intermediates.

dot

Caption: Experimental workflow for a photodegradation study.

Comparative Susceptibility to Photodegradation

The position of the nitro group will influence the absorption of light and the subsequent photochemical reactions.

  • 2-NPAA and 4-NPAA: The ortho and para isomers are expected to have strong absorption in the UV region due to the extended conjugation between the nitro group and the aromatic ring. This could lead to higher rates of direct photolysis compared to the meta isomer.

  • 3-NPAA: The meta isomer may have a different absorption spectrum and the electronic effects of the nitro group will direct photochemical reactions differently, potentially leading to a different suite of degradation products.

Advanced Oxidation Processes (AOPs)

AOPs are a set of chemical treatment procedures that rely on the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), to oxidize and mineralize organic pollutants.[22][23]

Common AOPs for Aromatic Compound Degradation

Several AOPs are effective for the degradation of aromatic compounds and are likely applicable to nitrophenoxyacetic acids:

  • Fenton and Photo-Fenton: These processes use ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The photo-Fenton process is enhanced by UV light.[24]

  • UV/H₂O₂: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals.

  • Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals.

  • Photocatalysis (e.g., TiO₂): A semiconductor photocatalyst, such as titanium dioxide (TiO₂), generates electron-hole pairs upon UV irradiation, which then produce hydroxyl radicals.[25][26][27]

Proposed AOP Degradation Pathway

The degradation of nitrophenoxyacetic acids by AOPs is expected to be initiated by the attack of hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated intermediates. Subsequent reactions would lead to ring cleavage and eventual mineralization to CO₂, H₂O, and inorganic ions.

dot

Caption: General degradation pathway of nitrophenoxyacetic acids by AOPs.

Comparative Susceptibility to AOPs

The reactivity of the isomers towards hydroxyl radicals will depend on the electron density of the aromatic ring.

  • The electron-withdrawing nitro group reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by hydroxyl radicals.[1]

  • However, the position of the nitro group will influence the sites of •OH attack. For the ortho and para isomers, the deactivating effect is strongest at the positions ortho and para to the nitro group. The meta isomer will have a different distribution of electron density, potentially leading to different initial hydroxylation patterns.

  • Overall, all three isomers are expected to be degradable by AOPs, but the degradation rates may vary. It is hypothesized that 3-NPAA might exhibit a slightly higher degradation rate due to the less pronounced deactivation of the ring at key positions for radical attack.

Experimental Protocol for AOP Studies

The following is a generalized protocol for evaluating the degradation of nitrophenoxyacetic acids by a photo-Fenton process.[24]

  • Reaction Setup:

    • In a temperature-controlled photoreactor, add a known volume of an aqueous solution of the nitrophenoxyacetic acid isomer.

    • Adjust the pH to the optimal range for the Fenton reaction (typically around 3).

    • Add the Fenton's reagent (a source of Fe²⁺, e.g., FeSO₄·7H₂O, and H₂O₂).

  • Degradation Experiment:

    • Turn on the UV lamp to initiate the photo-Fenton reaction.

    • Stir the solution continuously to ensure homogeneity.

    • At specific time intervals, collect samples and quench the reaction immediately (e.g., by adding a strong base or a reducing agent).

  • Analysis:

    • Analyze the samples for the parent compound concentration using HPLC-UV.

    • Identify and quantify intermediates and final products using LC-MS or GC-MS.

    • Measure the Total Organic Carbon (TOC) to assess the extent of mineralization.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the potential degradation pathways of 2-, 3-, and 4-nitrophenoxyacetic acids. Based on the known chemistry of related compounds, it is evident that all three isomers can be degraded through microbial, photochemical, and advanced oxidation processes.

The position of the nitro group is a critical determinant of the reactivity and the specific degradation pathways for each isomer. The electronic and steric effects of the nitro group influence the susceptibility of the aromatic ring to enzymatic, photochemical, and radical-induced attacks.

Key Inferences:

  • Microbial Degradation: The relative rates and dominant pathways (ether cleavage vs. nitro reduction) are likely to differ between the isomers due to steric and electronic effects.

  • Photodegradation: The ortho and para isomers may exhibit higher rates of direct photolysis due to their electronic structure.

  • Advanced Oxidation Processes: All isomers are expected to be effectively degraded, with potential minor differences in reaction kinetics due to the influence of the nitro group position on the sites of hydroxyl radical attack.

Future Research:

There is a clear need for direct comparative studies on the degradation of 2-, 3-, and 4-nitrophenoxyacetic acids under standardized conditions. Such studies would provide valuable experimental data to validate the predictive comparisons made in this guide. Future research should focus on:

  • Isolating and characterizing microbial strains capable of degrading each isomer and elucidating the specific enzymatic pathways involved.

  • Conducting detailed kinetic studies to determine the degradation rates of each isomer under various photodegradation and AOP conditions.

  • Identifying and quantifying the degradation intermediates to construct complete degradation pathways for each isomer and assess any potential formation of toxic byproducts.

  • Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the degradation rates and pathways of other substituted phenoxyacetic acids.[28][29][30][31][32]

By filling these knowledge gaps, the scientific community can develop more effective and targeted strategies for the remediation of environments contaminated with nitrophenoxyacetic acids and other related emerging contaminants.

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A Crystallographer's Guide to the Definitive Structural Validation of 2-(3-Methoxy-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. It is the molecular architecture that dictates biological activity, informs structure-activity relationships (SAR), and ultimately ensures the safety and efficacy of a therapeutic candidate. This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural validation of 2-(3-Methoxy-4-nitrophenoxy)acetic acid, with a primary focus on the unparalleled precision of single-crystal X-ray crystallography.

For researchers, medicinal chemists, and drug development professionals, this document will not only detail the "how" but, more critically, the "why" behind the experimental choices, grounding every step in the principles of scientific integrity and expertise.

The Imperative of Unambiguous Structure Determination

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with rigorous characterization. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. While several analytical techniques can provide pieces of the structural puzzle, only X-ray crystallography offers a direct, atomic-resolution snapshot of the molecule's conformation in the solid state.[1][2] This technique is the gold standard for determining the absolute configuration of a molecule, providing precise bond lengths, angles, and torsional information that are critical for understanding molecular interactions and for rational drug design.[1]

A Comparative Overview of Structural Validation Techniques

While X-ray crystallography provides the ultimate structural confirmation, a multi-faceted approach employing various spectroscopic methods is often employed for a comprehensive characterization. Each technique offers unique insights, and their collective data builds a robust and self-validating picture of the molecule .

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute configuration, intermolecular interactions.Unambiguous and definitive structural determination at atomic resolution.[1][2]Requires a suitable single crystal, which can be challenging to grow.[1][3] Provides a static picture in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, through-bond and through-space correlations.Provides detailed structural information in solution, allowing for the study of dynamic processes.[4][5]Indirect method for 3D structure determination; can be complex for large molecules; does not provide absolute configuration.[6]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-O, O-H).Quick and simple method for functional group identification.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides accurate molecular weight.[7]Provides no information on stereochemistry or the 3D arrangement of atoms.

The Definitive Method: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful technique for elucidating the three-dimensional structure of a crystalline solid at the atomic level.[1][2] The process relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice.[2][8] By analyzing the pattern and intensity of the diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions can be determined with high precision.[2][8]

Experimental Workflow: A Step-by-Step Protocol

The successful crystallographic analysis of this compound hinges on a meticulous and systematic approach. The following protocol outlines the critical steps, from crystal growth to structure refinement, with an emphasis on the rationale behind each procedure.

X-ray_Crystallography_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Material Purification B Solvent Screening A->B C Crystallization Technique Selection (e.g., Slow Evaporation, Vapor Diffusion) B->C D Incubation & Crystal Harvest C->D E Crystal Mounting D->E Suitable Crystal F Diffractometer Setup & X-ray Source Selection E->F G Data Acquisition Strategy F->G H Data Integration & Scaling G->H I Space Group Determination H->I Diffraction Data J Structure Solution (Direct Methods or Patterson) I->J K Model Building & Refinement J->K L Validation & Finalization K->L M CIF File & Structural Report L->M Final Structure

Figure 1: A schematic overview of the single-crystal X-ray crystallography workflow.

1. Crystal Growth: The Art and Science of Nucleation

The adage "a good crystal is the key to a good structure" cannot be overstated.[1] The goal is to obtain a single, well-ordered crystal of this compound, typically 0.1-0.3 mm in each dimension, that is free of defects.

  • Purification: The starting material must be of the highest possible purity (>98%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. Ideal solvents are those in which the compound has moderate solubility and a steep solubility curve with respect to temperature or co-solvent concentration. For this compound, a range of solvents from polar (e.g., ethanol, acetone) to non-polar (e.g., toluene, hexane) and their mixtures should be explored.

  • Crystallization Method:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature. This is a simple and often effective method.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Mounting: The crystal is carefully mounted on a glass fiber or in a cryo-loop and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a sensitive detector, such as a CCD or CMOS detector.[2] The positions and intensities of the diffraction spots are recorded.[2]

3. Structure Solution and Refinement: From Diffraction to 3D Model

The collected diffraction data is then processed to determine the crystal's unit cell dimensions and space group symmetry.[8]

  • Structure Solution: The initial atomic positions are determined using computational methods such as "direct methods" or the Patterson function. These methods use the intensities of the diffracted beams to calculate an initial electron density map.

  • Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data.[9] Hydrogen atoms are typically placed at calculated positions and refined using a riding model.[9]

  • Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility.[9][10] This includes checking bond lengths and angles against known values, analyzing the displacement parameters of the atoms, and searching for any unassigned electron density.

Complementary Spectroscopic Validation

While X-ray crystallography provides the definitive structure, other spectroscopic techniques are invaluable for confirming the identity and purity of the bulk sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[4] For this compound, both ¹H and ¹³C NMR spectra would be acquired.

¹H NMR (400 MHz, DMSO-d₆) Expected Chemical Shifts (δ):

  • ~13.0 ppm (s, 1H, -COOH)

  • ~7.5-7.8 ppm (m, 3H, Ar-H)

  • ~4.8 ppm (s, 2H, -O-CH₂-)

  • ~3.9 ppm (s, 3H, -OCH₃)

¹³C NMR (100 MHz, DMSO-d₆) Expected Chemical Shifts (δ):

  • ~170 ppm (-COOH)

  • ~150-155 ppm (Ar-C-O, Ar-C-NO₂)

  • ~110-130 ppm (Ar-C)

  • ~65 ppm (-O-CH₂-)

  • ~56 ppm (-OCH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Expected IR Absorption Bands (cm⁻¹):

  • 3300-2500 (broad, O-H stretch of carboxylic acid)

  • ~1700 (strong, C=O stretch of carboxylic acid)

  • ~1580 and ~1340 (strong, N-O asymmetric and symmetric stretches of nitro group)

  • ~1250 (C-O-C stretch of ether)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound.

Expected Mass (m/z):

  • [M-H]⁻: 226.03570 for C₉H₈NO₆⁻

Logical Framework for Structural Validation

The synergy between these techniques provides a robust, self-validating system for structural confirmation.

Validation_Logic cluster_0 Spectroscopic Confirmation cluster_1 Definitive Validation A Proposed Structure of This compound B Mass Spectrometry A->B Confirms Molecular Formula C IR Spectroscopy A->C Confirms Functional Groups D NMR Spectroscopy A->D Confirms Connectivity E X-ray Crystallography A->E Definitive 3D Structure F Validated Structure B->F C->F D->F E->F

Figure 2: The logical flow of a comprehensive structural validation process.

Conclusion

The structural validation of a new chemical entity like this compound is a critical step in the drug development pipeline. While a suite of analytical techniques provides a collective body of evidence, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms.[1][2] Its ability to deliver an unambiguous, high-resolution structure provides the ultimate confidence required for advancing a compound through the rigorous stages of preclinical and clinical development. The integration of crystallographic data with spectroscopic information ensures a self-validating and comprehensive understanding of the molecule, forming a solid foundation for all subsequent research.

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Safety Operating Guide

A Guide to the Proper Disposal of 2-(3-Methoxy-4-nitrophenoxy)acetic acid: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of rigorous scientific practice. This guide provides a detailed protocol for the proper disposal of 2-(3-Methoxy-4-nitrophenoxy)acetic acid, ensuring the safety of laboratory personnel and the protection of our environment. While a specific Safety Data Sheet (SDS) for this compound was not available at the time of writing, the procedures outlined here are based on established best practices for the disposal of analogous nitroaromatic and acidic compounds.

Immediate Safety Considerations

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards. Based on the hazard classifications of similar compounds, this substance should be treated as harmful if swallowed, a skin irritant, and a serious eye irritant.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationsRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and irritation.[1][2]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and dust.[1][2]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or aerosols.[1][2]

In the event of accidental exposure, consult the first-aid measures outlined in the SDS for a similar compound. Generally, this involves flushing the affected area with copious amounts of water and seeking medical attention.[3]

Waste Minimization: A Proactive Approach

The first step in any waste management plan is to minimize the generation of waste. This not only reduces disposal costs but also minimizes environmental impact and safety risks.[4]

  • Prudent Purchasing: Order only the quantities of this compound that are necessary for your experiments.

  • Scale Down Experiments: When feasible, reduce the scale of your experiments to decrease the volume of waste produced.[4]

  • Inventory Management: Maintain a clear and up-to-date inventory of your chemicals to avoid ordering duplicates and to track expiration dates.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][6] Nitrophenols are known environmental pollutants due to their toxicity and persistence in soil.[7]

Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.[8][9]

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, leak-proof container.[10]

    • The container should be made of a material compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

    • Line the container with a clear plastic bag for ease of disposal.[10]

  • Liquid Waste:

    • Collect liquid waste containing this compound in a separate, leak-proof, and shatter-resistant container, preferably plastic-coated glass or a compatible plastic carboy.[10]

    • Crucially, do not mix this acidic waste with bases, oxidizing agents, or other incompatible chemicals. [9][11] Mixing acids with certain other chemicals can generate heat, toxic gases, or violent reactions.[9]

    • Maintain at least one inch of headroom in liquid waste containers to allow for expansion.[9]

Labeling of Waste Containers

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel.[8][10]

Your hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other components in the waste stream.

  • The approximate concentrations of each component.

  • The relevant hazard pictograms (e.g., irritant, harmful).

  • The date the waste was first added to the container (accumulation start date).[10]

  • Your name, laboratory room number, and contact information.

Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][9]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Keep waste containers securely capped at all times, except when adding waste.[4][9]

  • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[6]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[4]

Arranging for Disposal

Once your waste container is full (no more than 90% capacity) or you have reached the accumulation time limit set by your institution (often 6-12 months), you must arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4][10]

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Do not attempt to transport hazardous waste off-campus yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_containerization Containerization & Labeling cluster_storage Storage cluster_disposal Disposal A This compound waste generated B Is it solid or liquid waste? A->B C Collect in designated solid waste container B->C Solid D Collect in designated liquid waste container B->D Liquid E Label container with 'Hazardous Waste', chemical name, hazards, and date C->E D->E F Store in Satellite Accumulation Area (SAA) E->F G Use secondary containment for liquids F->G H Is container full or accumulation time limit reached? G->H I Continue to collect waste H->I No J Contact EHS for waste pickup H->J Yes I->H K Licensed professional disposal J->K

Caption: Decision workflow for the disposal of this compound.

Spill Management

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents). Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Sweep or scoop the absorbed material into a designated hazardous waste container.[1]

    • Clean the spill area with soap and water.

    • Label the waste container appropriately and dispose of it as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • Provide details of the spilled material to the emergency response team.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your research environment. The principles of waste minimization, proper segregation, and compliant disposal are integral to the integrity of our scientific pursuits.

References

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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  • Angene Chemical. (2025). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methoxyacetic acid.
  • Reddit. (2025). 2-nitrophenol waste.
  • Chemius. (n.d.). nitro razredčilo.
  • Sigma-Aldrich. (n.d.). Acetic acid - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
  • Australian Government Department of Health. (2015). Acetic acid, methoxy-: Human health tier II assessment. Retrieved from Australian Government Department of Health.
  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
  • U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid, 95+%.
  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • GovInfo. (2021). Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations.
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A Senior Application Scientist's Guide to the Safe Handling of 2-(3-Methoxy-4-nitrophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the 'Why' Behind the Precautions

2-(3-Methoxy-4-nitrophenoxy)acetic acid combines three key structural features that dictate its hazard profile: a phenoxyacetic acid group, a methoxy group, and an aromatic nitro group.

  • Phenoxyacetic Acid Core: This class of compounds can cause irritation to the skin, eyes, and respiratory tract. Some derivatives are known to be toxic if ingested, inhaled, or absorbed through the skin[1][2][3].

  • Aromatic Nitro Group: Aromatic nitro compounds are often energetic materials and can be toxic[4]. They are known to cause skin and eye irritation, and some have been associated with more severe health effects with prolonged exposure[4]. The nitro group also increases the potential for the compound to be a skin sensitizer.

  • Methoxy Group: While generally less reactive, the presence of substituents on the aromatic ring can influence the overall toxicity and reactivity of the molecule.

Based on the analysis of analogous compounds, we must assume this compound presents the following primary hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.

This hazard profile necessitates a stringent set of handling protocols to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a system designed to create a barrier between you and the potential hazards of the chemical. As mandated by OSHA's standard on Personal Protective Equipment (29 CFR 1910.132), a thorough hazard assessment dictates the required level of protection[5][6][7].

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes of the compound, which is expected to be a serious eye irritant. Goggles provide a seal around the eyes, which standard safety glasses do not[8][9].
Hand Protection Chemical-resistant gloves (Nitrile recommended for incidental contact). For prolonged contact, consult glove manufacturer's compatibility data.Prevents skin contact, a primary route of exposure and irritation. Always inspect gloves for tears or punctures before use and practice proper removal technique to avoid contaminating your skin[9][10].
Body Protection Flame-retardant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.Protects skin from accidental spills and splashes. A lab coat should be kept buttoned. Do not wear shorts, skirts, or open-toed shoes in the laboratory[6][11].
Respiratory Protection NIOSH-approved respirator (e.g., N95 for particulates) if handling the solid outside of a certified chemical fume hood or if aerosol generation is likely.Prevents inhalation of the compound, which may cause respiratory tract irritation. Engineering controls, such as a fume hood, are the preferred method of exposure control[6][11].
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a well-defined operational plan is critical. The following protocol is designed to minimize risk at every stage of handling, from preparation to cleanup. This approach is in line with the principles outlined in Prudent Practices in the Laboratory by the National Research Council[10][12][13].

3.1. Preparation and Weighing

  • Designated Area: All handling of this compound solid should be conducted in a designated area, such as a certified chemical fume hood, to control for potential dust and vapors[4].

  • Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Confirm that the fume hood is functioning correctly.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weigh boat to prevent contamination of balances. Handle with care to avoid generating dust.

  • Labeling: All containers holding the compound, including solutions, must be clearly labeled with the full chemical name and appropriate hazard warnings.

3.2. Dissolving and Reactions

  • Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Temperature Control: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames, as aromatic nitro compounds can be flammable[4].

  • Closed Systems: Whenever possible, conduct reactions in a closed system to contain any potential off-gassing.

3.3. Post-Handling and Cleanup

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.

  • Hand Washing: Immediately after removing gloves, wash your hands thoroughly with soap and water[9]. This is a critical step to prevent accidental ingestion or skin contact.

Disposal Plan: Cradle-to-Grave Responsibility

Improper disposal of chemical waste poses a significant threat to the environment. Nitrophenols, in particular, are recognized as environmental pollutants[14][15].

4.1. Waste Segregation and Collection

  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, used gloves) must be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a secondary containment bin in a well-ventilated area, away from incompatible materials[16].

4.2. Final Disposal

  • Licensed Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste management company[13][16].

  • Regulatory Compliance: Ensure that all disposal practices are in full compliance with local, state, and federal regulations. Never dispose of this chemical down the drain[15].

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the material into a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety department.

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Designate Work Area prep2->prep3 handle1 Weigh Solid in Hood prep3->handle1 Proceed to Handling handle2 Prepare Solution / Run Reaction handle1->handle2 handle3 Label All Containers handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Proceed to Cleanup clean2 Segregate Hazardous Waste clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3 end Safe Completion clean3->end End of Process

Caption: Workflow for handling this compound.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

  • Agency for Toxic Substances and Disease Registry. 2022. Toxicological Profile for Nitrophenols. [Link]

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

  • National Research Council. 1983. Prudent Practices for Disposal of Chemicals from Laboratories. Washington, DC: The National Academies Press. [Link]

  • Reed College. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. [Link]

  • Clarion Safety Systems. 2022. OSHA's PPE Laboratory Standards. [Link]

  • Lab Manager. 2009. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

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  • International Labour Organization. 2011. Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Reddit. 2-nitrophenol waste. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Nitrophenols - Table 5-3. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • PubChem. Phenoxyacetic Acid. [Link]

  • Wikipedia. Phenoxyacetic acid. [Link]

  • Missouri S&T Environmental Health and Safety. Chemical Safety. [Link]

  • Case Western Reserve University. Policy on Laboratory use of Explosive and High Energy Materials. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.